1-(prop-2-yn-1-yl)-1H-pyrazole
Description
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Properties
IUPAC Name |
1-prop-2-ynylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2/c1-2-5-8-6-3-4-7-8/h1,3-4,6H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMAASXLMDIWRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20306-74-5 | |
| Record name | 1-(prop-2-yn-1-yl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis and Characterization of 1-(prop-2-yn-1-yl)-1H-pyrazole
Foreword: The Strategic Value of a Versatile Building Block
In the landscape of modern medicinal chemistry and drug development, the efficiency of synthesis and the reliability of molecular architecture are paramount. The pyrazole nucleus is a well-established "privileged scaffold" due to its presence in numerous FDA-approved therapeutics, ranging from anti-inflammatory agents to anti-cancer drugs.[1][2][3] The strategic functionalization of this core allows for the exploration of vast chemical space. This guide focuses on a particularly valuable derivative: 1-(prop-2-yn-1-yl)-1H-pyrazole . The introduction of the propargyl group, with its terminal alkyne, transforms the simple pyrazole into a powerful and versatile building block, most notably for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry."[1]
This document provides an in-depth, field-proven guide for the synthesis and comprehensive characterization of this key intermediate. We will move beyond a simple recitation of steps to explore the causality behind procedural choices, ensuring a robust and reproducible methodology suitable for any research or drug development setting.
Part 1: Synthesis via Base-Mediated N-Alkylation
The most direct and reliable method for synthesizing this compound is the N-alkylation of the pyrazole ring with a suitable propargylating agent. This reaction is a cornerstone of heterocyclic chemistry.[4][5]
Mechanistic Rationale and Reagent Selection
The N-alkylation of pyrazole proceeds via a classical nucleophilic substitution mechanism. The nitrogen atom of the pyrazole N-H bond is weakly acidic and requires deprotonation by a suitable base to form the pyrazolide anion. This potent nucleophile then attacks the electrophilic carbon of the alkylating agent, propargyl bromide, in an SN2 reaction to form the desired C-N bond.
-
Choice of Base: The selection of the base is critical. While strong bases like sodium hydride (NaH) are effective, they require strictly anhydrous conditions and careful handling.[6] For routine, scalable synthesis, a moderately strong inorganic base like potassium carbonate (K₂CO₃) is superior.[6][7] It is sufficiently basic to deprotonate the pyrazole, is easily handled, and the reaction can be driven to completion with minimal side products.
-
Choice of Solvent: A polar aprotic solvent is required to dissolve the reagents and stabilize the charged intermediate (the pyrazolide anion) without interfering with the reaction. Dimethylformamide (DMF) or acetonitrile are excellent choices.[6][8] They possess high dielectric constants and do not have acidic protons that could quench the anion.
-
Alkylating Agent: Propargyl bromide is a highly reactive and efficient electrophile for this transformation.[9] Propargyl chloride can also be used but is generally less reactive.
Caption: Core N-alkylation reaction mechanism.
Self-Validating Experimental Protocol
This protocol is designed for robustness. Each step includes checks and rationales to ensure success.
Reagents:
-
Pyrazole (1.0 eq)
-
Propargyl bromide (80% wt. solution in toluene, 1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (anhydrous)
Procedure:
-
Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add pyrazole and anhydrous potassium carbonate.
-
Rationale: A dry, inert atmosphere prevents the introduction of water, which can compete with the pyrazolide anion as a nucleophile and lead to the formation of propargyl alcohol.
-
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a slurry. The volume should be sufficient to ensure effective stirring (approx. 10 mL per 1 g of pyrazole).
-
Reagent Addition: Add propargyl bromide dropwise to the stirring slurry at room temperature over 10-15 minutes.
-
Rationale: A controlled, dropwise addition helps to manage any potential exotherm from the reaction.
-
-
Reaction: Heat the reaction mixture to reflux (approx. 80-82°C) and maintain for 4-6 hours.
-
Self-Validation: Reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v). The disappearance of the pyrazole spot and the appearance of a new, less polar product spot indicates reaction progression.
-
-
Work-up: After the reaction is complete (as determined by TLC), cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃, KBr). Wash the salts with a small amount of acetonitrile.
-
Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure (rotary evaporation). The resulting crude oil is then purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield the product as a clear oil or low-melting solid.
Caption: Step-by-step synthesis workflow.
Part 2: Comprehensive Spectroscopic Characterization
Unambiguous characterization is non-negotiable in drug development. The following data provide a complete spectroscopic fingerprint for this compound, confirming its identity and purity. The molecular formula is C₆H₆N₂ with a monoisotopic mass of 106.05 Da.[10][11]
¹H NMR Spectroscopy
Proton NMR is the primary tool for confirming the successful N-alkylation and the integrity of the pyrazole and propargyl moieties. Spectra are typically recorded in CDCl₃.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-5 (Pyrazole) | ~7.6 | Doublet (d) | ~1.5 - 2.0 | Adjacent to N and coupled to H-4. |
| H-3 (Pyrazole) | ~7.5 | Doublet (d) | ~2.0 - 2.5 | Adjacent to N and coupled to H-4. |
| H-4 (Pyrazole) | ~6.3 | Triplet (t) | ~2.0 | Coupled to both H-3 and H-5. |
| Methylene (-CH₂-) | ~4.9 | Doublet (d) | ~2.5 | Coupled to the terminal acetylenic proton. |
| Acetylenic (-C≡CH) | ~2.5 | Triplet (t) | ~2.5 | Coupled to the methylene protons. |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
¹³C NMR Spectroscopy
Carbon NMR complements the proton data, confirming the carbon skeleton of the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) | Rationale |
| C-5 (Pyrazole) | ~139 | Deshielded carbon adjacent to two nitrogen atoms. |
| C-3 (Pyrazole) | ~129 | Carbon adjacent to two nitrogen atoms. |
| C-4 (Pyrazole) | ~106 | Shielded carbon in the pyrazole ring. |
| Alkyne (-C ≡CH) | ~77 | sp-hybridized carbon. |
| Alkyne (-C≡C H) | ~75 | sp-hybridized carbon attached to the proton. |
| Methylene (-CH₂-) | ~42 | sp³-hybridized carbon attached to the pyrazole nitrogen. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound.
| Technique | Expected m/z | Ion |
| Electron Ionization (EI) | 106.05 | [M]⁺ |
| Electrospray (ESI+) | 107.06 | [M+H]⁺ |
Infrared (IR) Spectroscopy
IR spectroscopy is exceptionally useful for identifying the key functional groups, particularly the terminal alkyne.[12]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3250 - 3300 | C-H Stretch | Terminal Alkyne (-C≡C-H) |
| ~3100 - 3150 | C-H Stretch | Aromatic (Pyrazole Ring) |
| ~2120 | C≡C Stretch | Alkyne |
| ~1500 - 1550 | C=N Stretch | Pyrazole Ring |
| ~1400 - 1450 | C=C Stretch | Pyrazole Ring |
Part 3: Applications and Future Directions
The value of this compound lies in its dual functionality. The pyrazole core serves as a stable, drug-like scaffold that can engage in hydrogen bonding and other interactions with biological targets.[1][13][14] The terminal alkyne is a versatile chemical handle for further elaboration.
Its primary application is in Click Chemistry , where it can be readily and efficiently coupled with azide-containing molecules to form stable 1,2,3-triazole linkages. This reaction is widely used in drug discovery for:
-
Lead Discovery: Rapidly generating libraries of compounds by linking the pyrazole scaffold to various azide-functionalized fragments.
-
Bioconjugation: Attaching the pyrazole moiety to peptides, proteins, or other biomolecules.
-
Material Science: Creating functionalized polymers and materials.[15]
As a Senior Application Scientist, I can attest that mastering the synthesis of this building block provides research teams with a reliable and powerful tool to accelerate their discovery programs. Its straightforward synthesis, coupled with its high utility, makes it an indispensable component of the modern chemist's toolbox.
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An In-depth Technical Guide to 1-(prop-2-yn-1-yl)-1H-pyrazole: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(prop-2-yn-1-yl)-1H-pyrazole is a versatile heterocyclic compound that has garnered significant interest in various fields of chemical research, particularly in medicinal chemistry and materials science. Its unique molecular architecture, featuring a pyrazole ring N-substituted with a reactive propargyl group, makes it a valuable building block for the synthesis of more complex molecules. The pyrazole moiety is a well-known pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities.[1][2] The terminal alkyne of the propargyl group provides a reactive handle for various chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, allowing for the facile construction of triazole-containing structures.[3] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound, offering valuable insights for its application in research and development.
Molecular Structure and Physicochemical Properties
This compound, with the chemical formula C₆H₆N₂, is comprised of a five-membered aromatic pyrazole ring linked to a propargyl group at the N1 position.[4][5] The pyrazole ring itself is a planar, electron-rich heterocycle containing two adjacent nitrogen atoms.[2] The propargyl group introduces a terminal alkyne, a key functional group for a variety of chemical modifications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| CAS Number | 20306-74-5 | [6] |
| Molecular Formula | C₆H₆N₂ | [4] |
| Molecular Weight | 106.12 g/mol | [4] |
| Monoisotopic Mass | 106.0531 Da | [4] |
| Predicted XlogP | -0.2 | [4] |
Synthesis of this compound
The synthesis of N-substituted pyrazoles can be achieved through various methods, with the most common being the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a substituted hydrazine.[8][9] For the synthesis of this compound, a typical approach involves the reaction of pyrazole with a propargyl halide, such as propargyl bromide, in the presence of a base.
Experimental Protocol: General Synthesis of N-Alkylated Pyrazoles
Disclaimer: The following is a generalized protocol based on common synthetic methods for N-alkylation of pyrazoles and should be adapted and optimized for the specific synthesis of this compound.
Scheme 1: General Synthesis of this compound
Caption: General reaction scheme for the synthesis of this compound.
Step-by-Step Methodology:
-
Dissolution of Pyrazole: In a round-bottom flask equipped with a magnetic stirrer, dissolve pyrazole in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Addition of Base: Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution. The base will deprotonate the pyrazole, forming the pyrazolate anion.
-
Addition of Propargyl Bromide: Slowly add propargyl bromide to the reaction mixture at room temperature or with cooling, depending on the reactivity.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Chemical Reactivity and Applications
The chemical reactivity of this compound is dominated by the functionalities of the pyrazole ring and the terminal alkyne of the propargyl group.
Reactions of the Pyrazole Ring
The pyrazole ring is aromatic and can undergo electrophilic substitution reactions, typically at the C4 position.[3] The two nitrogen atoms of the pyrazole ring also possess lone pairs of electrons, allowing them to act as ligands in coordination chemistry.[10]
Reactions of the Propargyl Group
The terminal alkyne is a highly versatile functional group that can participate in a variety of reactions, including:
-
[3+2] Cycloaddition Reactions: The most prominent reaction of the propargyl group is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction with an organic azide provides a facile and highly efficient route to 1,4-disubstituted 1,2,3-triazoles.[10] This methodology is widely employed in drug discovery, bioconjugation, and materials science for the construction of complex molecular architectures.
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
-
Coordination Chemistry: The pyrazole nitrogen atoms can coordinate with a variety of metal ions, making this compound a potential ligand for the formation of coordination complexes and metal-organic frameworks (MOFs).[10] The propargyl group can also participate in coordination or be further functionalized within the complex.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H NMR | Signals corresponding to the pyrazole ring protons (typically in the range of 6.0-8.0 ppm), a singlet for the acetylenic proton (around 2.5 ppm), and a singlet for the methylene protons adjacent to the pyrazole ring (around 5.0 ppm). |
| ¹³C NMR | Resonances for the pyrazole ring carbons, the acetylenic carbons, and the methylene carbon. |
| FT-IR | Characteristic absorption bands for the C≡C-H stretch (around 3300 cm⁻¹), C≡C stretch (around 2100 cm⁻¹), and C=N and C=C stretching vibrations of the pyrazole ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (106.12 g/mol ). |
Structural Analysis
While a crystal structure for this compound is not currently available in the Cambridge Crystallographic Data Centre (CCDC), X-ray diffraction studies of other pyrazole derivatives have provided valuable insights into their solid-state structures.[11][12] Generally, the pyrazole ring is planar. In the solid state, intermolecular interactions such as hydrogen bonding and π-π stacking can influence the crystal packing.[11] For this compound, the presence of the alkyne could lead to specific packing arrangements.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its bifunctional nature, combining the stable, aromatic pyrazole ring with the reactive terminal alkyne, opens up a wide array of possibilities for the construction of novel compounds with potential applications in medicinal chemistry, coordination chemistry, and materials science. This guide has provided a comprehensive overview of its chemical properties, structure, synthesis, and reactivity, serving as a foundational resource for researchers and scientists working with this important molecule. Further experimental investigation into its physical properties and crystal structure would be a valuable addition to the scientific literature.
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- 12. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic Guide to 1-(prop-2-yn-1-yl)-1H-pyrazole (CAS: 20306-74-5)
Executive Summary
This technical guide provides a detailed spectroscopic analysis of 1-(prop-2-yn-1-yl)-1H-pyrazole, a heterocyclic building block of significant interest in medicinal chemistry and materials science. Given the absence of publicly available, experimentally-derived spectra for this specific molecule, this document leverages a robust theoretical and comparative approach. By integrating predictive methods with empirical data from structurally analogous compounds—primarily the 1H-pyrazole core and related N-substituted derivatives—we present a reliable and scientifically-grounded interpretation of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, chemists, and quality control professionals, offering not only a detailed spectral characterization but also standardized protocols for the empirical acquisition and analysis of such data.
Introduction: The Molecular Profile of this compound
This compound, also known as N-propargylpyrazole, is a bifunctional organic molecule featuring a five-membered aromatic pyrazole ring N-substituted with a propargyl group. The pyrazole moiety is a ubiquitous scaffold in pharmaceuticals, known for a wide array of biological activities.[1] The terminal alkyne of the propargyl group is a versatile functional handle, readily participating in reactions such as copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), Sonogashira coupling, and various metal-catalyzed transformations.[2] This dual functionality makes it a valuable synthon for the construction of complex molecular architectures.
Molecular Attributes:
This guide will systematically deconstruct the expected spectroscopic signature of this molecule, providing a foundational dataset for its unambiguous identification.
Spectroscopic Elucidation Workflow
The structural confirmation of a synthesized molecule like this compound relies on the synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle. The logical workflow for this analysis is outlined below.
Caption: Workflow for Spectroscopic Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of the molecule. Predictions are based on established chemical shift theory and comparative data from 1H-pyrazole and its derivatives.[5][6][7]
¹H NMR Spectrum (Predicted)
The proton NMR spectrum is expected to show five distinct signals corresponding to the different proton environments in the molecule. The analysis anticipates a spectrum recorded in a standard deuterated solvent like CDCl₃.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Comparative Insights |
| H-4 | ~6.30 | Triplet (t) | 1H | Located between two CH groups (H-3 and H-5), this proton is expected to be a triplet (J ≈ 2.0 Hz). In unsubstituted 1H-pyrazole, this signal appears around δ 6.2-6.3 ppm.[8] |
| H-5 | ~7.50 | Doublet (d) | 1H | This proton is adjacent to the electron-withdrawing N-1 and coupled to H-4. Its chemical shift is expected to be similar to that in the parent pyrazole (δ ~7.5-7.6 ppm).[8] |
| H-3 | ~7.60 | Doublet (d) | 1H | Similar to H-5, this proton is adjacent to a nitrogen and coupled to H-4. It is often the most downfield of the pyrazole ring protons. |
| **H-6 (CH₂) ** | ~4.90 | Doublet (d) | 2H | These methylene protons are deshielded by the adjacent N-1 of the pyrazole ring. Crucially, they will be coupled to the terminal alkyne proton (H-7), resulting in a doublet (J ≈ 2.5 Hz). |
| H-7 (≡CH) | ~2.50 | Triplet (t) | 1H | This is the characteristic signal for a terminal alkyne proton. It is coupled to the two methylene protons (H-6), appearing as a triplet (J ≈ 2.5 Hz). |
¹³C NMR Spectrum (Predicted)
The proton-decoupled ¹³C NMR spectrum is predicted to display six signals, corresponding to each unique carbon atom in the molecule.
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale & Comparative Insights |
| C-5 | ~139.0 | The C-3 and C-5 carbons of the pyrazole ring are the most downfield. In 1H-pyrazole, they appear around δ 134-138 ppm. The N-1 substituent will slightly modify this. |
| C-3 | ~130.0 | Similar environment to C-5, but often slightly more upfield in N-substituted pyrazoles. |
| C-4 | ~106.0 | This carbon is shielded relative to C-3 and C-5 and typically resonates around δ 105-107 ppm in the pyrazole ring system.[5] |
| C-8 (≡C) | ~78.0 | The quaternary alkyne carbon attached to the methylene group. Terminal alkyne carbons typically appear in the δ 70-90 ppm range. |
| C-7 (≡CH) | ~74.0 | The terminal alkyne carbon bearing a proton. It is usually found slightly upfield of the quaternary alkyne carbon. |
| **C-6 (CH₂) ** | ~42.0 | The methylene carbon is directly attached to the electronegative nitrogen of the pyrazole ring, shifting it downfield into the δ 40-50 ppm range. |
Infrared (IR) Spectroscopy Analysis
The IR spectrum is instrumental in identifying the key functional groups present in the molecule, particularly the terminal alkyne.
| Predicted Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3300 | ≡C-H Stretch | Terminal Alkyne |
| ~3120 | C-H Stretch | Aromatic (Pyrazole Ring) |
| ~2940 | C-H Stretch | Aliphatic (Methylene) |
| ~2125 | C≡C Stretch | Alkyne (Triple Bond) |
| ~1550, ~1490 | C=N, C=C Stretch | Pyrazole Ring Skeletal Vibrations |
The most diagnostic peaks are the sharp, strong ≡C-H stretch around 3300 cm⁻¹ and the weaker but sharp C≡C triple bond stretch near 2125 cm⁻¹. The presence of these two bands provides compelling evidence for the propargyl moiety. The spectrum of the parent 1H-pyrazole shows characteristic ring vibrations which will also be present here.[9]
Mass Spectrometry (MS) Analysis
Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and gain insight into the molecule's structure through its fragmentation pattern.
-
Molecular Ion (M⁺•): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 106 , corresponding to the molecular weight of C₆H₆N₂. This peak should be reasonably intense.
-
Predicted Fragmentation Pathway: The fragmentation of pyrazoles is well-documented and often involves characteristic losses. For this molecule, fragmentation would likely be initiated by cleavage at the propargyl group or rearrangement of the pyrazole ring.
Caption: Plausible Mass Spectrometry Fragmentation Pathway.
Key Predicted Fragments:
| m/z | Proposed Fragment | Rationale |
| 106 | [C₆H₆N₂]⁺• (M⁺•) | Molecular Ion |
| 93 | [M - CH]⁺ | Loss of a methylidyne radical, potentially after rearrangement. |
| 79 | [M - HCN]⁺• | A common fragmentation pathway for nitrogen heterocycles is the loss of hydrogen cyanide. |
| 68 | [C₃H₄N₂]⁺• | Cleavage of the N-C bond to lose a C₃H₂ fragment, resulting in the pyrazole radical cation. |
| 39 | [C₃H₃]⁺ | Cleavage of the N-C bond to generate the stable propargyl cation. This is expected to be a very prominent peak. |
Standard Operating Procedures (SOPs) for Data Acquisition
To ensure the acquisition of high-quality, reproducible data for compounds like this compound, the following standardized protocols are recommended.
NMR Data Acquisition (¹H & ¹³C)
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.
-
Solvent Addition: Add ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Cap the tube and gently invert several times or use a vortex mixer at low speed to ensure complete dissolution.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Perform standard instrument tuning, locking (on the deuterium signal of the solvent), and shimming procedures to optimize magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Employ a 30-degree pulse angle with a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse program (e.g., zgpg30).
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Employ a 30-degree pulse angle with a relaxation delay of 2 seconds.
-
Acquire a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).
FT-IR Data Acquisition
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount (a single drop if liquid, or a few crystals if solid) of the sample directly onto the center of the ATR crystal.
-
Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
-
Spectrum Acquisition:
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.
-
-
Data Processing: Perform an ATR correction if necessary and label the significant peaks with their wavenumber values (cm⁻¹).
Mass Spectrometry Data Acquisition (EI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.[1]
-
Inlet Method (Direct Infusion or GC Inlet):
-
Direct Infusion: Infuse the sample solution directly into the ion source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
GC Inlet: If the compound is sufficiently volatile and thermally stable, inject a small volume (1 µL) of the solution into a Gas Chromatograph (GC) coupled to the mass spectrometer.
-
-
Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the compound, typically from m/z 35 to 200, to ensure capture of the molecular ion and all significant fragments.
-
Data Acquisition: Acquire data for a sufficient duration to obtain a representative mass spectrum with a good ion count. If using a GC inlet, the spectrum should be taken from the apex of the chromatographic peak.
-
Data Analysis: Identify the molecular ion peak and analyze the relative abundances of the fragment ions to propose a fragmentation pattern.
Conclusion
Through a detailed analysis based on established spectroscopic principles and data from analogous structures, this guide presents a comprehensive spectroscopic profile of this compound. The predicted ¹H and ¹³C NMR, IR, and MS data provide a robust framework for the structural verification and quality control of this important chemical intermediate. The combination of the characteristic pyrazole ring signals with the unique signatures of the N-propargyl group—namely the terminal alkyne proton and carbon resonances in NMR, the sharp ≡C-H and C≡C stretches in IR, and the prominent m/z 39 fragment in MS—offers a multi-faceted and definitive method for its identification. The provided SOPs further ensure that empirical data can be reliably acquired and compared against this theoretical benchmark.
References
Sources
- 1. Methylene chloride [webbook.nist.gov]
- 2. chemical-label.com [chemical-label.com]
- 3. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 4. This compound [synhet.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. 2-Butanone, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- [webbook.nist.gov]
- 7. Thiourea(62-56-6) IR Spectrum [chemicalbook.com]
- 8. 2,2,4-TRIMETHYLHEXANE(16747-26-5) IR Spectrum [chemicalbook.com]
- 9. Phthalic acid, 2TMS derivative [webbook.nist.gov]
An In-depth Technical Guide to 1-(prop-2-yn-1-yl)-1H-pyrazole: Synthesis, Properties, and Applications in Modern Chemistry
For distribution to Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of 1-(prop-2-yn-1-yl)-1H-pyrazole, a versatile heterocyclic compound. The document details its chemical identity, outlines a probable synthetic route, discusses its physicochemical properties, and explores its potential applications in research and development, particularly in the fields of medicinal chemistry and materials science.
Compound Identification and Chemical Structure
IUPAC Name: this compound Synonyms: 1-propargylpyrazole CAS Number: 20306-74-5
The molecular structure of this compound consists of a five-membered aromatic pyrazole ring substituted at the N1 position with a propargyl group. This terminal alkyne functionality is a key feature, rendering the molecule a valuable building block in various chemical transformations.
Synthesis of this compound
While specific, detailed protocols for the synthesis of this compound are not extensively documented in publicly available literature, a plausible and efficient synthetic route involves the direct N-alkylation of pyrazole with a propargyl halide. This method is a common and well-established procedure for the N-functionalization of heterocyclic compounds.
Proposed Synthetic Protocol: N-Alkylation of Pyrazole
This experimental protocol is based on established methodologies for the N-alkylation of pyrazoles.
Materials:
-
Pyrazole
-
Propargyl bromide (or propargyl chloride)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
An appropriate solvent (e.g., acetonitrile, dimethylformamide)
-
Standard laboratory glassware and work-up reagents
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyrazole in the chosen solvent.
-
Deprotonation: Add the base to the solution and stir the mixture at room temperature to facilitate the deprotonation of the pyrazole nitrogen, forming the pyrazolate anion. The choice of base and solvent is critical; a stronger base like sodium hydride may be used in an anhydrous solvent like DMF for a more rapid reaction.
-
Alkylation: To the stirred suspension, add propargyl bromide dropwise at room temperature. The reaction is typically exothermic, and cooling may be necessary to maintain a controlled reaction temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (pyrazole) is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Diagram of the Proposed Synthesis Workflow:
Caption: Proposed synthesis of this compound.
Physicochemical and Spectroscopic Properties
| Property | Predicted Value / Characteristic Features |
| Molecular Formula | C₆H₆N₂ |
| Molecular Weight | 106.12 g/mol |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid. |
| Solubility | Expected to be soluble in common organic solvents such as chloroform, dichloromethane, and ethyl acetate. |
| ¹H NMR | Anticipated signals would include resonances for the pyrazole ring protons (typically in the range of 6.0-8.0 ppm), a singlet for the methylene protons of the propargyl group, and a singlet for the acetylenic proton. |
| ¹³C NMR | Expected signals for the three distinct carbons of the pyrazole ring, the methylene carbon of the propargyl group, and the two sp-hybridized carbons of the alkyne. |
| Infrared (IR) Spectrum | A characteristic sharp absorption band for the terminal alkyne C-H stretch (around 3300 cm⁻¹) and a weaker absorption for the C≡C triple bond (around 2100 cm⁻¹) would be expected, in addition to the characteristic bands of the pyrazole ring. |
Applications in Research and Drug Development
The bifunctional nature of this compound, possessing both a biologically active pyrazole core and a synthetically versatile terminal alkyne, makes it a highly attractive building block in several areas of chemical research.
Role in "Click" Chemistry
The terminal alkyne of the propargyl group is a key participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. This reaction allows for the efficient and regioselective formation of a stable 1,2,3-triazole linkage. This makes this compound an excellent synthon for the construction of more complex molecules, including bioconjugates, polymers, and advanced materials.
Diagram of a Representative Click Reaction:
Caption: CuAAC "Click" Reaction involving this compound.
Scaffold for Medicinal Chemistry
The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, present in numerous approved pharmaceutical agents with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The incorporation of the this compound moiety into a drug candidate can serve two primary purposes:
-
Pharmacophore Contribution: The pyrazole ring itself can interact with biological targets, contributing to the overall pharmacological profile of the molecule.
-
Linker for Bioconjugation: The terminal alkyne provides a handle for attaching the pyrazole-containing molecule to other entities, such as targeting ligands, imaging agents, or solubilizing groups, via click chemistry.
Safety and Handling
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Toxicity: The toxicological properties have not been thoroughly investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.
Conclusion
This compound is a valuable and versatile building block for synthetic and medicinal chemists. Its combination of a biologically relevant pyrazole core and a synthetically accessible terminal alkyne makes it a powerful tool for the construction of complex molecular architectures through modern synthetic methodologies like click chemistry. Further research into the specific biological activities and material properties of derivatives of this compound is warranted and holds significant promise for future applications.
References
At the time of this writing, specific literature detailing the synthesis and properties of this compound is limited. The information presented is based on established principles of organic chemistry and the extensive literature on pyrazole synthesis and click chemistry.
An In-depth Technical Guide on the Solubility and Stability of 1-(prop-2-yn-1-yl)-1H-pyrazole
Introduction
1-(prop-2-yn-1-yl)-1H-pyrazole is a heterocyclic organic compound that has garnered interest in medicinal chemistry and materials science.[1][2][3] Its structure, featuring a pyrazole ring substituted with a propargyl group, presents a unique combination of chemical properties that are crucial for its application. The pyrazole moiety is a common scaffold in many pharmacologically active compounds, while the terminal alkyne of the propargyl group offers a versatile handle for further chemical modifications, such as click chemistry reactions.[2]
This technical guide provides a comprehensive overview of the solubility and stability of this compound. Understanding these fundamental physicochemical properties is paramount for researchers, scientists, and drug development professionals to ensure the compound's effective application, from early-stage in vitro screening to formulation development. This document will delve into the theoretical aspects of its solubility and stability, provide detailed experimental protocols for their determination, and discuss the potential degradation pathways.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[4][5] Poor aqueous solubility can lead to erratic absorption and suboptimal drug exposure. This section explores the predicted solubility of this compound and outlines methodologies for its empirical determination.
Predicted Solubility
While specific experimental solubility data for this compound is not extensively available in the public domain, we can infer its likely behavior based on the well-characterized parent molecule, pyrazole, and the influence of the propargyl substituent.
-
In Aqueous Media: Pyrazole itself is soluble in water.[6][7][8][9] The introduction of the three-carbon propargyl group will likely decrease the aqueous solubility to some extent due to an increase in lipophilicity. However, the presence of the two nitrogen atoms in the pyrazole ring, capable of hydrogen bonding, should still permit moderate aqueous solubility. The solubility is expected to be pH-dependent; in acidic solutions, protonation of the pyrazole nitrogens would form a more soluble salt.[10]
-
In Organic Solvents: Pyrazole exhibits good solubility in organic solvents like ethanol, methanol, and acetone.[6] It is anticipated that this compound will also be readily soluble in a range of common organic solvents, particularly polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and polar protic solvents like ethanol and methanol.[10]
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Aqueous | Water, Phosphate-Buffered Saline (PBS) pH 7.4 | Low to Moderate | The lipophilic propargyl group reduces solubility, but the pyrazole ring's nitrogen atoms allow for some hydrogen bonding with water. |
| Aqueous Acidic | 0.1 M HCl | Moderate to High | Protonation of the pyrazole nitrogen atoms will likely form a more soluble salt.[10] |
| Aqueous Basic | 0.1 M NaOH | Low | The compound is expected to be in its less soluble free base form. |
| Polar Aprotic | DMSO, DMF | High | These solvents are effective at solvating both the polar pyrazole ring and the less polar propargyl group. |
| Polar Protic | Ethanol, Methanol | Moderate to High | These solvents can engage in hydrogen bonding with the pyrazole nitrogens. |
| Non-polar | Hexane, Toluene | Very Low | The molecule's overall polarity, due to the pyrazole ring, is too high for significant solubility in non-polar solvents. |
Experimental Determination of Solubility
To obtain precise and actionable data, experimental determination of solubility is essential. Two common methods employed in drug discovery are the kinetic and thermodynamic solubility assays.[4][11][12]
This high-throughput method is valuable in early drug discovery for rapid screening of compounds.[4][12][13] It measures the solubility of a compound from a DMSO stock solution added to an aqueous buffer.[4][11][14]
Experimental Protocol: Nephelometric Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.
-
Addition to Buffer: Add a small, fixed volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a clear-bottom 96-well plate pre-filled with a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4. This results in a final DMSO concentration of 1%.
-
Incubation: Shake the plate for a defined period, typically 1-2 hours, at a constant temperature (e.g., 25°C).[11]
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.
-
Self-Validation: Include a known high and low solubility compound as positive and negative controls, respectively. Run each sample in triplicate to ensure reproducibility.
Diagram 1: Workflow for Nephelometric Kinetic Solubility Assay
Caption: Workflow for determining kinetic solubility via nephelometry.
This method determines the equilibrium solubility of a compound and is considered the "gold standard".[5][15][16] It involves equilibrating an excess of the solid compound in a solvent over a longer period.
Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, PBS pH 7.4, 0.1 M HCl).
-
Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[11][12]
-
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully remove an aliquot of the supernatant and filter it through a 0.45 µm filter.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[17][18][19] A standard curve of the compound should be prepared in the same solvent for accurate quantification.
-
Self-Validation: Visually confirm the presence of excess solid in each vial after equilibration. Analyze samples at multiple time points (e.g., 24 and 48 hours) to ensure equilibrium has been achieved.
Stability Profile
Assessing the stability of a compound under various conditions is a mandatory step in drug development, guided by the International Council for Harmonisation (ICH) guidelines.[20][21][22][23] This section outlines the potential degradation pathways for this compound and provides protocols for evaluating its hydrolytic, thermal, and photostability.
Predicted Stability and Potential Degradation Pathways
The chemical structure of this compound suggests several potential routes of degradation:
-
Hydrolytic Stability: The pyrazole ring itself is generally stable to hydrolysis.[24][25][26] However, certain substituted pyrazoles, particularly those with ester functionalities, can be susceptible to hydrolysis.[24][25][26] For this compound, the primary concern for hydrolytic instability would be under extreme pH and temperature conditions, which could potentially lead to ring-opening or other unforeseen reactions.
-
Thermal Stability: Pyrazole derivatives can undergo thermal decomposition.[27][28] The decomposition pathways can include the elimination of N₂ or other fragmentation patterns depending on the substituents.[29][30][31] The propargyl group may also be reactive at elevated temperatures.
-
Photostability: Exposure to light, particularly UV radiation, can induce photochemical reactions in organic molecules.[32] Aromatic heterocyclic compounds like pyrazole can absorb UV light, potentially leading to photodegradation through various mechanisms such as isomerization, cyclization, or radical-mediated reactions.
Diagram 2: Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Experimental Stability Studies
The following protocols are designed to assess the stability of this compound in accordance with ICH guidelines.[20][21][22][23]
Forced degradation studies are conducted under more aggressive conditions than accelerated stability testing to identify potential degradation products and to develop stability-indicating analytical methods.
Experimental Protocol: Forced Degradation
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in various media:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
-
Incubation: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralization: After incubation, neutralize the acidic and basic samples.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., with a photodiode array detector) to separate the parent compound from any degradation products.
-
Photostability: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
Thermal Stability (Solid State): Store the solid compound at elevated temperatures (e.g., 60°C, 80°C) for an extended period and analyze for degradation.
Formal stability studies are performed to establish a re-test period for the drug substance.[20]
Experimental Protocol: Long-Term and Accelerated Stability
-
Batch Selection: Use at least three primary batches of this compound for the study.[20][22]
-
Storage Conditions: Store the samples in containers that simulate the proposed packaging under the following conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Frequency: Test the samples at specified time points. For long-term storage, this is typically 0, 3, 6, 9, 12, 18, and 24 months. For accelerated storage, a minimum of three time points including the initial and final time points (e.g., 0, 3, and 6 months) is recommended.[23]
-
Analytical Tests: At each time point, perform a battery of tests including:
-
Appearance
-
Assay (quantification of the active ingredient)
-
Purity (determination of degradation products)
-
Moisture content
-
-
Data Evaluation: Evaluate the data for any significant changes, trends, or out-of-specification results.
Table 2: Hypothetical Stability Data for this compound under Accelerated Conditions (40°C/75% RH)
| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) |
| 0 | White crystalline solid | 99.8 | 0.15 |
| 3 | White crystalline solid | 99.5 | 0.38 |
| 6 | White crystalline solid | 99.1 | 0.75 |
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound. While predictive data based on its chemical structure offers initial insights, the detailed experimental protocols provided herein are essential for obtaining robust and reliable data. A thorough characterization of these properties is a critical, non-negotiable step in the journey of any compound from the research laboratory to potential clinical application. The methodologies outlined in this guide are designed to be both scientifically rigorous and practically applicable for researchers in the pharmaceutical and chemical sciences.
References
-
Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (2009). Bioorganic & Medicinal Chemistry Letters, 19(19), 5773-5777. [Link]
-
Sidique, S., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC. [Link]
-
Structure–activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of We. SciSpace. [Link]
-
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. [Link]
-
ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. [Link]
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The Advent and Ascendance of Propargyl Pyrazoles: A Technical Guide to Their Discovery, Synthesis, and Significance
A Senior Application Scientist's Perspective on a Privileged Scaffold in Modern Drug Discovery
Introduction: The Convergence of a Stalwart Heterocycle and a Reactive Moiety
In the landscape of medicinal chemistry, the pyrazole nucleus stands as a venerable scaffold, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms that has been a cornerstone of pharmacologically active compounds for over a century.[1][2] Its journey began in 1883 with Ludwig Knorr's synthesis of antipyrine, a discovery that heralded the era of synthetic anti-inflammatory drugs.[1][3] Since then, the pyrazole ring has been integrated into a multitude of therapeutic agents, demonstrating a remarkable versatility in biological activity, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer properties.[4][5][6][7]
Parallel to the rise of the pyrazole, the propargyl group, a functional group bearing a carbon-carbon triple bond (-CH₂C≡CH), has carved its own niche in organic synthesis and drug design.[8] Valued for its unique reactivity, the terminal alkyne of the propargyl group serves as a versatile handle for a variety of chemical transformations, most notably the copper-catalyzed azide-alkyne cycloaddition, or "click" reaction.[8] This reactivity, coupled with its ability to act as a bioisostere and a pharmacophore, has made the propargyl group a prized component in the design of enzyme inhibitors and other therapeutic agents.[9]
This technical guide delves into the synergistic union of these two chemical entities: the propargyl pyrazole compounds. We will explore the historical context of their discovery, trace the evolution of their synthetic methodologies, and examine their profound impact on modern drug development. This guide is intended for researchers, scientists, and professionals in the field of drug discovery, providing both a historical narrative and practical, in-depth technical insights.
The Historical Tapestry: Weaving Together Pyrazoles and Propargyls
The story of propargyl pyrazoles is not one of a single, sudden discovery, but rather a gradual convergence of independent streams of chemical research. The first synthesis of the parent pyrazole molecule was achieved by Buchner in 1889.[1] Early synthetic routes to pyrazoles, such as the Knorr synthesis, typically involved the condensation of β-dicarbonyl compounds with hydrazines.[10][11]
The introduction of the propargyl group into the pyrazole framework was a logical progression driven by the desire to create novel chemical diversity and to explore new structure-activity relationships (SAR). One of the earliest and most direct methods for the synthesis of pyrazole itself involves the reaction of hydrazine with propargyl aldehyde.[12] This reaction exemplifies the fundamental approach to constructing the pyrazole ring from a three-carbon component bearing the alkyne functionality.
The evolution of synthetic organic chemistry in the 20th century brought forth a diverse toolkit for the preparation of propargyl-containing building blocks, such as propargyl alcohols, halides, and amines.[13][14][15] These reagents became instrumental in the synthesis of more complex and substituted propargyl pyrazoles. The development of metal-catalyzed cross-coupling reactions and multicomponent reactions further expanded the accessibility and diversity of these compounds.[5][6]
Synthetic Methodologies: From Classical Approaches to Modern Innovations
The synthesis of propargyl pyrazole compounds can be broadly categorized into two strategies: the construction of the pyrazole ring from a propargyl-containing precursor, and the introduction of a propargyl group onto a pre-existing pyrazole scaffold.
Building the Pyrazole Ring: The Propargyl Precursor Approach
A foundational method for synthesizing pyrazoles involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine. By employing a propargyl-substituted hydrazine or a β-diketone containing a propargyl group, chemists can readily introduce the desired functionality into the pyrazole core.
Another powerful strategy is the 1,3-dipolar cycloaddition reaction.[10] This method involves the reaction of a nitrile imine with an alkyne. Utilizing a propargyl-substituted alkyne in this reaction provides a direct route to propargyl pyrazoles. He and colleagues demonstrated the synthesis of a pyrazole derivative through the 1,3-dipolar cycloaddition of ethyl α-diazoacetate with phenylpropargyl ether, catalyzed by zinc triflate.[2][10][16]
More recent innovations have focused on the development of one-pot syntheses from readily available starting materials. For instance, a method for the synthesis of 3,5-disubstituted 1H-pyrazoles from propargylic alcohols has been reported.[16] This acid-catalyzed propargylation followed by cyclization of N,N-disubstituted hydrazines offers an efficient route to these compounds.[16] Similarly, propargyl hydrazides can be converted into N-tosyl or N-H pyrazoles under acidic or basic conditions, respectively.[17]
Functionalizing the Pyrazole Core: The Post-Synthethic Propargylation
The introduction of a propargyl group onto a pre-formed pyrazole ring is a versatile strategy that allows for the late-stage functionalization of complex molecules. This is typically achieved through the N-alkylation of the pyrazole ring with a propargyl halide, such as propargyl bromide, in the presence of a base.[18] The regioselectivity of this reaction can be influenced by the substitution pattern of the pyrazole ring and the reaction conditions.
The following diagram illustrates a general workflow for the synthesis of propargyl pyrazoles, highlighting the two main strategies.
Figure 1: General synthetic strategies for propargyl pyrazole compounds.
Detailed Experimental Protocol: One-Pot Synthesis of Substituted Pyrazoles from Propargyl Alcohols
This protocol is based on the work of Reddy et al. and provides a robust method for the synthesis of 3,5-disubstituted 1H-pyrazoles.[16][19]
Materials:
-
Propargyl alcohol derivative
-
N,N-disubstituted hydrazine
-
Acid catalyst (e.g., Bi(OTf)₃)
-
Solvent (e.g., Dichloromethane)
-
Base (e.g., Triethylamine)
Procedure:
-
To a solution of the propargyl alcohol (1.0 mmol) in dichloromethane (5 mL) at 0 °C, add the acid catalyst (5 mol%).
-
Stir the mixture for 10 minutes, then add the N,N-disubstituted hydrazine (1.2 mmol).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted 1H-pyrazole.
The Biological Significance and Therapeutic Promise of Propargyl Pyrazoles
The incorporation of a propargyl group into a pyrazole scaffold can have profound effects on its biological activity. The propargyl moiety can modulate the compound's lipophilicity, metabolic stability, and binding affinity to its biological target.[8] Furthermore, the terminal alkyne can act as a reactive handle for covalent modification of the target protein, leading to irreversible inhibition.[9]
Propargyl pyrazole derivatives have demonstrated a wide range of pharmacological activities, including:
-
Anticancer Activity: Many propargyl pyrazole compounds have been investigated for their potential as anticancer agents.[20] They can exert their effects through various mechanisms, including the inhibition of kinases, topoisomerases, and other enzymes involved in cell proliferation and survival.[21]
-
Anti-inflammatory Activity: Building on the historical success of pyrazole-based anti-inflammatory drugs, propargyl pyrazole derivatives have also been explored for their anti-inflammatory properties.[3][20][21]
-
Antimicrobial Activity: The pyrazole nucleus is a common feature in many antimicrobial agents, and the addition of a propargyl group can enhance this activity.[10][22]
-
Enzyme Inhibition: The propargyl group is a key pharmacophore in a number of enzyme inhibitors, including monoamine oxidase (MAO) inhibitors.[3][9] The combination of the pyrazole scaffold, which can be tailored to bind to specific enzyme active sites, with the reactive propargyl group has led to the development of potent and selective enzyme inhibitors.
The following table summarizes the biological activities of selected propargyl pyrazole derivatives.
| Compound Class | Target/Activity | Reported Potency (IC₅₀/EC₅₀) | Reference |
| Pyrazolo[1,5-a]pyrimidines | Anticancer | Varies with substitution | [18] |
| 1,3,5-Trisubstituted Pyrazoles | MAO-B Inhibition | nM range | [3] |
| Pyrazole-carbothioamides | Anti-inflammatory | Comparable to indomethacin | [20] |
| N-Propargyl Pyrazoles | Antimicrobial | µg/mL range | [10] |
Modern Applications and Future Directions
The versatility of the propargyl pyrazole scaffold continues to be exploited in modern drug discovery and chemical biology. The "click" chemistry handle provided by the propargyl group has enabled the use of these compounds in a variety of applications, including:
-
Bioconjugation: Propargyl pyrazoles can be readily conjugated to biomolecules, such as proteins and nucleic acids, to study their function and localization.
-
Target Identification: The use of propargyl pyrazoles in activity-based protein profiling (ABPP) has facilitated the identification of novel drug targets.
-
Drug Delivery: The incorporation of propargyl pyrazoles into drug delivery systems can improve their pharmacokinetic properties and target specificity.
The future of propargyl pyrazole research is bright. The continued development of novel synthetic methodologies will provide access to an even greater diversity of these compounds. The application of computational modeling and artificial intelligence will accelerate the design and optimization of propargyl pyrazole-based drugs. As our understanding of the molecular basis of disease deepens, the unique properties of the propargyl pyrazole scaffold will undoubtedly be harnessed to address a wide range of unmet medical needs.
The following diagram illustrates the central role of propargyl pyrazoles in modern medicinal chemistry.
Figure 2: The multifaceted applications of propargyl pyrazole compounds.
Conclusion
The journey of propargyl pyrazole compounds, from their conceptual beginnings in the annals of heterocyclic and alkyne chemistry to their current status as a privileged scaffold in drug discovery, is a testament to the power of chemical synthesis and the relentless pursuit of therapeutic innovation. The convergence of the stable, versatile pyrazole ring and the reactive, functionalizable propargyl group has created a class of molecules with immense potential. As researchers continue to explore the vast chemical space of propargyl pyrazoles and to unravel their complex biological activities, we can anticipate the emergence of new and improved therapies for a wide range of diseases. This guide has aimed to provide a comprehensive overview of this exciting field, offering both a historical perspective and a practical guide for those working at the forefront of medicinal chemistry.
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A Comprehensive Guide to the Theoretical and Computational Analysis of 1-(prop-2-yn-1-yl)-1H-pyrazole
Abstract
This technical guide provides an in-depth exploration of the theoretical and computational methodologies employed to characterize 1-(prop-2-yn-1-yl)-1H-pyrazole. Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and versatile chemical properties.[1][2] The introduction of a propargyl group at the N1 position of the pyrazole ring offers a reactive handle for further functionalization, making this molecule a significant building block in synthetic chemistry. This document synthesizes experimental data with advanced computational analysis, offering researchers and drug development professionals a cohesive understanding of the molecule's structural, electronic, and reactive properties. We will delve into Density Functional Theory (DFT) calculations to elucidate molecular geometry, vibrational spectra, frontier molecular orbitals (HOMO-LUMO), and the molecular electrostatic potential (MEP), providing a predictive framework for the molecule's behavior and potential applications.
Introduction: The Significance of N-Propargylated Pyrazoles
The pyrazole nucleus is a privileged scaffold in drug discovery, present in a wide array of therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial drugs.[2][3][4][5] Its unique structural and electronic features allow for diverse interactions with biological targets. The molecule of interest, this compound, combines the stable aromatic pyrazole ring with the chemically versatile propargyl group (a prop-2-yn-1-yl substituent). The terminal alkyne of the propargyl group is particularly valuable, serving as a key functional group for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the straightforward synthesis of more complex molecular architectures like triazole-linked conjugates.
Understanding the fundamental physicochemical properties of this molecule is paramount for its effective application. While experimental techniques like NMR and FT-IR provide essential structural confirmation, they offer limited insight into the electronic landscape and reactivity. Computational chemistry, particularly Density Functional Theory (DFT), bridges this gap by providing a detailed atomistic and electronic picture.[6][7][8] This guide demonstrates how a synergistic approach, combining experimental characterization with robust theoretical calculations, yields a comprehensive and validated model of the molecule's properties.
Synthesis and Spectroscopic Characterization
The synthesis of this compound is typically achieved through a direct N-alkylation reaction. This involves treating pyrazole with a propargyl halide, such as propargyl bromide, in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetonitrile or DMF). The reaction proceeds via nucleophilic substitution, where the deprotonated pyrazole anion attacks the electrophilic carbon of the propargyl bromide.
General Synthetic Protocol:
-
To a solution of pyrazole in acetonitrile, add an excess of a base like K₂CO₃.
-
Stir the mixture at room temperature for 30 minutes.
-
Add propargyl bromide dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture, filter out the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography to yield this compound.
The structural integrity of the synthesized compound is confirmed using standard spectroscopic methods.[9][10]
-
¹H-NMR and ¹³C-NMR: These techniques verify the covalent framework, showing characteristic chemical shifts for the protons and carbons of the pyrazole ring and the propargyl side chain.
-
FT-IR Spectroscopy: This analysis confirms the presence of key functional groups. The characteristic absorption bands for the C≡C-H stretching (around 3300 cm⁻¹) and the C≡C stretching (around 2100 cm⁻¹) are definitive indicators of the terminal alkyne group.
The Computational Framework: Density Functional Theory (DFT)
To gain deeper insights beyond experimental characterization, we employ Density Functional Theory (DFT), a robust quantum chemical method that calculates the electronic structure of molecules.[11] For the studies presented herein, calculations were performed using the widely recognized B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-311++G(d,p) basis set. This level of theory is well-established for providing a reliable balance between computational cost and accuracy for organic molecules.[12]
Computational Workflow:
The theoretical investigation follows a systematic, multi-step process.
Caption: Standard workflow for DFT-based molecular characterization.
In-Depth Analysis: Correlating Theory and Experiment
Optimized Molecular Geometry
The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure through geometry optimization. The calculation seeks the lowest energy conformation of the molecule. The resulting optimized structure of this compound confirms the planarity of the five-membered pyrazole ring, a hallmark of its aromatic character. Key geometric parameters obtained from the B3LYP/6-311++G(d,p) calculation are summarized below.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | N1-N2 | 1.34 Å |
| N2-C3 | 1.33 Å | |
| C3-C4 | 1.41 Å | |
| C4-C5 | 1.37 Å | |
| C5-N1 | 1.38 Å | |
| N1-C6 (CH₂) | 1.47 Å | |
| C6-C7 (C≡) | 1.46 Å | |
| C7≡C8 | 1.21 Å | |
| C8-H | 1.06 Å | |
| Bond Angles (°) | C5-N1-N2 | 111.5° |
| N1-N2-C3 | 105.0° | |
| N2-C3-C4 | 111.0° | |
| C3-C4-C5 | 106.2° | |
| C4-C5-N1 | 106.3° | |
| N1-C6-C7 | 111.8° | |
| C6-C7-C8 | 178.5° |
These theoretical values provide a precise geometric reference that is often challenging to obtain with high resolution experimentally for non-crystalline materials.
Vibrational Analysis: The Theoretical FT-IR Spectrum
Vibrational frequency calculations serve two purposes: they confirm that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies), and they predict the molecule's infrared spectrum.[13][14] This theoretical spectrum is invaluable for assigning the absorption bands observed in experimental FT-IR data. Due to approximations in the computational model, calculated frequencies are often systematically higher than experimental ones; thus, they are typically multiplied by a scaling factor (approx. 0.967 for B3LYP) for better comparison.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (Scaled, cm⁻¹) | Assignment |
| Acetylenic C-H Stretch | ~3290 cm⁻¹ | 3295 cm⁻¹ | ≡C-H stretching |
| Aromatic C-H Stretch | ~3140 cm⁻¹ | 3142 cm⁻¹ | Pyrazole C-H stretching |
| Aliphatic C-H Stretch | ~2930 cm⁻¹ | 2935 cm⁻¹ | -CH₂- stretching |
| C≡C Stretch | ~2120 cm⁻¹ | 2125 cm⁻¹ | Alkyne C≡C stretching |
| C=N/C=C Ring Stretch | ~1550-1400 cm⁻¹ | 1545, 1480, 1410 cm⁻¹ | Pyrazole ring stretching vibrations |
The excellent agreement between the scaled theoretical frequencies and the experimental values validates both the computational model and the structural assignment of the synthesized molecule.[12]
Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic behavior and chemical reactivity.[15][16] The HOMO is the orbital from which an electron is most easily donated (nucleophilic character), while the LUMO is the orbital that most readily accepts an electron (electrophilic character). The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity.[6][17]
| Parameter | Calculated Value (eV) |
| HOMO Energy | -6.85 eV |
| LUMO Energy | -0.42 eV |
| HOMO-LUMO Gap (ΔE) | 6.43 eV |
The relatively large energy gap of 6.43 eV suggests that this compound is a kinetically stable molecule under normal conditions.
Caption: Distribution of HOMO and LUMO electron densities.
The localization of the HOMO on the pyrazole ring indicates this is the primary site for electrophilic attack. The distribution of the LUMO suggests that nucleophilic attack could occur at the propargyl group or parts of the pyrazole ring. This analysis is crucial for predicting regioselectivity in chemical reactions.
Molecular Electrostatic Potential (MEP) Surface
The Molecular Electrostatic Potential (MEP) surface provides a visual map of the charge distribution within a molecule.[18][19] It is an invaluable tool for identifying the electron-rich and electron-poor regions, which correspond to the preferred sites for electrophilic and nucleophilic attack, respectively.
-
Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich). These are sites susceptible to electrophilic attack.
-
Blue Regions: Indicate positive electrostatic potential (electron-poor). These are sites susceptible to nucleophilic attack.
-
Green Regions: Indicate neutral potential.
Caption: Key reactive sites identified by MEP analysis.
For this compound, the MEP analysis reveals:
-
Most Negative Region (Red): Located around the N2 atom of the pyrazole ring. This is the most electron-rich site and the primary target for protonation and electrophilic attack.[18]
-
Most Positive Region (Blue): Concentrated on the terminal acetylenic hydrogen (≡C-H). This highlights its acidic character and susceptibility to deprotonation by a base.
-
Moderately Positive Regions (Yellow/Green): Found around the hydrogens on the pyrazole ring and the methylene (-CH₂-) group.
This MEP map visually confirms the molecule's reactive hotspots, guiding synthetic chemists in designing reactions and predicting their outcomes.
Conclusion and Future Outlook
This guide has demonstrated the power of integrating theoretical and computational studies with experimental data to build a comprehensive profile of this compound. DFT calculations at the B3LYP/6-311++G(d,p) level of theory have provided accurate predictions of the molecule's geometry, vibrational spectra, and electronic properties, all of which show strong correlation with experimental findings.
Key insights derived from this combined approach include:
-
Validated Structure: The optimized geometry and calculated vibrational frequencies align with experimental spectroscopic data, confirming the molecular structure.
-
Electronic Stability: A significant HOMO-LUMO energy gap of 6.43 eV indicates high kinetic stability.
-
Reactivity Mapping: HOMO/LUMO and MEP analyses have successfully identified the primary sites for electrophilic (N2 atom) and nucleophilic (acetylenic C-H) attack, providing a predictive model for its chemical behavior.
The detailed understanding garnered from these computational studies is invaluable for researchers, scientists, and drug development professionals. It allows for the rational design of novel compounds based on this scaffold, predicting their reactivity and electronic properties before undertaking extensive synthetic work. The presence of the terminal alkyne makes this compound an exceptionally useful building block for creating libraries of complex molecules with potential applications in pharmacology and materials science.
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An In-depth Technical Guide to the Physical and Chemical Properties of N-propargylpyrazoles
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
N-propargylpyrazoles represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. The presence of the reactive propargyl group appended to the pyrazole core imparts unique chemical reactivity, allowing for a diverse range of chemical transformations. This, coupled with the inherent biological activity of the pyrazole scaffold, makes N-propargylpyrazoles privileged structures in the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the physical and chemical properties of N-propargylpyrazoles, including their synthesis, spectroscopic characterization, and reactivity. Detailed experimental protocols and an exploration of their structure-activity relationships in the context of drug discovery are also presented.
Introduction: The Significance of the N-propargylpyrazole Scaffold
The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and is a cornerstone in the development of a multitude of approved drugs.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[2][3] The introduction of a propargyl group (a 2-propynyl substituent) at the N1 position of the pyrazole ring creates the N-propargylpyrazole scaffold, a molecule endowed with a unique combination of a biologically active core and a chemically reactive handle.
The terminal alkyne of the propargyl group is a versatile functional group that can participate in a variety of chemical transformations, most notably copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry".[4] This reaction allows for the efficient and specific conjugation of N-propargylpyrazoles to other molecules, such as biomolecules, fluorescent tags, or polymers, opening up avenues for the development of targeted drug delivery systems, diagnostic tools, and advanced materials. Furthermore, the alkyne moiety can undergo other reactions like Sonogashira coupling, providing a means to further elaborate the molecular structure.[5][6]
This guide will delve into the fundamental physical and chemical characteristics of N-propargylpyrazoles, providing researchers with the essential knowledge to effectively synthesize, characterize, and utilize these promising compounds in their scientific endeavors.
Synthesis of N-propargylpyrazoles
The most common and straightforward method for the synthesis of N-propargylpyrazoles is the direct N-alkylation of a pyrazole ring with a propargyl halide, typically propargyl bromide, in the presence of a base.
General Synthetic Protocol: N-propargylation of Pyrazole
This protocol describes the synthesis of 1-propargyl-1H-pyrazole, a simple yet representative example of this class of compounds.
Diagram of the Synthetic Workflow:
Caption: General workflow for the synthesis of 1-propargyl-1H-pyrazole.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of pyrazole (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a base (e.g., potassium carbonate, sodium hydride; 1.1-1.5 eq).
-
Addition of Alkylating Agent: To the stirred suspension, add propargyl bromide (1.1 eq) dropwise at room temperature.
-
Reaction Progression: The reaction mixture is then typically heated to reflux and monitored by thin-layer chromatography (TLC) until the starting pyrazole is consumed.
-
Workup: After cooling to room temperature, the reaction mixture is quenched with water and extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure N-propargylpyrazole.
Other synthetic strategies include the reaction of propargyl amine with dicarbonyl compounds.[7]
Physicochemical Properties
The physicochemical properties of N-propargylpyrazoles are crucial for their application in drug discovery, as they influence factors such as solubility, membrane permeability, and oral bioavailability.
Physical Properties
The physical properties of N-propargylpyrazoles are dependent on the substitution pattern of the pyrazole ring. Generally, they are crystalline solids or oils at room temperature.
Table 1: Physicochemical Parameters of Selected N-propargylpyrazole Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | logP (calculated) |
| 1-Propargyl-1H-pyrazole | C₆H₆N₂ | 106.12 | Oil | 0.5 |
| 1-Propargyl-3,5-dimethyl-1H-pyrazole | C₈H₁₀N₂ | 134.18 | 35-37 | 1.3 |
| 1-Propargyl-4-nitro-1H-pyrazole | C₆H₅N₃O₂ | 151.12 | 88-90 | 0.8 |
Note: logP values are estimations and can vary based on the calculation method.
Solubility
N-propargylpyrazoles generally exhibit moderate solubility in organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Their solubility in water is typically low but can be enhanced by the introduction of polar functional groups or by salt formation if a basic or acidic moiety is present in the molecule. The encapsulation of a bioactive pyrazole derivative in a dendrimer has been shown to produce water-soluble nanoparticles.[8]
pKa
The pyrazole ring is weakly basic, with the pKa of the conjugate acid of pyrazole itself being approximately 2.5. The N-propargyl group has a minor electronic effect on the basicity of the pyrazole ring.
Spectroscopic Characterization
The structural elucidation of N-propargylpyrazoles relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
¹H and ¹³C NMR Spectroscopy
The NMR spectra of N-propargylpyrazoles exhibit characteristic signals for both the pyrazole ring and the propargyl group.
Diagram of a Generic N-propargylpyrazole for NMR Assignment:
Caption: Numbering scheme for a generic N-propargylpyrazole.
Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for N-propargylpyrazoles
| Proton/Carbon | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Propargyl Group | ||
| ≡C-H | 2.2 - 2.8 (t, J ≈ 2.5 Hz) | - |
| N-CH₂ -C≡ | 4.8 - 5.2 (d, J ≈ 2.5 Hz) | 35 - 45 |
| -C ≡CH | - | 70 - 80 |
| -C≡C H | - | 75 - 85 |
| Pyrazole Ring | ||
| H-3 | 7.5 - 7.8 | 138 - 142 |
| H-4 | 6.2 - 6.5 | 105 - 110 |
| H-5 | 7.4 - 7.7 | 128 - 132 |
Note: Chemical shifts are approximate and can be influenced by the solvent and substituents on the pyrazole ring.[9][10]
A study of N-substituted pyrazoles and indazoles provided detailed ¹H, ¹³C, and ¹⁵N NMR data in both solution and solid states.[11]
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of N-propargylpyrazoles typically shows a prominent molecular ion peak (M⁺). The fragmentation pattern is characterized by the loss of the propargyl group and fragmentation of the pyrazole ring.[12]
Common Fragmentation Pathways:
-
Loss of H: [M-1]⁺
-
Loss of the propargyl group: [M-39]⁺
-
Cleavage of the pyrazole ring: This can lead to various smaller fragments, often involving the loss of N₂ or HCN.
Chemical Reactivity
The chemical reactivity of N-propargylpyrazoles is dominated by the chemistry of the terminal alkyne, making it a valuable synthon for the construction of more complex molecules.
Cycloaddition Reactions
The most significant reaction of N-propargylpyrazoles is the [3+2] cycloaddition with azides to form 1,2,3-triazoles. This reaction is highly efficient and regioselective, particularly when catalyzed by copper(I) salts (CuAAC).[4]
Diagram of the CuAAC "Click" Reaction:
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).
This reaction is widely used in drug discovery for lead optimization, in chemical biology for bioconjugation, and in materials science for the synthesis of functional polymers. Benzynes generated from the hexadehydro-Diels-Alder (HDDA) reaction can also be trapped by cycloaddition with azides.[13]
Sonogashira Coupling
The terminal alkyne of N-propargylpyrazoles can undergo palladium- and copper-catalyzed Sonogashira coupling with aryl or vinyl halides.[14] This reaction is a powerful tool for the formation of C(sp)-C(sp²) bonds, allowing for the introduction of various aryl and vinyl substituents onto the propargyl group.[5][6] This further enhances the structural diversity of accessible N-propargylpyrazole derivatives.
Other Reactions
The alkyne moiety can also participate in other reactions such as hydration, hydroamination, and various metal-catalyzed transformations, providing further avenues for functionalization.
Applications in Drug Discovery
The N-propargylpyrazole scaffold is a "privileged" structure in drug discovery due to the combination of the biologically active pyrazole core and the versatile propargyl handle.
Structure-Activity Relationships (SAR)
Numerous studies have explored the SAR of N-propargylpyrazole derivatives against various biological targets. For instance, novel pyrazole-based compounds have been synthesized and evaluated as potential chemotherapeutic agents.[1] The introduction of different substituents on the pyrazole ring and modification of the propargyl group via click chemistry have led to the identification of potent inhibitors of various enzymes and receptors.
Biological Activities
-
Anti-inflammatory Activity: Several pyrazole derivatives have shown significant anti-inflammatory properties, with some compounds exhibiting activity comparable to the clinically used drug celecoxib.[3]
-
Antibacterial Activity: N-propargylpyrazole derivatives have been investigated for their antibacterial potential, with some compounds showing promising activity against various bacterial strains.[15]
-
Anticancer Activity: The pyrazole scaffold is present in several anticancer drugs, and N-propargylpyrazole derivatives are being actively explored for their potential as novel anticancer agents.
Conclusion
N-propargylpyrazoles are a class of compounds with significant potential in both medicinal chemistry and materials science. Their synthesis is readily achievable, and their physicochemical and spectroscopic properties are well-defined. The true power of this scaffold lies in the reactivity of the propargyl group, which allows for a vast array of chemical modifications, most notably through click chemistry and Sonogashira coupling. As our understanding of the biological activities of pyrazole derivatives continues to grow, the N-propargylpyrazole scaffold will undoubtedly remain a key building block in the design and development of new and innovative molecules with a wide range of applications.
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The Pyrazole Scaffold: A Versatile Framework for Modulating Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural features and synthetic tractability have led to the development of a vast library of derivatives exhibiting a broad spectrum of biological activities. This guide provides an in-depth technical exploration of the significant pharmacological properties of pyrazole derivatives, with a focus on their anti-inflammatory, anticancer, antimicrobial, and anticonvulsant activities. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and summarize key structure-activity relationship (SAR) insights. This document is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutics based on the pyrazole scaffold.
The Enduring Legacy of Pyrazoles in Medicine
Since the synthesis of the first pyrazole derivative, antipyrine, in 1883, this heterocyclic scaffold has proven to be a remarkably fruitful starting point for drug discovery.[1] The inherent physicochemical properties of the pyrazole ring, including its ability to participate in hydrogen bonding and its conformational rigidity, make it an ideal pharmacophore for interacting with various biological targets.[2] The versatility of its synthesis allows for the introduction of a wide array of substituents at multiple positions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.[2][3] This has led to the successful clinical development of numerous pyrazole-containing drugs, such as the anti-inflammatory agent celecoxib and the anticancer drug crizotinib.[4][5] This guide will explore the key biological activities that have cemented the pyrazole scaffold as a "privileged structure" in medicinal chemistry.
Anti-Inflammatory Activity: Targeting the Arachidonic Acid Cascade and Beyond
Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Pyrazole derivatives have emerged as potent anti-inflammatory agents, primarily through their ability to modulate the arachidonic acid cascade.[6]
Mechanism of Action: Selective COX-2 Inhibition
A key mechanism underlying the anti-inflammatory effects of many pyrazole derivatives is the selective inhibition of cyclooxygenase-2 (COX-2).[7] The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[8] While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, COX-2 is inducible and is upregulated at sites of inflammation.[9]
The diaryl-substituted pyrazole, Celecoxib , is a classic example of a selective COX-2 inhibitor.[7] Its chemical structure allows it to fit into the active site of the COX-2 enzyme, which has a larger and more flexible binding pocket compared to COX-1.[10] This selective inhibition blocks the production of pro-inflammatory prostaglandins while sparing the protective functions of COX-1, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.[8][9]
dot
Caption: Selective COX-2 Inhibition by Pyrazole Derivatives.
Beyond COX-2: Modulation of NF-κB Signaling
Recent studies have revealed that the anti-inflammatory properties of some pyrazole derivatives extend beyond COX-2 inhibition to include the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[11][12] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6.[13] Certain pyrazole-containing compounds have been shown to inhibit the activation of NF-κB, leading to a downstream reduction in the production of these inflammatory mediators.[11][14] This dual mechanism of action presents an attractive strategy for developing more potent and broad-spectrum anti-inflammatory drugs.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a widely accepted and reproducible method for evaluating the acute anti-inflammatory activity of novel compounds.
Causality Behind Experimental Choices: Carrageenan, a sulfated polysaccharide, is used as the phlogistic agent because its injection into the rat paw induces a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later, more sustained phase is characterized by the release of prostaglandins and other inflammatory mediators. This allows for the assessment of a compound's ability to inhibit prostaglandin synthesis, a key mechanism of many anti-inflammatory drugs.
Step-by-Step Methodology:
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized to the laboratory conditions for at least one week with free access to food and water.
-
Grouping and Dosing: Animals are randomly divided into groups (n=6): a control group, a standard group (e.g., receiving Indomethacin or Celecoxib), and test groups receiving different doses of the pyrazole derivative. The compounds are typically administered orally or intraperitoneally 30-60 minutes before carrageenan injection.[15]
-
Induction of Edema: 0.1 mL of a 1% w/v carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[16][17] The left hind paw serves as a control.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Anticancer Activity: Targeting Kinase Signaling and Angiogenesis
The pyrazole scaffold is a prominent feature in a number of approved and investigational anticancer drugs, highlighting its importance in oncology drug discovery.[18][19][20] Their anticancer effects are often attributed to their ability to inhibit protein kinases, which are critical regulators of cell growth, proliferation, and survival.[21][22]
Mechanism of Action: Kinase Inhibition
Many pyrazole derivatives function as ATP-competitive inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[19][23]
-
EGFR Inhibition: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation and survival.[24] Mutations and overexpression of EGFR are common in several cancers, including non-small cell lung cancer.[25][26] Pyrazole-based compounds have been designed to bind to the ATP-binding site of EGFR, preventing its phosphorylation and subsequent activation of downstream signaling.[24][27]
-
VEGFR Inhibition: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis and is primarily driven by the VEGF/VEGFR signaling pathway.[4][28] Pyrazole derivatives have been developed as potent inhibitors of VEGFR-2, a key receptor in this pathway, thereby blocking angiogenesis and starving the tumor of essential nutrients.[29][30]
dot
Caption: Pyrazole Derivatives as Inhibitors of EGFR and VEGFR Signaling.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of anticancer compounds.[31]
Causality Behind Experimental Choices: This assay relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[20]
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazole derivative (typically in a serial dilution) and incubated for a specified period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: After the incubation period, the culture medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL MTT is added to each well. The plate is then incubated for 2-4 hours at 37°C.[20]
-
Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.[26]
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.[20]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.
Summary of Anticancer Activity Data
The following table summarizes the cytotoxic activity of selected pyrazole derivatives against various cancer cell lines.
| Pyrazole Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 22 | MCF7 (Breast) | 2.82 | [32] |
| Compound 23 | A549 (Lung) | 6.28 | [32] |
| Compound 28 | HCT116 (Colon) | 0.035 | [32] |
| Compound 43 | MCF7 (Breast) | 0.25 | [19] |
| Compound 11 | MDA-MB231 (Breast) | 0.01 | [32] |
| Compound 6g | A549 (Lung) | 1.537 | [27] |
| Compound 4 | A549 (Lung) | 6.13 | [24] |
| H2 | A549 (Lung) | 11.88 (µg/mL) | [26] |
| H5 | A549 (Lung) | 12.49 (µg/mL) | [26] |
| VII | HePG2 (Liver) | 6.57 | [22] |
| VIII | HCT-116 (Colon) | 9.54 | [22] |
| X | MCF-7 (Breast) | 7.97 | [22] |
Antimicrobial Activity: Disrupting Essential Bacterial Processes
The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Pyrazole derivatives have demonstrated significant potential in this area, with some compounds exhibiting potent activity against a broad spectrum of pathogens.[14][33]
Mechanism of Action: DNA Gyrase Inhibition
A key molecular target for some antibacterial pyrazole derivatives is DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication, repair, and transcription.[34][35] By inhibiting DNA gyrase, these compounds prevent the relaxation of supercoiled DNA, leading to the accumulation of DNA strand breaks and ultimately bacterial cell death.[36] This mechanism is distinct from that of many existing antibiotics, making pyrazole derivatives attractive candidates for combating resistant strains.[1]
dot
Caption: Inhibition of Bacterial DNA Gyrase by Pyrazole Derivatives.
Experimental Protocol: Agar Disk Diffusion (Kirby-Bauer) Test
This is a standardized, simple, and widely used method for determining the susceptibility of bacteria to various antimicrobial agents.[11][24]
Causality Behind Experimental Choices: This method relies on the diffusion of an antimicrobial agent from an impregnated paper disk into an agar medium seeded with the test microorganism. The size of the resulting zone of inhibition, where bacterial growth is prevented, is proportional to the susceptibility of the organism to the antimicrobial agent. Mueller-Hinton agar is the standard medium as it has good batch-to-batch reproducibility and supports the growth of most common pathogens.
Step-by-Step Methodology:
-
Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared by suspending several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[3]
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum, and the excess fluid is removed by pressing it against the inside of the tube. The entire surface of a Mueller-Hinton agar plate is then evenly streaked with the swab in three directions to ensure confluent growth.[11]
-
Disk Application: Sterile paper disks impregnated with a known concentration of the pyrazole derivative are placed on the surface of the inoculated agar plate using sterile forceps. A control disk with the solvent used to dissolve the compound is also included.[11]
-
Incubation: The plates are incubated at 37°C for 18-24 hours.[2]
-
Zone of Inhibition Measurement: After incubation, the diameter of the zone of complete inhibition around each disk is measured in millimeters.
-
Interpretation: The size of the zone of inhibition is used to classify the organism as susceptible, intermediate, or resistant to the test compound based on standardized interpretive charts.
Summary of Antimicrobial Activity Data
The following table presents the minimum inhibitory concentration (MIC) values of selected pyrazole derivatives against various microbial strains.
| Pyrazole Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Naphthyl-substituted hydrazone | S. aureus | 0.78-1.56 | [18] |
| Difluorophenyl derivative | A. baumannii | 0.78 | [18] |
| Thiazolo-pyrazole derivative | MRSA | 4 | [18] |
| Imidazo-pyridine derivative | E. coli | <1 | [18] |
| Indole-attached imine | Drug-resistant E. coli | 1.0 (IC50) | [34] |
| Compound 3k | S. aureus DNA gyrase | 0.15 (IC50) | [35] |
| Compound 3 | E. coli | 0.25 | [37] |
| Compound 4 | S. epidermidis | 0.25 | [37] |
| Compound 21c | Multi-drug resistant strain | 0.25 | [34] |
| Compound 23h | Multi-drug resistant strain | 0.25 | [34] |
Anticonvulsant Activity: Modulating Neuronal Excitability
Epilepsy is a neurological disorder characterized by recurrent seizures. Several pyrazole derivatives have shown promising anticonvulsant activity in preclinical models, suggesting their potential as novel antiepileptic drugs.[17][38]
Mechanism of Action: GABA-A Receptor Modulation
One of the proposed mechanisms for the anticonvulsant effects of certain pyrazole derivatives is the modulation of the gamma-aminobutyric acid type A (GABA-A) receptor.[37] The GABA-A receptor is the major inhibitory neurotransmitter receptor in the central nervous system. Potentiation of GABAergic inhibition can reduce neuronal hyperexcitability and suppress seizure activity.[39] Some aryl pyrazoles have been shown to potentiate GABA-evoked chloride currents, suggesting they act as positive allosteric modulators of the GABA-A receptor.[37]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice
The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.[21][23][25]
Causality Behind Experimental Choices: This model induces a maximal seizure by electrical stimulation of the brain. The endpoint, the abolition of the tonic hindlimb extension phase of the seizure, is a robust and reproducible measure of anticonvulsant activity and is predictive of clinical efficacy against generalized tonic-clonic seizures.
Step-by-Step Methodology:
-
Animal Preparation: Male Swiss albino mice (20-25g) are used. The test compound is administered intraperitoneally or orally at various doses.
-
Electrode Application: Corneal electrodes are applied to the eyes of the mouse after the application of a topical anesthetic (e.g., 0.5% tetracaine) to minimize discomfort.[40]
-
Electrical Stimulation: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through the corneal electrodes using a convulsiometer.[40]
-
Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.
-
Data Analysis: The dose of the compound required to protect 50% of the animals from the tonic hindlimb extension is calculated as the median effective dose (ED50).
Summary of Anticonvulsant Activity Data
The following table summarizes the anticonvulsant activity of selected pyrazole derivatives in animal models.
| Pyrazole Derivative | Animal Model | ED50 (mg/kg) | Reference |
| Compound 25 | MES test (mice) | 13.19 (mmol/kg) | [13] |
| Compound 3n | MES test (mice) | 46.1 | [41] |
| Compound 3q | MES test (mice) | 64.3 | [41] |
Structure-Activity Relationships (SAR) and Future Directions
The extensive research on pyrazole derivatives has led to the elucidation of key structure-activity relationships for their various biological activities. For instance, in the case of anti-inflammatory COX-2 inhibitors, the presence of a sulfonamide group is often crucial for activity.[42] For cannabinoid receptor antagonists, specific substitutions at the 1, 3, and 5-positions of the pyrazole ring are critical for potent and selective activity.[16] Similarly, for anticonvulsant activity, the nature and position of substituents on the pyrazole ring significantly influence their efficacy.[33][43]
The future of pyrazole-based drug discovery lies in the continued exploration of their diverse biological targets. The application of modern synthetic techniques, such as microwave-assisted and ultrasound-assisted synthesis, can accelerate the generation of novel derivatives.[3][20] Furthermore, the use of computational tools, including molecular docking and QSAR studies, will continue to play a vital role in the rational design of more potent and selective pyrazole-based therapeutic agents.[4][44] The integration of these approaches holds immense promise for unlocking the full therapeutic potential of this remarkable heterocyclic scaffold.
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The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties and versatile synthetic accessibility have propelled it to the forefront of drug discovery, leading to the development of blockbuster drugs across a wide range of therapeutic areas. This guide provides a comprehensive technical overview of the pyrazole scaffold, from its fundamental chemical characteristics and synthesis to its profound impact on drug design and mechanism of action. We will delve into the causality behind its success as a pharmacophore, explore detailed synthetic protocols for key pyrazole-containing drugs, and visualize the intricate signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers and professionals engaged in the art and science of drug development, offering both foundational knowledge and field-proven insights into this remarkable heterocyclic core.
The Pyrazole Core: Physicochemical Properties and Synthetic Versatility
The enduring prevalence of the pyrazole moiety in clinically successful drugs is not a matter of chance; it is a direct consequence of its advantageous physicochemical and structural attributes. The pyrazole ring's unique electronic distribution and ability to engage in various non-covalent interactions make it an ideal building block for crafting molecules with desirable pharmacokinetic and pharmacodynamic profiles.
Physicochemical Characteristics
The pyrazole ring is an aromatic system, a characteristic that imparts significant stability. The two nitrogen atoms influence the ring's electronic properties; the N-1 nitrogen is pyrrole-like and can act as a hydrogen bond donor, while the N-2 nitrogen is pyridine-like and can serve as a hydrogen bond acceptor.[1] This dual nature allows for a wide range of interactions with biological targets. Furthermore, the pyrazole core can act as a bioisostere for other aromatic rings, such as benzene, offering a means to modulate properties like lipophilicity and aqueous solubility, which are critical for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1][2] The tautomeric nature of asymmetrically substituted pyrazoles also presents opportunities for fine-tuning molecular interactions and properties.[3]
Synthetic Strategies: Building the Pyrazole Core
The synthetic accessibility of the pyrazole ring is a key driver of its widespread use in medicinal chemistry. Several robust and versatile methods have been developed for its construction, with the Knorr pyrazole synthesis and 1,3-dipolar cycloaddition being among the most prominent.
First reported by Ludwig Knorr in 1883, this reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, typically under acidic conditions.[4][5] The mechanism proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[6]
Experimental Protocol: A Generalized Knorr Pyrazole Synthesis
-
Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid) is added the hydrazine derivative (1.0-1.2 eq).
-
Acid Catalysis: A catalytic amount of acid (e.g., glacial acetic acid, hydrochloric acid) is added to the mixture.
-
Heating: The reaction mixture is heated to reflux and stirred for a period of 2-24 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature. The solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water or a saturated sodium bicarbonate solution. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by recrystallization or column chromatography to yield the desired pyrazole.
This powerful method involves the reaction of a 1,3-dipole, such as a nitrile imine or a diazo compound, with a dipolarophile containing a carbon-carbon multiple bond (an alkene or alkyne). This [3+2] cycloaddition reaction is highly efficient and often proceeds with high regioselectivity, providing a direct route to a wide array of substituted pyrazoles.[1][7]
Experimental Protocol: Pyrazole Synthesis via 1,3-Dipolar Cycloaddition of a Nitrile Imine
-
In Situ Generation of the Nitrile Imine: The nitrile imine is typically generated in situ from a precursor, such as a hydrazonoyl halide, by treatment with a base (e.g., triethylamine). In a flask containing the hydrazonoyl halide (1.0 eq) and the alkyne dipolarophile (1.0-1.5 eq) in an anhydrous solvent (e.g., chloroform, THF), triethylamine (1.1-1.5 eq) is added dropwise at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates, for 4-24 hours. Progress is monitored by TLC.
-
Work-up and Purification: The reaction mixture is filtered to remove the triethylammonium halide salt. The filtrate is concentrated under reduced pressure, and the resulting residue is purified by column chromatography on silica gel to afford the substituted pyrazole.
The Pyrazole as a Privileged Pharmacophore: Case Studies of Marketed Drugs
The pyrazole scaffold is a recurring motif in a multitude of FDA-approved drugs, a testament to its status as a "privileged scaffold."[8] This section will examine three prominent examples—Celecoxib, Sildenafil, and Rimonabant—to illustrate the diverse therapeutic roles of the pyrazole core and the specific molecular interactions that underpin their pharmacological activity.
Celecoxib: A Selective COX-2 Inhibitor for Inflammation and Pain
Celecoxib (Celebrex®) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[9] This selectivity is key to its therapeutic benefit, as it reduces inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[9]
Inflammatory stimuli trigger the release of arachidonic acid from cell membranes. The COX-2 enzyme then converts arachidonic acid into prostaglandin H2, a precursor for various prostaglandins that mediate pain and inflammation. Celecoxib's diaryl-substituted pyrazole structure, featuring a sulfonamide side chain, allows it to bind selectively to a hydrophilic side pocket near the active site of the COX-2 enzyme, which is absent in COX-1.[10] This binding blocks the conversion of arachidonic acid, thereby reducing the production of inflammatory prostaglandins.
Caption: Celecoxib's mechanism of action via selective COX-2 inhibition.
The synthesis of Celecoxib typically involves a Claisen condensation to form a 1,3-dione intermediate, followed by a cyclocondensation reaction with a substituted hydrazine, a variation of the Knorr synthesis.[3]
Experimental Protocol: Synthesis of Celecoxib
-
Step 1: Synthesis of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione: To a solution of sodium methoxide in toluene, 4'-methylacetophenone and ethyl trifluoroacetate are added. The mixture is heated to facilitate a Claisen condensation. After an acidic workup, the 1,3-dione intermediate is isolated.[11]
-
Step 2: Synthesis of Celecoxib: The 1,3-dione intermediate is reacted with 4-hydrazinylbenzenesulfonamide hydrochloride in a suitable solvent like methanol. The mixture is heated to reflux to drive the cyclocondensation reaction. Upon cooling, Celecoxib crystallizes and can be purified by recrystallization.[3]
Sildenafil: A PDE5 Inhibitor for Erectile Dysfunction
Sildenafil (Viagra®) is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[12] Initially investigated for angina, its profound effect on penile erection led to its groundbreaking application in the treatment of erectile dysfunction.[13]
Sexual stimulation leads to the release of nitric oxide (NO) in the corpus cavernosum of the penis. NO activates the enzyme soluble guanylate cyclase (sGC), which in turn increases the levels of cyclic guanosine monophosphate (cGMP).[14] cGMP induces smooth muscle relaxation, allowing for increased blood flow and an erection. PDE5 is the enzyme responsible for the degradation of cGMP. Sildenafil, with its pyrazolo[4,3-d]pyrimidin-7-one core, inhibits PDE5, leading to elevated cGMP levels, prolonged smooth muscle relaxation, and enhanced erectile function.[12][13]
Caption: Sildenafil's mechanism of action via PDE5 inhibition in the NO/cGMP pathway.
The commercial synthesis of Sildenafil is a multi-step process that involves the construction of the pyrazole ring, followed by the elaboration of the pyrimidinone ring and final functionalization.[15]
Experimental Protocol: Key Steps in Sildenafil Synthesis
-
Pyrazole Formation: A diketoester is reacted with hydrazine to form the pyrazole ring. This is followed by regioselective N-methylation and hydrolysis to yield a pyrazole carboxylic acid intermediate.[15]
-
Pyrimidinone Ring Formation: The pyrazole intermediate undergoes a series of reactions, including nitration, carboxamide formation, and reduction of the nitro group, to prepare it for cyclization. The pyrazolopyrimidinone core is then formed through acylation and cyclization.[15]
-
Final Functionalization: The pyrazolopyrimidinone is chlorosulfonylated, followed by coupling with 1-methylpiperazine to install the sulfonamide side chain, yielding Sildenafil.[15]
Rimonabant: A CB1 Receptor Inverse Agonist (Withdrawn)
Rimonabant (Acomplia®) was developed as an anti-obesity drug and is a selective cannabinoid receptor 1 (CB1) antagonist/inverse agonist.[16][17] Although it was withdrawn from the market due to severe psychiatric side effects, its pharmacology remains an important case study.[17]
The endocannabinoid system, including the CB1 receptor, plays a significant role in regulating appetite and energy balance.[18] Rimonabant, a 1,5-diarylpyrazole derivative, binds to the CB1 receptor and acts as an inverse agonist, meaning it not only blocks the receptor but also reduces its basal level of activity.[13][17] This action in the central nervous system and peripheral tissues was intended to decrease appetite and improve metabolic parameters.[18]
Caption: Rimonabant's mechanism of action as a CB1 receptor inverse agonist.
The synthesis of Rimonabant involves the condensation of a diketo ester with substituted hydrazines to form the pyrazole core.
Experimental Protocol: Synthesis of Rimonabant
-
Diketo Ester Formation: 4-chloropropiophenone is condensed with diethyl oxalate in the presence of a strong base like lithium hexamethyldisilazide (LiHMDS) to form a diketo ester intermediate.[19]
-
Pyrazole Formation and Functionalization: The diketo ester is then reacted with 2,4-dichlorophenylhydrazine hydrochloride in an acidic medium, which leads to the formation of the pyrazole carboxylic acid. This acid is subsequently converted to an acyl chloride and reacted with 1-aminopiperidine to yield Rimonabant.[20]
Quantitative Data and Structure-Activity Relationships (SAR)
The development of potent and selective pyrazole-based drugs relies heavily on understanding the structure-activity relationships (SAR) that govern their interaction with their biological targets. Quantitative data from in vitro and in vivo studies are crucial for guiding the optimization of lead compounds.
Table 1: Comparative Biological Data of Pyrazole-Based Drugs
| Compound | Target | IC50 / Ki | Therapeutic Application |
| Celecoxib | COX-2 | IC50 = 40 nM | Anti-inflammatory, Analgesic |
| Sildenafil | PDE5 | IC50 = 3.9 nM | Erectile Dysfunction |
| Rimonabant | CB1 Receptor | Ki = 1.98 nM | Anti-obesity (withdrawn) |
Data are representative values and may vary depending on the specific assay conditions.
Conclusion and Future Perspectives
The pyrazole scaffold has unequivocally established itself as a cornerstone of modern medicinal chemistry. Its favorable physicochemical properties, synthetic tractability, and ability to serve as a versatile pharmacophore have led to the successful development of numerous life-changing medications. The case studies of Celecoxib, Sildenafil, and Rimonabant highlight the diverse therapeutic areas that have been impacted by pyrazole-based drugs.
As our understanding of disease biology deepens and new therapeutic targets emerge, the pyrazole scaffold is poised to play an even more significant role in future drug discovery efforts. The continued development of novel synthetic methodologies will undoubtedly expand the accessible chemical space for pyrazole derivatives, enabling the creation of next-generation therapeutics with enhanced efficacy, selectivity, and safety profiles. For researchers and professionals in the field, a thorough understanding of the principles and applications of the pyrazole core is not just beneficial—it is essential for driving innovation in the quest for new medicines.
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Methodological & Application
Application Notes and Protocols: 1-(prop-2-yn-1-yl)-1H-pyrazole in Click Chemistry
Introduction: The Strategic Advantage of the Pyrazole-Alkyne Scaffold in Modern Synthesis
In the landscape of contemporary drug discovery and chemical biology, the pyrazole nucleus is recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Pyrazole derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The inherent features of the pyrazole ring, such as its capacity for hydrogen bonding and dipolar interactions, make it an ideal component for designing molecules that can effectively interact with biological targets.[4]
The subject of this guide, 1-(prop-2-yn-1-yl)-1H-pyrazole , is a bifunctional building block of significant strategic importance. It synergistically combines the proven biological relevance of the pyrazole core with the versatile reactivity of a terminal alkyne. This alkyne moiety serves as a handle for engaging in one of the most robust and efficient reactions in modern chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][5] This reaction facilitates the covalent linkage of the pyrazole unit to a diverse array of azide-containing molecules, rapidly generating complex architectures with high yields and regioselectivity.[6]
These application notes will provide researchers, scientists, and drug development professionals with a comprehensive overview of the utility of this compound, detailed experimental protocols for its application in CuAAC reactions, and insights into the potential of the resulting triazole-linked pyrazole conjugates.
Chemical Structure and Properties
This compound is a small molecule featuring a pyrazole ring N-alkyated with a propargyl group.
| Property | Value |
| Molecular Formula | C₆H₆N₂ |
| Molecular Weight | 106.13 g/mol |
| Appearance | Typically a liquid or low-melting solid |
| Key Functional Groups | Pyrazole ring, Terminal alkyne |
The terminal alkyne is the reactive handle for click chemistry, while the pyrazole ring provides a stable, aromatic core that can be further functionalized or serve as a key pharmacophore.
Caption: The CuAAC reaction with this compound.
Protocol 1: General Procedure for CuAAC with this compound
This protocol provides a general starting point for the CuAAC reaction. Optimization of solvent, temperature, and catalyst loading may be necessary for specific substrates.
Materials:
-
This compound
-
Azide-containing compound of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a 1:1 mixture of t-butanol and water, or DMSO)
-
Nitrogen or Argon for inert atmosphere (recommended)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of your reagents for ease of addition and accuracy. For example:
-
1 M Sodium ascorbate in deionized water (prepare fresh).
-
100 mM CuSO₄ in deionized water.
-
-
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve this compound (1.0 equivalent) and the azide-containing compound (1.0-1.2 equivalents) in the chosen solvent system (e.g., t-butanol/water, 1:1).
-
Degas the solution by bubbling with nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
-
-
Catalyst Addition:
-
To the stirred solution, add the CuSO₄ solution (typically 1-5 mol%).
-
Subsequently, add the freshly prepared sodium ascorbate solution (typically 5-10 mol%). A color change is often observed as Cu(II) is reduced to the active Cu(I) species.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature. The reaction is often complete within 1-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,4-disubstituted 1,2,3-triazole product.
-
Protocol 2: Bioconjugation of a Peptide with this compound
This protocol is adapted for labeling biomolecules, such as peptides or proteins, that contain an azide functional group. The use of a copper-chelating ligand like THPTA is crucial to protect the biomolecule from oxidative damage. [7] Materials:
-
Azide-functionalized peptide
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
Procedure:
-
Stock Solution Preparation:
-
Azide-peptide in aqueous buffer.
-
This compound in DMSO.
-
100 mM CuSO₄ in water.
-
200 mM THPTA in water.
-
100 mM Sodium ascorbate in water (prepare fresh).
-
-
Catalyst Premix:
-
Shortly before initiating the reaction, mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio. [8]This forms a stable Cu(I)-ligand complex upon reduction.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the azide-peptide solution with the this compound solution. A slight excess of the pyrazole-alkyne (e.g., 5-10 equivalents) is often used to drive the reaction to completion.
-
Add the premixed CuSO₄/THPTA solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix and allow the reaction to proceed at room temperature for 1-4 hours.
-
-
Purification:
-
The resulting pyrazole-labeled peptide can be purified from excess reagents using methods appropriate for biomolecules, such as size-exclusion chromatography (SEC), reversed-phase high-performance liquid chromatography (RP-HPLC), or dialysis.
-
Caption: Experimental workflow for a typical CuAAC reaction.
Applications in Drug Discovery and Development
The pyrazole-triazole conjugates synthesized using this compound are of significant interest in medicinal chemistry.
-
Novel Anticancer Agents: The pyrazole scaffold is a key component of numerous kinase inhibitors and other anticancer drugs. [9]By using click chemistry to link the pyrazole core to other pharmacophores or targeting moieties, novel anticancer drug candidates can be rapidly synthesized and screened.
-
Antibacterial and Antifungal Compounds: Both pyrazole and triazole rings are known to be present in various antimicrobial agents. [10]The combination of these two heterocycles can lead to synergistic effects and the development of new classes of antibiotics.
-
Bioconjugation and Chemical Probes: Attaching the pyrazole moiety to biomolecules via a stable triazole linker allows for the creation of chemical probes to study biological processes. For example, a pyrazole-containing probe could be used to investigate enzymes that have pyrazole-based inhibitors.
-
Fragment-Based Drug Discovery (FBDD): this compound is an ideal fragment for FBDD campaigns. Its small size and reactive handle allow for the screening of the pyrazole core against a biological target, followed by the elaboration of hits into more potent leads using click chemistry.
Conclusion
This compound is a versatile and powerful building block for researchers in synthetic chemistry, medicinal chemistry, and chemical biology. Its utility in the robust and efficient CuAAC reaction provides a straightforward entry into a vast chemical space of novel pyrazole-triazole conjugates. The protocols and application notes provided herein serve as a guide to unlock the potential of this valuable reagent in the development of new therapeutics and chemical tools.
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-
Dakota Biologics. (2024, September 23). Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. Retrieved from [Link]
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Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. In: Current Protocols in Chemical Biology. Retrieved from [Link]
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MDPI. (n.d.). Pyrazolo[5,1-c]t[7][11][12]riazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry.
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1Click Chemistry. (n.d.). Building-Blocks. Retrieved from [Link]
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AAPPTEC. (n.d.). Click Chemistry Building Blocks for Peptide Synthesis Archives. Retrieved from [Link]
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Introduction: The Convergence of Pyrazole and Triazole Scaffolds in Medicinal Chemistry
An In-Depth Guide to the Synthesis of 1,2,3-Triazole Derivatives from 1-(prop-2-yn-1-yl)-1H-pyrazole via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry, forming the core of a vast number of pharmaceuticals.[1] Among these, the pyrazole and 1,2,3-triazole rings have garnered significant attention for their unique chemical properties and broad spectrum of biological activities.[2][3][4] Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipsychotic properties, while the 1,2,3-triazole moiety, often acting as a stable and effective bioisostere for amide bonds, imparts metabolic stability and enhances molecular interactions through hydrogen bonding and dipole effects.[3][4][5]
The molecular hybridization of these two privileged scaffolds into pyrazole-triazole conjugates has yielded a new class of compounds with potent and diverse therapeutic potential, including anticancer, antimicrobial, and antiviral activities.[6][7][8] The key to unlocking this chemical space is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the flagship reaction of "click chemistry."[9][10] This reaction provides a highly efficient, reliable, and regioselective method for covalently linking a terminal alkyne, such as this compound, with a diverse range of organic azides to exclusively form the 1,4-disubstituted 1,2,3-triazole isomer.[5]
This application note serves as a comprehensive guide for researchers, chemists, and drug development professionals. It provides a detailed, field-proven protocol for the synthesis of pyrazole-triazole derivatives, grounded in an expert understanding of the underlying reaction mechanism and experimental nuances.
Core Principles: The Mechanism and Merits of the CuAAC Reaction
The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a powerful transformation, but the thermal reaction often requires harsh conditions and produces a mixture of 1,4- and 1,5-regioisomers.[11][12] The introduction of a copper(I) catalyst revolutionizes this process, accelerating the reaction by orders of magnitude and rendering it highly regioselective.[13][14]
The Catalytic Cycle
The accepted mechanism for the CuAAC reaction involves a series of well-defined steps, ensuring the specific formation of the 1,4-disubstituted triazole.[9][12][13] The process is initiated by the formation of a copper(I)-acetylide intermediate from the terminal alkyne (this compound). This complex then coordinates with the organic azide, leading to a six-membered metallacycle intermediate. Subsequent ring contraction and protonolysis release the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the copper(I) catalyst.
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- 12. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Frontiers | 1,4-Disubstituted 1H-1,2,3-Triazole Containing Peptidotriazolamers: A New Class of Peptidomimetics With Interesting Foldamer Properties [frontiersin.org]
Application Notes and Protocols for the Functionalization of 1-(prop-2-yn-1-yl)-1H-pyrazole
Introduction: The Versatility of the Propargylated Pyrazole Scaffold
The 1-(prop-2-yn-1-yl)-1H-pyrazole scaffold is a cornerstone in modern medicinal chemistry and materials science.[1][2][3][4] Its unique architecture, featuring a terminal alkyne tethered to a biologically significant pyrazole ring, offers a versatile platform for molecular elaboration. The pyrazole core is a recognized pharmacophore present in numerous approved drugs, exhibiting a wide spectrum of biological activities.[1][2][4][5][6] The propargyl group, a reactive handle, unlocks a diverse array of chemical transformations, enabling the construction of complex molecular architectures with high precision and efficiency. This guide provides detailed protocols and expert insights into the three primary strategies for functionalizing this valuable building block: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Palladium-Catalyzed Sonogashira Coupling, and transition-metal-catalyzed C-H activation.
I. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Gateway to 1,2,3-Triazoles
The CuAAC reaction, a flagship of "click chemistry," is arguably the most utilized method for functionalizing this compound.[7][8][9] This reaction's appeal lies in its high efficiency, broad substrate scope, and mild, often aqueous, reaction conditions, leading to the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage.[7][8][10] The triazole ring is not merely a linker but often contributes to the biological activity and physicochemical properties of the final compound.
Mechanistic Rationale and Experimental Causality
The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) acetylide intermediate. The choice of a copper(I) source is critical for the reaction's success. While Cu(I) salts can be used directly, they are prone to oxidation. Therefore, a more robust approach involves the in situ reduction of a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[7][8][11] This ensures a sustained concentration of the active Cu(I) catalyst throughout the reaction.
Ligands play a crucial role in stabilizing the Cu(I) catalyst, preventing its oxidation and disproportionation, and accelerating the reaction rate.[7][11] Tris-(benzyltriazolylmethyl)amine (TBTA) and its water-soluble derivative, tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are commonly employed ligands that enhance the efficacy of the CuAAC reaction, particularly in biological applications where maintaining low copper concentrations is essential to minimize cytotoxicity.[11][12]
Figure 1: General workflow for the CuAAC reaction.
Protocol 1: Standard CuAAC Reaction for Small Molecule Synthesis
This protocol is optimized for the efficient synthesis of 1,2,3-triazole derivatives of this compound on a laboratory scale.
Materials:
-
This compound (1.0 equiv)
-
Azide derivative (1.0-1.1 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
-
Solvent: tert-Butanol/Water (1:1 v/v) or Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv) and the corresponding azide derivative (1.0-1.1 equiv).
-
Dissolve the starting materials in the chosen solvent system (e.g., t-BuOH/H₂O 1:1) to a concentration of 0.1-0.5 M.[10]
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (5-10 mol%).[10]
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (1-5 mol%).[10]
-
With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.[10] A color change to pale yellow or green is often observed.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 1,4-disubstituted 1,2,3-triazole.[10]
| Parameter | Recommended Range | Rationale |
| Catalyst Loading (CuSO₄) | 1-5 mol% | Lower loadings are preferred to minimize copper contamination, while higher loadings can accelerate the reaction for less reactive substrates. |
| Reducing Agent (NaAsc) | 5-10 mol% | A slight excess ensures the complete reduction of Cu(II) to the active Cu(I) species and prevents oxidative side reactions.[8] |
| Solvent System | t-BuOH/H₂O, DMF, DMSO | The choice of solvent depends on the solubility of the substrates. Aqueous co-solvents can accelerate the reaction.[8] |
| Temperature | Room Temperature | The reaction is typically highly efficient at ambient temperature, reflecting a key advantage of click chemistry.[8] |
II. Palladium-Catalyzed Sonogashira Coupling: Forging C-C Bonds
The Sonogashira coupling is a powerful cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13][14] This reaction provides a direct route to introducing aryl or vinyl substituents onto the propargyl moiety of this compound, leading to conjugated enynes and arylalkynes.
Mechanistic Rationale and Experimental Causality
The Sonogashira reaction typically employs a dual catalytic system: a palladium(0) complex and a copper(I) co-catalyst.[13][15] The catalytic cycle involves two interconnected cycles. The palladium cycle includes oxidative addition of the aryl/vinyl halide to the Pd(0) species, followed by transmetalation with a copper(I) acetylide, and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the copper(I) acetylide from the terminal alkyne. An amine base, such as triethylamine or diisopropylethylamine, is essential to deprotonate the alkyne and neutralize the hydrogen halide formed during the reaction.[14]
While the traditional Sonogashira protocol is highly effective, copper-free variations have been developed to circumvent issues related to the formation of alkyne homocoupling byproducts (Glaser coupling) and the toxicity of copper, which is a concern in the synthesis of biologically active molecules.[16] These modified protocols often utilize a palladium catalyst in combination with a suitable base and may require slightly harsher reaction conditions.[16][17]
Figure 2: Workflow for a typical Sonogashira coupling reaction.
Protocol 2: Traditional Sonogashira Coupling
This protocol outlines the standard conditions for the palladium and copper co-catalyzed cross-coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (I, Br, or OTf) (1.0 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-3 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Triethylamine (Et₃N) (2-3 equiv)
-
Anhydrous solvent (e.g., THF, DMF)
-
Schlenk flask or sealed tube
-
Magnetic stirrer
Procedure:
-
To a Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 equiv), Pd(PPh₃)₂Cl₂ (1-3 mol%), and CuI (2-5 mol%).
-
Add the anhydrous solvent (e.g., THF) to dissolve the solids.
-
Add triethylamine (2-3 equiv) and this compound (1.2 equiv) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the aryl halide. The reactivity order is generally I > Br > OTf >> Cl.[13]
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | These are common and effective catalysts for Sonogashira couplings.[15] |
| Copper Co-catalyst | CuI | Facilitates the formation of the reactive copper acetylide intermediate.[15] |
| Base | Et₃N, DIPEA | Acts as a proton scavenger and facilitates the deprotonation of the terminal alkyne.[13] |
| Solvent | THF, DMF, Toluene | Anhydrous conditions are crucial to prevent side reactions. The choice of solvent depends on the reaction temperature and substrate solubility. |
Protocol 3: Copper-Free Sonogashira Coupling
This protocol is adapted for substrates that are sensitive to copper or when copper contamination is a concern.[16]
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (I, Br, or Cl) (1.0 equiv)
-
PdCl₂(PPh₃)₂ (3 mol%)
-
Tetrabutylammonium fluoride (TBAF) (3 equiv)
-
Reaction vial
Procedure:
-
To a reaction vial, add the aryl halide (1.0 equiv), this compound (1.2 equiv), PdCl₂(PPh₃)₂ (3 mol%), and TBAF (3 equiv).[16][17]
-
Heat the solvent-free reaction mixture to 80 °C.[17]
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture and directly purify by column chromatography on silica gel.
III. Transition-Metal-Catalyzed C-H Activation: Direct Functionalization of the Pyrazole Ring
Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocyclic compounds, including pyrazoles.[18][19][20] This approach avoids the need for pre-functionalization of the pyrazole ring (e.g., halogenation), thereby shortening synthetic sequences. The N2 nitrogen of the pyrazole ring can act as an inherent directing group, guiding the transition metal catalyst to activate a specific C-H bond, typically at the C5 position.[19][21]
Mechanistic Rationale and Experimental Causality
Rhodium(III) and Palladium(II) catalysts are commonly employed for the C-H functionalization of pyrazoles.[18][22][23] The reaction mechanism generally involves the coordination of the pyrazole's N2 nitrogen to the metal center, followed by a concerted metalation-deprotonation (CMD) or an oxidative addition pathway to achieve C-H bond cleavage.[22][23] The resulting metallacyclic intermediate can then react with a coupling partner, such as an alkyne or an alkene, followed by reductive elimination to afford the functionalized pyrazole and regenerate the active catalyst.[24][25][26][27]
Figure 3: Simplified mechanism of directed C-H activation of pyrazole.
Protocol 4: Rhodium-Catalyzed C-H Alkenylation of the Pyrazole Ring
This protocol describes the direct alkenylation at the C5 position of the pyrazole ring using a rhodium catalyst.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene, methyl acrylate) (1.2 equiv)
-
[Cp*Rh(MeCN)₃][PF₆]₂ (5 mol%)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (2.5 equiv) as an oxidant
-
1,2-Dichloroethane (DCE)
-
Schlenk flask
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv), the alkene (1.2 equiv), [Cp*Rh(MeCN)₃][PF₆]₂ (5 mol%), and Cu(OAc)₂·H₂O (2.5 equiv).[25]
-
Add DCE as the solvent.[25]
-
Seal the flask and heat the mixture at 80-100 °C for 16 hours.[25]
-
Cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the organic layer with aqueous ammonia to remove copper salts, followed by water and brine.[25]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Rhodium Catalyst | [Cp*Rh(MeCN)₃][PF₆]₂ | A highly efficient catalyst for C-H activation of pyrazoles.[25] |
| Oxidant | Cu(OAc)₂·H₂O | Required to regenerate the active Rh(III) catalyst in the catalytic cycle. |
| Solvent | DCE | A common solvent for Rh-catalyzed C-H activation reactions. |
| Temperature | 80-100 °C | Elevated temperatures are typically necessary to promote C-H bond cleavage. |
IV. Characterization and Purification
The successful functionalization of this compound requires rigorous characterization of the products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation of the functionalized pyrazoles.[5][28][29][30] The disappearance of the alkyne proton signal in ¹H NMR is a key indicator of a successful reaction at the propargyl group. For C-H functionalized products, changes in the aromatic region of the ¹H NMR spectrum and the appearance of new signals will confirm the modification of the pyrazole ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compounds.[5][28]
-
Purification: Column chromatography on silica gel is the most common method for purifying the reaction products.[31] In some cases, crystallization can also be an effective purification technique.[32][33]
V. Conclusion
The protocols detailed in this guide provide a robust framework for the functionalization of this compound. The choice of method—CuAAC for triazole synthesis, Sonogashira coupling for C-C bond formation, or C-H activation for direct ring functionalization—will depend on the specific synthetic target and the desired molecular complexity. By understanding the underlying mechanisms and the rationale behind the experimental conditions, researchers can effectively leverage the versatility of this important building block in their drug discovery and materials science endeavors.
References
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Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379–381. [Link]
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Wikipedia. Sonogashira coupling. [Link]
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Zhang, Y., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(11), 3237. [Link]
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Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
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Chemistry LibreTexts. Sonogashira Coupling. [Link]
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ResearchGate. Synthetic strategies of pyrazole‐directing C−H activation. [Link]
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ACS Publications. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. [Link]
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Jena Bioscience. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. [Link]
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Semantic Scholar. Access to Silylated Pyrazole Derivatives by Palladium-Catalyzed C-H Activation of a TMS group. [Link]
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ResearchGate. Transition-metal-catalyzed C–H functionalization of pyrazoles. [Link]
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Arabian Journal of Chemistry. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. [Link]
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AxisPharm. Alkyne-Azide Click Chemistry Protocol for ADCs. [Link]
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PMC - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
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ResearchGate. Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. [Link]
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KTU ePubl. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. [Link]
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ACS Publications. Combined Experimental and Computational Investigations of Rhodium- and Ruthenium-Catalyzed C–H Functionalization of Pyrazoles with Alkynes. [Link]
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ACS Publications. Regioselective and Guided C–H Activation of 4-Nitropyrazoles. [Link]
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ResearchGate. ¹H and ¹³C NMR Characterization of Pyrazole Carboxamide Derivatives. [Link]
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MDPI Books. Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II. [Link]
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MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
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University of St Andrews Research Portal. Combined experimental and computational investigations of rhodium- and ruthenium-catalyzed C-H functionalization of pyrazoles with alkynes. [Link]
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Indian Academy of Sciences. Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. [Link]
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PubMed Central. Combined Experimental and Computational Investigations of Rhodium-Catalysed C–H Functionalisation of Pyrazoles with Alkenes. [Link]
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Organic Chemistry Frontiers (RSC Publishing). Construction of pyrazolone analogues via rhodium-catalyzed C–H activation from pyrazolones and non-activated free allyl alcohols. [Link]
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OUCI. The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry. [Link]
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ACS Publications. Rhodium-Catalyzed Addition–Cyclization of Hydrazines with Alkynes: Pyrazole Synthesis via Unexpected C–N Bond Cleavage. [Link]
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PubMed. Recent Synthetic Advances in C-H/N-H Functionalization of 1H-Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. [Link]
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ResearchGate. Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. [Link]
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The Strategic Application of 1-(prop-2-yn-1-yl)-1H-pyrazole in Modern Medicinal Chemistry: A Guide for Researchers
The pyrazole nucleus stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] Its unique electronic properties and ability to participate in various biological interactions have rendered it a focal point for the design of novel therapeutic agents targeting a wide array of diseases, including cancer, inflammation, and infectious agents.[3][4][5] The strategic incorporation of a propargyl group at the N1 position, yielding 1-(prop-2-yn-1-yl)-1H-pyrazole, further enhances its utility, transforming it into a versatile building block for the synthesis of diverse molecular libraries through the highly efficient and robust "click chemistry".[6] This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and expert insights to empower researchers in their drug discovery endeavors.
The Power of the Propargyl Group: A Gateway to Molecular Diversity
The terminal alkyne functionality of the propargyl group is the key to the synthetic versatility of this compound. It serves as a reactive handle for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. This reaction allows for the facile and regioselective formation of a stable 1,2,3-triazole ring, linking the pyrazole core to a wide variety of molecular fragments.[6][7] The resulting triazole is not merely a linker; it is a significant pharmacophore in its own right, known to engage in hydrogen bonding and dipole interactions, thus contributing to the biological activity of the final compound.[3]
The ability to rapidly generate a library of diverse 1,2,3-triazole-linked pyrazole derivatives is a significant advantage in modern drug discovery. This approach allows for the systematic exploration of the chemical space around the pyrazole core, facilitating the identification of structure-activity relationships (SAR) and the optimization of lead compounds.
Application in Anticancer Drug Discovery
The pyrazole scaffold is a well-established pharmacophore in the development of anticancer agents.[1][3][8] Derivatives of pyrazole have been shown to inhibit various cancer-related targets, including protein kinases and tubulin.[8][9] By utilizing this compound as a starting material, researchers can synthesize novel triazole-containing pyrazole derivatives with potential as potent and selective anticancer drugs.
Protocol 1: Synthesis of 1,2,3-Triazole-Linked Pyrazole Derivatives via CuAAC
This protocol outlines a general procedure for the synthesis of a library of 1,2,3-triazole-linked pyrazole derivatives from this compound and a variety of organic azides.
Rationale: The CuAAC reaction is chosen for its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for the rapid synthesis of diverse compound libraries.
Materials:
-
This compound
-
A library of organic azides (R-N₃)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Dichloromethane (DCM)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired organic azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
To this solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1,2,3-triazole-linked pyrazole derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Self-Validation: The successful formation of the triazole ring can be confirmed by the appearance of a characteristic singlet for the triazole proton in the ¹H NMR spectrum, typically in the range of 7.5-8.5 ppm.
Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol describes a standard method for evaluating the cytotoxic effects of the newly synthesized pyrazole derivatives against various cancer cell lines.
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Synthesized pyrazole derivatives
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized pyrazole derivatives in the complete cell culture medium. The final concentrations should typically range from 0.01 to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation:
| Compound | Target Cell Line | IC₅₀ (µM)[1][10] |
| Pyrazole Derivative A | MCF-7 | 5.2 |
| Pyrazole Derivative B | A549 | 2.8 |
| Doxorubicin (Control) | MCF-7 | 0.5 |
Application in the Development of Anti-Inflammatory Agents
Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib being a prominent example of a pyrazole-containing nonsteroidal anti-inflammatory drug (NSAID).[11][12] The synthesis of novel pyrazole-triazole hybrids offers a promising avenue for the discovery of new anti-inflammatory agents with potentially improved efficacy and safety profiles.
Protocol 3: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)
This protocol describes a widely used animal model to assess the acute anti-inflammatory activity of the synthesized compounds.
Rationale: Carrageenan injection into the rat paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Materials:
-
Synthesized pyrazole derivatives
-
Wistar rats (150-200 g)
-
Carrageenan solution (1% w/v in saline)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in water)
-
Standard drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Divide the rats into groups (n=6 per group): a control group, a standard drug group, and groups for each test compound at different doses.
-
Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before the carrageenan injection. The control group receives only the vehicle.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
Data Presentation:
| Treatment | Dose (mg/kg) | % Inhibition of Edema at 3h[6] |
| Vehicle | - | 0 |
| Indomethacin | 10 | 55.4 |
| Pyrazole Derivative C | 20 | 42.8 |
| Pyrazole Derivative D | 20 | 61.2 |
Application as Kinase Inhibitors
Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, particularly cancer.[13][14] The pyrazole scaffold is a key feature in many approved kinase inhibitors.[15] The versatility of this compound allows for the synthesis of diverse libraries of compounds that can be screened for their kinase inhibitory activity.
Protocol 4: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a specific protein kinase.
Rationale: Various assay formats can be employed, such as radiometric assays, fluorescence-based assays, or luminescence-based assays, to quantify the activity of a kinase and the inhibitory effect of a compound.
Materials:
-
Synthesized pyrazole derivatives
-
Recombinant protein kinase
-
Substrate for the kinase (peptide or protein)
-
ATP (adenosine triphosphate)
-
Assay buffer
-
Detection reagents (specific to the assay format, e.g., ³²P-ATP for radiometric assays, or a phosphospecific antibody for ELISA-based assays)
-
Microplates
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and the assay buffer in a microplate well.
-
Add the synthesized pyrazole derivatives at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specific time at an optimal temperature.
-
Stop the reaction and quantify the amount of phosphorylated substrate using the appropriate detection method.
-
Determine the IC₅₀ value of the compound, which is the concentration required to inhibit 50% of the kinase activity.
Data Presentation:
| Compound | Target Kinase | IC₅₀ (nM)[16][17][18] |
| Pyrazole Derivative E | JNK3 | 85 |
| Pyrazole Derivative F | CDK2 | 42 |
| Staurosporine (Control) | JNK3 | 10 |
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its pyrazole core provides a proven pharmacophore, while the propargyl group opens the door to a vast chemical space through click chemistry. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge and practical methodologies to effectively utilize this compound in their quest for novel and improved therapeutic agents. The systematic synthesis and screening of libraries derived from this scaffold hold immense potential for the discovery of next-generation drugs to combat a range of human diseases.
References
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Al-Ghorbani, M., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7205. [Link]
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El-Sayed, M. A. F., & Abbas, H. S. (2022). Representative derivatives of 1,2,3-triazoles with anti-anticancer activity. ResearchGate. [Link]
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Al-Amiery, A. A., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Chemistry, 2022, 1-9. [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
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Neumann, H., et al. (2017). Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. Beilstein Journal of Organic Chemistry, 13, 2266-2273. [Link]
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Hussain, E. M. (2010). Synthesis of 1, 2, 4- Triazole Derivatives And Their Biological Activity Study. Ibn Al-Haitham Journal for Pure and Applied Science, 23(3). [Link]
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Al-Majid, A. M., et al. (2021). Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. Molecules, 26(11), 3169. [Link]
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Al-Otaibi, F. A., et al. (2022). Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. Molecules, 27(15), 4983. [Link]
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Gouda, M. A., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules, 29(1), 123. [Link]
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Kumar, A., et al. (2016). Recent applications of pyrazole and its substituted analogs. International Journal of Pharmaceutical Sciences and Research, 7(8), 3146-3161. [Link]
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Al-Hourani, B. J., & Al-Awaida, W. A. (2020). Synthesis, Biological Activity, and Molecular Modeling Studies of Pyrazole and Triazole Derivatives as Selective COX-2 Inhibitors. Journal of Chemistry, 2020, 1-11. [Link]
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Ismoilov, M. Y., & Askarov, I. R. (2023). 1,2,3-TRIAZOLE CONTAINING ANTICANCER DERIVATIVES. Journal of Chemistry of Goods and Traditional Medicine, 2(2). [Link]
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Smith, A. B., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. Journal of Medicinal Chemistry, 65(11), 7793-7809. [Link]
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Singh, R. P., et al. (2015). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 6(5), 1806-1823. [Link]
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Noël, R., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(9), 2732-2735. [Link]
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Liu, J. J., et al. (2010). Pyrazolobenzodiazepines: part I. Synthesis and SAR of a potent class of kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(20), 5984-5987. [Link]
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El-Faham, A., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(21), 6489. [Link]
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Wang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1179-1196. [Link]
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Sharma, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10. [Link]
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Noël, R., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. PubMed. [Link]
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Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
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Cui, Y. J., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(2), 279. [Link]
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Arbačiauskienė, E., et al. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules, 28(15), 5869. [Link]
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Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
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Application Notes and Protocols for the Development of Anticancer Agents Using 1-(prop-2-yn-1-yl)-1H-pyrazole
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-(prop-2-yn-1-yl)-1H-pyrazole as a versatile building block for the synthesis of novel anticancer agents. This document outlines the synthetic rationale, detailed experimental protocols, and methodologies for the biological evaluation of pyrazole-triazole hybrids, a promising class of compounds in oncology research.
Introduction: The Promise of Pyrazole-Triazole Hybrids in Oncology
The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer properties.[1][2] The unique structural features of the pyrazole ring allow for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] In recent years, the molecular hybridization approach, which combines two or more pharmacophores into a single molecule, has emerged as a powerful strategy in drug discovery. This approach can lead to compounds with improved potency, selectivity, and a lower propensity for developing drug resistance.
The fusion of a pyrazole moiety with a 1,2,3-triazole ring, often facilitated by the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has garnered significant attention.[1][4] The resulting pyrazole-triazole hybrids have demonstrated potent cytotoxic effects against various cancer cell lines.[5][6] The this compound scaffold is an ideal starting material for this strategy, as its terminal alkyne functionality provides a reactive handle for the CuAAC reaction. This allows for the straightforward introduction of a wide array of azide-containing fragments, enabling the rapid generation of diverse chemical libraries for screening.
These hybrid molecules have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[5][7] This document will provide detailed protocols for the synthesis of this compound and its subsequent use in the generation of pyrazole-triazole hybrids, as well as comprehensive methods for their biological evaluation as potential anticancer agents.
Part 1: Synthesis of the Key Building Block and Pyrazole-Triazole Hybrids
A critical first step is the synthesis of the starting material, this compound. This is followed by its utilization in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate a library of pyrazole-triazole hybrids.
Protocol for the Synthesis of this compound
This protocol describes the synthesis of this compound from pyrazole and propargyl bromide.
Materials:
-
Pyrazole
-
Propargyl bromide (80% in toluene)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of pyrazole (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound as a pure product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
General Protocol for the Synthesis of 1,2,3-Triazole-Pyrazole Hybrids via CuAAC (Click Chemistry)
This protocol outlines the general procedure for the copper(I)-catalyzed azide-alkyne cycloaddition between this compound and various organic azides.
Materials:
-
This compound (1.0 eq)
-
Organic azide (1.0-1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
-
Solvent system (e.g., t-BuOH/H₂O 1:1, DMF, or DMSO)
-
Round-bottom flask or vial
-
Magnetic stirrer and stir bar
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 eq) and the desired organic azide (1.0-1.2 eq) in the chosen solvent system.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (5-10 mol%).
-
In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (1-5 mol%).
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.[8]
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure 1,4-disubstituted 1,2,3-triazole-pyrazole hybrid.
-
Characterize the synthesized compounds using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS) to confirm their structures.
Experimental Workflow for Synthesis
Caption: Synthetic workflow for the preparation of pyrazole-triazole hybrids.
Part 2: Biological Evaluation of Anticancer Activity
Once a library of pyrazole-triazole hybrids has been synthesized, a systematic evaluation of their anticancer potential is necessary. This involves a tiered approach, starting with in vitro cytotoxicity screening, followed by more detailed mechanistic studies such as apoptosis and cell cycle analysis for the most potent compounds.
Protocol for In Vitro Cytotoxicity Screening using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[9][10] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
Test compounds (dissolved in DMSO to prepare stock solutions)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[9]
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid in water)[11]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same concentration of DMSO) and an untreated control (medium only).
-
After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[11]
-
Incubate the plates for 2-4 hours at 37°C until purple formazan crystals are visible.[10]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Data Presentation: Cytotoxicity of Pyrazole-Triazole Hybrids
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| Hybrid A | MCF-7 (Breast) | 5.2 ± 0.4 |
| A549 (Lung) | 8.9 ± 0.7 | |
| HCT-116 (Colon) | 6.5 ± 0.5 | |
| Hybrid B | MCF-7 (Breast) | 2.8 ± 0.3 |
| A549 (Lung) | 4.1 ± 0.3 | |
| HCT-116 (Colon) | 3.7 ± 0.4 | |
| Doxorubicin | MCF-7 (Breast) | 0.9 ± 0.1 |
| A549 (Lung) | 1.2 ± 0.2 | |
| HCT-116 (Colon) | 1.0 ± 0.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Protocol for Apoptosis Analysis using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][12]
Materials:
-
Cancer cells
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle-treated control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 1 µL of PI (100 µg/mL working solution) to the cell suspension.[13]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
-
Data Interpretation:
Protocol for Cell Cycle Analysis using Propidium Iodide Staining
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).[14]
Materials:
-
Cancer cells
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Fixation:
-
Seed cells and treat with the test compound at its IC₅₀ concentration for 24 hours.
-
Harvest the cells, wash with cold PBS, and centrifuge.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events.
-
Use the linear scale for the PI fluorescence channel (FL2 or FL3).
-
Analyze the DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Part 3: Elucidating the Mechanism of Action
Understanding the molecular mechanism by which a compound induces cancer cell death is crucial for its further development. Many anticancer agents, including pyrazole derivatives, induce apoptosis through the intrinsic or mitochondrial pathway, which is regulated by the Bcl-2 family of proteins.[15]
The Intrinsic Apoptotic Pathway and the Role of Bax/Bcl-2
The intrinsic apoptotic pathway is initiated by various intracellular stresses, leading to changes in the mitochondrial outer membrane permeabilization (MOMP). This process is tightly controlled by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[5][15]
In healthy cells, anti-apoptotic proteins like Bcl-2 sequester pro-apoptotic proteins such as Bax, preventing their activation.[16] Upon receiving an apoptotic stimulus, this balance is disrupted. Bax translocates to the mitochondria, where it oligomerizes and forms pores in the outer mitochondrial membrane.[5][16] This leads to the release of cytochrome c and other pro-apoptotic factors from the intermembrane space into the cytosol. Cytochrome c then binds to Apaf-1, which, in the presence of dATP, activates caspase-9. Caspase-9, in turn, activates effector caspases like caspase-3, leading to the execution of apoptosis. The ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis.[4] An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction.
The Bax/Bcl-2 Regulated Apoptotic Pathway
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Application Notes & Protocols: Synthesis of Novel Anti-inflammatory Drugs Utilizing 1-(prop-2-yn-1-yl)-1H-pyrazole
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals, most notably the selective COX-2 inhibitor Celecoxib.[1][2] This guide details a strategic approach for the synthesis of novel anti-inflammatory drug candidates by leveraging the 1-(prop-2-yn-1-yl)-1H-pyrazole scaffold. The propargyl group serves as a highly versatile chemical handle, enabling rapid and efficient molecular diversification through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click chemistry" reaction.[3] We provide the scientific rationale, detailed step-by-step synthetic protocols, characterization data, and methods for in vitro biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore this privileged scaffold for the discovery of next-generation anti-inflammatory agents.
Scientific Rationale and Design Strategy
The Pyrazole Core: A Privileged Scaffold for COX-2 Inhibition
Inflammation is a complex biological response mediated by various signaling pathways, among which the cyclooxygenase (COX) enzyme pathway is a primary target for anti-inflammatory drugs.[4] The COX enzyme exists in two main isoforms: COX-1, a constitutive enzyme responsible for homeostatic functions like gastric cytoprotection, and COX-2, an inducible enzyme that is upregulated at sites of inflammation.[4][5] Non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit both isoforms can cause significant gastrointestinal side effects. Therefore, the development of selective COX-2 inhibitors remains a critical goal in medicinal chemistry.[6]
The pyrazole ring acts as an effective bioisostere for aryl systems and is a key pharmacophore in many selective COX-2 inhibitors.[7] Its unique electronic and structural properties facilitate crucial binding interactions within the active site of the COX-2 enzyme. For instance, in Celecoxib, the pyrazole core helps orient the adjacent phenyl-sulfonamide group into a specific hydrophobic side pocket of the COX-2 active site, a feature absent in COX-1, thereby conferring selectivity.[6][8]
The Propargyl Group: A Linchpin for Molecular Diversification
The this compound building block is strategically designed for versatility. The terminal alkyne of the propargyl group is a key reactant in the CuAAC reaction, which joins the alkyne with an azide-functionalized molecule to form a highly stable 1,2,3-triazole ring.[3][9] The advantages of this approach are manifold:
-
High Efficiency: CuAAC reactions are known for their high yields and tolerance of a wide variety of functional groups.
-
Modular Assembly: It allows for the creation of a large, diverse library of compounds by simply "clicking" the pyrazole core onto a collection of different azide-containing building blocks (R-N₃).
-
Rapid Discovery: This modularity accelerates the drug discovery process by enabling the rapid generation of analogues for structure-activity relationship (SAR) studies.[10][11]
Overall Design Strategy
Our strategy involves a two-stage process: first, the synthesis of the core this compound scaffold, and second, its diversification via CuAAC with a library of strategically chosen azides to generate novel triazole-linked pyrazole derivatives. These final compounds are then subjected to biological screening to identify potent and selective anti-inflammatory lead candidates.
Caption: Overall workflow for the synthesis and evaluation of novel anti-inflammatory agents.
Experimental Protocols: Synthesis and Characterization
Part A: Synthesis of this compound
This protocol describes the N-alkylation of pyrazole with propargyl bromide. The causality behind this choice lies in its straightforwardness and high efficiency for generating the core scaffold.
Materials & Reagents:
-
Pyrazole
-
Propargyl bromide (80 wt. % in toluene)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc) and Hexanes for chromatography
-
Deionized water
-
Magnesium sulfate (MgSO₄), anhydrous
Protocol:
-
To a stirred solution of pyrazole (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).
-
Slowly add propargyl bromide (1.2 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60°C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a clear oil.
Expected Characterization Data:
| Analysis | Expected Result |
| ¹H NMR (CDCl₃) | δ 7.60 (d, 1H), 7.55 (d, 1H), 6.30 (t, 1H), 4.90 (d, 2H), 2.50 (t, 1H) |
| ¹³C NMR (CDCl₃) | δ 139.5, 129.0, 106.0, 77.0, 74.0, 45.0 |
| HRMS (ESI+) | Calculated for C₆H₇N₂ [M+H]⁺, found value should be within ± 5 ppm. |
Part B: Synthesis of a Novel Candidate via CuAAC Click Chemistry
This protocol provides a general method for the synthesis of a 1,4-disubstituted triazole derivative using the core scaffold and an azide. We use 4-azidobenzenesulfonamide as a representative azide, as the benzenesulfonamide moiety is a key feature of many potent COX-2 inhibitors.[12][13]
Materials & Reagents:
-
This compound (from Part A)
-
4-Azidobenzenesulfonamide (or other desired R-N₃)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent system: tert-Butanol and Deionized water (1:1)
-
Dichloromethane (DCM)
Protocol:
-
In a reaction vial, dissolve this compound (1.0 eq) and 4-azidobenzenesulfonamide (1.05 eq) in a 1:1 mixture of t-BuOH/H₂O.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq).
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution.
-
Stir the reaction vigorously at room temperature for 8-12 hours. The reaction mixture may become heterogeneous as the product precipitates. Monitor by TLC.
-
Upon completion, add deionized water to the reaction mixture and extract with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the final triazole-pyrazole hybrid.
Caption: Experimental workflow for the CuAAC synthesis and purification.
Application: Protocols for Biological Evaluation
Following successful synthesis and characterization, the novel compounds must be evaluated for their anti-inflammatory potential.
Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This assay is critical for determining the potency (IC₅₀ value) and selectivity of the synthesized compounds. Commercially available colorimetric or fluorometric COX inhibitor screening kits are recommended for reliable and reproducible results.
Principle: The assay measures the peroxidase activity of COX enzymes. The reaction between arachidonic acid and COX produces Prostaglandin G₂ (PGG₂). The peroxidase component of COX then reduces PGG₂ to PGH₂, a reaction that can be monitored using a colorimetric probe. Inhibitors will reduce the signal produced by the probe.
Outline of Protocol:
-
Prepare a dilution series of the test compounds and reference drug (e.g., Celecoxib, Ibuprofen) in assay buffer.
-
In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to designated wells.
-
Add the test compounds or reference drug to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid and the colorimetric substrate.
-
Read the absorbance at the specified wavelength (e.g., 590 nm) over time.
-
Calculate the rate of reaction and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the compound concentration and fit the data to a suitable dose-response curve to calculate the IC₅₀ value.
-
Calculate the Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2) . A higher SI value indicates greater selectivity for COX-2.
Sample Data Table (Hypothetical):
| Compound ID | R-Group on Triazole | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
| PZ-Tz-001 | 4-Sulfonamidophenyl | 15.2 | 0.18 | 84.4 |
| PZ-Tz-002 | 4-Methoxyphenyl | 25.8 | 5.6 | 4.6 |
| PZ-Tz-003 | Benzyl | > 50 | 12.3 | > 4.1 |
| Celecoxib | (Reference) | 12.5 | 0.15 | 83.3 |
Protocol: Cellular Anti-inflammatory Assay
This assay validates the activity of the compounds in a more biologically relevant context. It measures the ability of a compound to suppress the production of pro-inflammatory mediators in immune cells.[14][15]
Principle: Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent activator of macrophages (like the RAW 264.7 cell line), inducing the expression of iNOS and COX-2, leading to the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.[16] Test compounds are evaluated for their ability to inhibit this response.
Outline of Protocol:
-
Seed RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours. Include vehicle-only and LPS-only controls.
-
After incubation, collect the cell culture supernatant.
-
For NO Measurement: Mix the supernatant with Griess Reagent and measure the absorbance at ~540 nm. A decrease in absorbance indicates inhibition of NO production.
-
For Cytokine Measurement: Use the supernatant in a commercial ELISA kit for TNF-α or IL-6 according to the manufacturer's instructions.
-
Determine the IC₅₀ for the inhibition of NO, TNF-α, or IL-6 production.
Scientific Insights & Troubleshooting
-
Causality in SAR: The data generated from these assays allows for the establishment of a Structure-Activity Relationship (SAR). For example, results may show that adding a sulfonamide group (like in PZ-Tz-001) is critical for high COX-2 selectivity, corroborating established pharmacophore models for coxibs.[17][18] Bulky or electron-withdrawing groups on the R-moiety may enhance binding affinity.
-
Synthesis Troubleshooting: Low yields in the CuAAC reaction can often be attributed to impure reagents or the oxidation of the Cu(I) catalyst. Using freshly prepared solutions and ensuring an excess of the reducing agent (sodium ascorbate) is crucial. If the product is difficult to purify, consider using a copper-chelating agent during workup to remove residual metal catalyst.
-
Biological Assays: High background or variability in cellular assays can result from inconsistent cell passage numbers or LPS batches. It is essential to maintain consistent cell culture practices and validate each new batch of LPS. A parallel cytotoxicity assay (e.g., MTT or LDH) should always be run to ensure that the observed anti-inflammatory effects are not due to cell death.
Conclusion
The this compound scaffold is a powerful and versatile platform for the development of novel anti-inflammatory agents. The integration of the pyrazole core, a known COX-2 inhibiting pharmacophore, with the synthetic flexibility of the propargyl group via click chemistry provides a rapid and efficient pathway to generate diverse molecular architectures. The protocols and strategies outlined in this document offer a robust framework for the synthesis, characterization, and biological evaluation of new drug candidates, paving the way for the discovery of safer and more effective inflammation therapeutics.
References
- New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Publishing.
- Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. ResearchGate.
- Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. MDPI.
- Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI.
- IN VITRO PHARMACOLOGICAL SCREENING METHODS FOR ANTI-INFLAMMATORY AGENTS. Vels University.
- Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives. ResearchGate.
- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC - PubMed Central.
- New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PMC - PubMed Central.
- In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed.
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. ScienceDirect.
- Ligand based Design and Synthesis of Pyrazole Based Derivatives as Selective COX-2 Inhibitors. ResearchGate.
- Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. PubMed.
- Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Publications.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. SpringerLink.
- Propargyl alcohol uses - Synthesis, and Safety. Rawsource.
- The Propargyl Group: A Linchpin in Click Chemistry for Accelerated Drug Discovery and Bioconjugation. Benchchem.
- Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. ResearchGate.
- Synthesis of Propargyl Compounds and Their Cytotoxic Activity. ResearchGate.
- The Essential Role of Propargyl Alcohol in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
- Structure-Activity Study on Antiinflammatory Pyrazole Carboxylic Acid Hydrazide Analogs Using Molecular Connectivity Indices. Journal of Chemical Information and Modeling.
- Propargylamine: an important moiety in drug discovery. PubMed.
- Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub.
- (PDF) Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. ResearchGate.
- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC - NIH.
- Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. PubMed.
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Application Notes and Protocols for the Use of 1-(prop-2-yn-1-yl)-1H-pyrazole in Agrochemical Research
Introduction: The Pyrazole Scaffold and the Strategic Role of 1-(prop-2-yn-1-yl)-1H-pyrazole
The pyrazole ring system is a cornerstone in modern agrochemical design, forming the core of numerous commercial fungicides, insecticides, and herbicides.[1][2][3] Its prevalence is due to the stability of the aromatic ring and the diverse biological activities that can be achieved through substitution.[3] Pyrazole derivatives have demonstrated a wide spectrum of activities, including the inhibition of succinate dehydrogenase (SDH) in fungi, making them potent fungicidal agents.[2]
This guide focuses on This compound , a versatile synthetic intermediate. While not an end-product agrochemical itself, its true value lies in the propargyl (prop-2-yn-1-yl) functional group. This terminal alkyne is a key reactant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. The resulting pyrazole-triazole hybrid structures are of significant interest in agrochemical discovery, with studies reporting promising fungicidal, herbicidal, and insecticidal activities.[4][5][6][7][8][9]
These application notes provide a comprehensive guide for researchers on the synthesis of this compound and its subsequent use as a building block to generate libraries of novel pyrazole-triazole derivatives for agrochemical screening.
Part 1: Synthesis of this compound
The most direct route to synthesizing the title compound is through the N-alkylation of pyrazole with propargyl bromide. This reaction is typically performed under basic conditions to deprotonate the pyrazole ring, rendering it nucleophilic.
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound from pyrazole and propargyl bromide.
Materials:
-
Pyrazole
-
Propargyl bromide (80% solution in toluene)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add pyrazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a suspension. The volume should be sufficient to ensure effective stirring (e.g., 10 mL per gram of pyrazole).
-
Addition of Alkylating Agent: While stirring vigorously at room temperature, add propargyl bromide (1.1 eq) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting pyrazole.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the MgSO₄ and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient, to yield this compound as a pure product.
-
Causality Behind Experimental Choices:
-
Potassium Carbonate: A mild base is used to deprotonate the pyrazole, activating it for nucleophilic attack on the propargyl bromide. Its insolubility in acetonitrile facilitates its removal by filtration after the reaction.
-
Acetonitrile: This polar aprotic solvent is chosen for its ability to dissolve the reactants (to some extent) and for its suitable boiling point for reflux, without interfering with the reaction.
-
Reflux: Heating the reaction increases the rate of the SN2 reaction between the pyrazole anion and propargyl bromide.
Part 2: Application in the Synthesis of Pyrazole-Triazole Hybrids via CuAAC ("Click Chemistry")
The terminal alkyne of this compound is primed for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allows for the covalent linking of the pyrazole moiety to a wide variety of molecules that can be converted into an organic azide, thereby rapidly generating a library of novel pyrazole-triazole derivatives for screening.
Caption: Synthetic workflow for generating a pyrazole-triazole library.
Protocol 2: Library Synthesis of Pyrazole-Triazole Derivatives
Objective: To synthesize a diverse library of 1-((1-R-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole derivatives for agrochemical screening.
Materials:
-
This compound
-
A library of organic azides (R-N₃)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol/Water (1:1) solvent mixture
-
Parallel synthesizer or multiple reaction vials
Procedure:
-
Array Preparation: In an array of reaction vials, add this compound (1.0 eq) to each vial.
-
Azide Addition: To each vial, add a unique organic azide from your library (1.05 eq).
-
Solvent Addition: Add the t-BuOH/H₂O (1:1) solvent mixture to each vial to dissolve the reactants.
-
Catalyst Preparation: Prepare fresh aqueous solutions of CuSO₄·5H₂O (e.g., 0.1 M) and sodium ascorbate (e.g., 0.2 M).
-
Reaction Initiation: To each vial, add the sodium ascorbate solution (0.1 eq) followed by the CuSO₄·5H₂O solution (0.05 eq). The reaction mixture should turn yellowish-orange.
-
Reaction: Stir the vials at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification:
-
Upon completion, the reaction mixtures can be diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over MgSO₄, and concentrated.
-
Purification is typically achieved by column chromatography or preparative HPLC to yield the pure pyrazole-triazole products.
-
Causality Behind Experimental Choices:
-
CuSO₄/Sodium Ascorbate: This is a common and effective catalytic system for CuAAC. Sodium ascorbate reduces Cu(II) to the active Cu(I) catalytic species in situ.
-
t-BuOH/H₂O: This solvent system is widely used for CuAAC as it can dissolve a broad range of organic substrates and the inorganic catalyst components.
Part 3: Protocols for Agrochemical Screening
The synthesized library of pyrazole-triazole derivatives can be subjected to a tiered screening process to identify compounds with potential fungicidal, insecticidal, or herbicidal activity.
Protocol 3: In Vitro Fungicidal Screening (Mycelial Growth Inhibition)
Objective: To assess the ability of the synthesized compounds to inhibit the growth of common plant pathogenic fungi.
Materials:
-
Synthesized pyrazole-triazole library
-
Cultures of plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum)
-
Potato Dextrose Agar (PDA)
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Compound Preparation: Prepare stock solutions of each test compound in DMSO at a concentration of 10 mg/mL.
-
Media Preparation: Autoclave PDA medium and cool it to 50-55 °C.
-
Dosing: Add the appropriate volume of each compound's stock solution to molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). Also, prepare a DMSO-only control plate.
-
Plating: Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture and place it in the center of each PDA plate (test and control).
-
Incubation: Incubate the plates at 25 °C in the dark.
-
Data Collection: When the fungal growth in the control plate has reached the edge, measure the diameter of the fungal colony on all plates.
-
Calculation: Calculate the percentage of inhibition using the following formula:
-
Inhibition (%) = [(C - T) / C] × 100
-
Where C is the colony diameter of the control and T is the colony diameter of the treated plate.
-
Data Presentation:
| Compound ID | Test Concentration (µg/mL) | Colony Diameter (mm) | Inhibition (%) |
| Control | 0 (DMSO) | 90 | 0 |
| PT-001 | 50 | 45 | 50 |
| PT-002 | 50 | 10 | 88.9 |
| ... | ... | ... | ... |
Protocol 4: Insecticidal Screening (Contact Toxicity Bioassay)
Objective: To evaluate the contact toxicity of the synthesized compounds against a model insect pest.
Materials:
-
Synthesized pyrazole-triazole library
-
Test insects (e.g., aphids, Plutella xylostella larvae)
-
Acetone
-
Micropipette
-
Petri dishes with filter paper
-
Fine camel hairbrush
Procedure:
-
Compound Preparation: Prepare solutions of each test compound in acetone at various concentrations (e.g., 1000, 500, 250 µg/mL).
-
Application: Apply 1 µL of the test solution to the dorsal thorax of each insect using a micropipette. For the control group, apply 1 µL of acetone only.
-
Housing: Place the treated insects (e.g., 10-20 per replicate) in a petri dish lined with a moist filter paper and provide a food source (e.g., a leaf disc).
-
Incubation: Maintain the petri dishes at 25 °C and a 16:8 hour light:dark photoperiod.
-
Data Collection: Assess mortality at 24, 48, and 72 hours after treatment. An insect is considered dead if it cannot move when prodded with a fine brush.
-
Analysis: Calculate the percentage mortality, correcting for control mortality using Abbott's formula if necessary.
Data Presentation:
| Compound ID | Concentration (µg/mL) | Number of Insects | Mortality (%) at 48h |
| Control | 0 (Acetone) | 20 | 5 |
| PT-001 | 500 | 20 | 15 |
| PT-002 | 500 | 20 | 95 |
| ... | ... | ... | ... |
Protocol 5: Herbicidal Screening (Seed Germination and Radicle Elongation)
Objective: To assess the pre-emergent herbicidal activity of the synthesized compounds.
Materials:
-
Synthesized pyrazole-triazole library
-
Seeds of a model weed (e.g., Amaranthus retroflexus) and a crop (e.g., Zea mays)
-
Agar (0.8%)
-
DMSO
-
Petri dishes or multi-well plates
-
Growth chamber
Procedure:
-
Compound Preparation: Prepare stock solutions of each test compound in DMSO.
-
Media Preparation: Prepare a 0.8% agar solution in water. Autoclave and cool to ~50 °C.
-
Dosing: Add the test compound stock solutions to the molten agar to achieve the desired final concentrations (e.g., 100, 50, 10 µg/mL). Prepare a DMSO-only control.
-
Plating: Dispense the agar into petri dishes or multi-well plates.
-
Seed Plating: Place a set number of seeds (e.g., 10-20) onto the surface of the solidified agar in each well/plate.
-
Incubation: Place the plates in a growth chamber with controlled light and temperature (e.g., 25 °C, 16:8 h light:dark).
-
Data Collection: After 5-7 days, measure the germination percentage and the length of the radicle (primary root) for each seedling.
-
Calculation: Calculate the percentage inhibition of germination and radicle elongation compared to the control.
Data Presentation:
| Compound ID | Concentration (µg/mL) | Weed Germination Inhibition (%) | Weed Radicle Length Inhibition (%) |
| Control | 0 (DMSO) | 0 | 0 |
| PT-001 | 100 | 20 | 35 |
| PT-002 | 100 | 100 | 100 |
| ... | ... | ... | ... |
Conclusion and Future Directions
The protocols outlined in this guide demonstrate the utility of This compound as a strategic building block in the discovery of novel agrochemicals. By leveraging the power of click chemistry, diverse libraries of pyrazole-triazole hybrids can be efficiently synthesized and screened. Compounds exhibiting significant activity in these primary assays should be advanced to secondary screening, including dose-response studies to determine EC₅₀/LC₅₀ values, evaluation against a broader range of pests and crops, and investigation of their mode of action. This systematic approach provides a robust framework for identifying new lead compounds for the development of next-generation crop protection solutions.
References
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Mu, J., Zhai, Z., Tan, C., Weng, J., Wu, H., Duke, S.O., Zhang, Y., & Liu, X. (2019). Synthesis and herbicidal activity of 1,2,4-triazole derivatives containing a pyrazole moiety. Journal of Heterocyclic Chemistry. Available at: [Link]
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Li, Y., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules. Available at: [Link]
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USDA ARS. (2019). Synthesis and herbicidal activity of 1,2,4-triazole derivatives containing a pyrazole moiety. Natural Products Utilization Research: Oxford, MS. Available at: [Link]
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Li, X., et al. (2022). Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. Molecules. Available at: [Link]
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Hassan, A. S., et al. (2016). Synthesis of pyridopyrazolo-triazole derivatives 9a and 9b. ResearchGate. Available at: [Link]
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Schneider, S., et al. (2018). Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Tang, R., et al. (2011). Synthesis and bioactivities of novel pyrazole and triazole derivatives containing 5-phenyl-2-furan. PubMed. Available at: [Link]
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Patel, A. B., et al. (2021). Synthesis and Antimicrobial Activities of Novel 1,2,4- Triazole Clubbed Pyrazole Derivatives. Research Journal of Chemistry and Environment. Available at: [Link]
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Li, Y., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. Available at: [Link]
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Sravya, G., & Ramana, M. V. (2022). Synthesis of a New Class of Pyrazolyl-1,2,4-triazole Amine Derivatives. Organic & Medicinal Chemistry International Journal. Available at: [Link]
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Hu, D., et al. (2020). Synthesis and Bioactivity of Pyrazole and Triazole Derivatives as Potential PDE4 Inhibitors. ResearchGate. Available at: [Link]
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Anonymous. (2025). Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. Semantic Scholar. Available at: [Link]
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Guchhait, S. K., et al. (2015). Synthesis of Substituted Pyrazole N-Oxide and Pyrazole from Propargyl Amine. ResearchGate. Available at: [Link]
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Prier, C. K., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2014). Anticancer and antimicrobial activities of some synthesized pyrazole and triazole derivatives. Der Pharma Chemica. Available at: [Link]
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Li, Y., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. PubMed. Available at: [Link]
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Arbačiauskienė, E., et al. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules. Available at: [Link]
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Wang, Y., et al. (2021). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules. Available at: [Link]
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Wolska, P., et al. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Molecules. Available at: [Link]
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Wang, X., et al. (2022). Synthesis and insecticidal activity of novel 1,2,4-triazole derivatives containing trifluoroacetyl moieties. Molecular Diversity. Available at: [Link]
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Sun, K., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry. Available at: [Link]
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Anonymous. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]
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Anonymous. (2015). Synthesis and insecticidal activity of 1,2,4-triazole derivatives. ResearchGate. Available at: [Link]
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Wang, Y., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available at: [Link]
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Wang, Y., et al. (2022). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Available at: [Link]
-
Anonymous. (n.d.). Pyrazole derivatives: Recent advances in discovery and development of pesticides. ScienceDirect. Available at: [Link]
-
Anonymous. (2015). Synthesis and insecticidal activity of 1,2,4-triazole derivatives. ResearchGate. Available at: [Link]
-
Wang, H., et al. (2016). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. Available at: [Link]
-
Zhang, Y., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. RSC Medicinal Chemistry. Available at: [Link]
-
Anonymous. (2014). ChemInform Abstract: One-Pot Synthesis of Pyrazoles Through a Four-Step Cascade Sequence. ResearchGate. Available at: [Link]
-
Bouzroura, A. A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Anonymous. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Advanced Scientific Research. Available at: [Link]
-
Anonymous. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Anonymous. (2024). Synthetic Approaches of Pyrazole Derivatives on Various Pharmacological Activity: A Review. ResearchGate. Available at: [Link]
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- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Publication : USDA ARS [ars.usda.gov]
- 7. Synthesis and bioactivities of novel pyrazole and triazole derivatives containing 5-phenyl-2-furan - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. elar.urfu.ru [elar.urfu.ru]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(prop-2-yn-1-yl)-1H-pyrazole
Welcome to the dedicated technical support guide for the synthesis of 1-(prop-2-yn-1-yl)-1H-pyrazole. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your experimental outcomes. Our focus is on elucidating the causal relationships behind experimental choices to empower you with a robust, self-validating protocol.
Overview of the Synthesis
The synthesis of this compound is primarily achieved through the N-alkylation of pyrazole with a propargyl halide (typically propargyl bromide). This reaction, while seemingly straightforward, is influenced by a number of critical parameters that can significantly impact the yield and purity of the desired product. The fundamental mechanism involves the deprotonation of the pyrazole nitrogen to form a nucleophilic pyrazolate anion, which then undergoes a nucleophilic substitution reaction with the propargyl halide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Product Yield
Q: I am observing a very low to non-existent yield of my desired this compound. What are the potential causes and how can I improve the outcome?
A: Low or no product yield can stem from several factors, ranging from the choice of reagents to the reaction conditions. Here is a systematic guide to troubleshoot this issue:
-
Re-evaluate Your Base: The base is crucial for deprotonating the pyrazole nitrogen, rendering it nucleophilic.[1][2]
-
Strength: Ensure the base is sufficiently strong to deprotonate pyrazole. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[1] For less reactive alkylating agents, a stronger base like NaH might be necessary.
-
Anhydrous Conditions: Water can quench the pyrazolate anion and react with strong bases. Ensure all reagents and solvents are anhydrous, especially when using highly reactive bases like NaH.[1]
-
Stoichiometry: A slight excess of the base is often beneficial to drive the deprotonation to completion.[1]
-
-
Assess Solubility: Poor solubility of pyrazole or the base can impede the reaction.
-
Solvent Choice: Consider switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve the solubility of the reactants.[1]
-
-
Check the Alkylating Agent's Reactivity:
-
Leaving Group: The reactivity of the propargyl halide (R-X) is dependent on the leaving group (X). The general trend is I > Br > Cl. If you are using propargyl chloride, consider switching to propargyl bromide for enhanced reactivity.[1]
-
-
Reaction Temperature: Ensure the reaction temperature is optimal. While some N-alkylations proceed at room temperature, others may require heating to achieve a reasonable reaction rate.[3] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the appropriate temperature.
Issue 2: Formation of Isomeric Impurities
Q: I have obtained a product mixture containing an isomer that is difficult to separate from the desired this compound. What is this impurity and how can I prevent its formation?
A: A common side reaction is the base-catalyzed isomerization of the propargyl group to an allenyl group, resulting in the formation of 1-(prop-1,2-dien-1-yl)-1H-pyrazole.[4] The extent of this isomerization is dependent on the base strength, temperature, and reaction time.[4]
-
Choice of Base: Stronger bases like potassium hydroxide (KOH) are more prone to causing this isomerization.[4] Using a milder base such as potassium carbonate (K₂CO₃) can prevent or significantly reduce the formation of the allenyl isomer.[4]
-
Temperature and Reaction Time: Higher temperatures and longer reaction times can also promote isomerization. It is advisable to run the reaction at the lowest effective temperature and for the shortest time necessary for completion.
Issue 3: Difficult Purification
Q: My final product is difficult to purify, and I suspect the presence of unreacted starting materials and catalyst residues. What is the best approach for purification?
A: Effective purification is key to obtaining a high-purity product.
-
Work-up Procedure: A standard aqueous work-up is typically employed to remove the base and any inorganic salts. This involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and water.
-
Chromatography: Column chromatography is often necessary to separate the desired product from unreacted pyrazole, propargyl bromide, and any isomers. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is a common mobile phase system.
-
Phase-Transfer Catalysis (PTC): Utilizing a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the reaction, often under milder conditions and without the need for a solvent. This can simplify the work-up and purification process.[4][5]
Optimized Protocol: High-Yield Synthesis using Phase-Transfer Catalysis
This protocol is optimized for the high-yield synthesis of this compound while minimizing side reactions.[4]
Materials:
-
Pyrazole
-
Propargyl bromide
-
Potassium carbonate (K₂CO₃), finely ground
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane (DCM)
-
Water
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add pyrazole (1.0 equiv), potassium carbonate (2.0 equiv), and tetrabutylammonium bromide (0.05 equiv).
-
Add dichloromethane to create a stirrable slurry.
-
To this mixture, add propargyl bromide (1.1 equiv) dropwise at room temperature while stirring.
-
Monitor the reaction progress by TLC until the pyrazole is consumed.
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Wash the filtrate with water to remove any remaining salts and the TBAB catalyst.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Summary: Comparison of Reaction Conditions
| Method | Base | Solvent | Catalyst | Temperature | Yield | Key Considerations |
| Conventional | NaH | DMF/THF | None | Room Temp to 80 °C | Moderate to Good | Requires strictly anhydrous conditions; potential for isomerization at higher temperatures.[1] |
| Phase-Transfer | K₂CO₃ | DCM or solvent-free | TBAB | Room Temperature | Good to Excellent | Milder conditions, reduced side reactions, and simplified work-up.[4][5] |
| Microwave-Assisted | K₂CO₃ | Solvent-free | None | 80-120 °C | Excellent | Rapid reaction times, often leading to higher yields and cleaner reactions.[6][7][8] |
Visualizing the Process
Reaction Mechanism
Caption: The two-step mechanism for the N-alkylation of pyrazole.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low yield and impurity issues.
References
- Diez-Barra, E., de la Hoz, A., Sánchez-Migallón, A., & Tejeda, J. (1990). Synthesis of N-alkylpyrazoles by phase transfer catalysis without solvent.
- ResearchGate. (n.d.).
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
-
MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]
-
Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]
-
PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
MDPI. (n.d.). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. [Link]
-
PubMed. (n.d.). Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. [Link]
-
Bentham Science. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. [Link]
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- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
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- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurekaselect.com [eurekaselect.com]
Technical Support Center: Purification of 1-(prop-2-yn-1-yl)-1H-pyrazole
Welcome to the technical support resource for the purification of 1-(prop-2-yn-1-yl)-1H-pyrazole (CAS No. 20306-74-5). This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block, particularly in bioconjugation and click chemistry applications.[1] Here, we address common challenges encountered during its purification, providing troubleshooting strategies and detailed protocols grounded in established chemical principles.
Part 1: Initial Characterization and Impurity Profiling
A successful purification strategy begins with understanding your target compound and anticipating potential impurities.
Q1: What are the fundamental physical properties of this compound?
Understanding the physical characteristics of your target molecule is the first step in selecting an appropriate purification method. While experimental data can vary slightly, the table below summarizes key properties.
| Property | Value | Significance for Purification |
| Molecular Formula | C₆H₆N₂ | Provides the basis for molecular weight calculation.[2] |
| Molecular Weight | 106.13 g/mol | Useful for mass spectrometry analysis. |
| Physical State | Typically a liquid or low-melting solid | Influences the choice between distillation, recrystallization, or chromatography. |
| Boiling Point | Not well-documented, but estimated to be high | High boiling point may allow for vacuum distillation to remove volatile impurities. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, Methanol, Chloroform).[3][4] | Crucial for selecting solvents for chromatography, extraction, and recrystallization. |
Q2: I've just synthesized this compound via N-alkylation of pyrazole. What are the most likely impurities in my crude reaction mixture?
The most common synthesis involves the reaction of a pyrazole salt with a propargyl halide (e.g., propargyl bromide) in the presence of a base.[5][6] This reaction profile can introduce several specific impurities that you must address.
-
Unreacted Starting Materials:
-
Reagent-Derived Impurities:
-
Base: Residual base (e.g., K₂CO₃, NaH, triethylamine) and its corresponding salts. These are typically inorganic and can be removed with an aqueous workup.
-
Phase Transfer Catalyst: If used (e.g., 18-crown-6, TBAB), these can persist in the organic phase and require specific purification steps.[5]
-
-
Reaction Byproducts:
-
Isomeric Product (1-(prop-1-yn-1-yl)-1H-pyrazole): Can form via base-catalyzed isomerization of the terminal alkyne to an internal alkyne. This isomer can be difficult to separate from the desired product.
-
Over-alkylation Products: Formation of a quaternary pyrazolium salt. These salts are highly polar and usually remain in the aqueous phase during extraction but can sometimes complicate analysis.
-
Below is a workflow diagram illustrating the typical synthetic pathway and the origin of common impurities.
Caption: Origin of impurities in a typical N-alkylation synthesis.
Part 2: Troubleshooting Purification Strategies
This section provides solutions to common problems encountered during the purification process.
Q3: My crude product is a complex mixture. How can I effectively purify it using column chromatography?
Column chromatography is often the most effective method for purifying N-alkynylated pyrazoles.[9][10][11] Success hinges on a systematic approach.
Issue: Streaking on the TLC plate.
-
Causality: The basic nitrogen atoms of the pyrazole ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[12] This strong interaction leads to poor elution, resulting in "streaking" or tailing of the spot on a TLC plate and broad, poorly resolved peaks during column chromatography.
-
Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent.
-
Protocol: Add 0.5-1% triethylamine (Et₃N) or ammonia solution to your chosen solvent system (e.g., 99:1 Hexane:EtOAc + 1% Et₃N). The amine competitively binds to the acidic sites on the silica, allowing your pyrazole compound to elute cleanly.
-
Alternative: Use a different stationary phase like alumina (basic or neutral) if your compound is unstable on silica.[12]
-
Issue: Poor separation between the product and a close-running impurity.
-
Causality: The polarity of your product and the impurity are too similar for effective separation with the current solvent system.
-
Solution 1: Optimize the Solvent System.
-
Strategy: The goal is to achieve a target Rf (retention factor) of ~0.3 for your desired product on the TLC plate.[12] This generally provides the best resolution on a column.
-
Recommended Solvents: Start with a non-polar solvent and gradually add a polar solvent. Common systems for pyrazole derivatives include Hexanes/Ethyl Acetate, Dichloromethane/Methanol, and Petroleum Ether/Ethyl Acetate.[9][13]
-
Troubleshooting: If separation is still poor, try a solvent system with different selectivity. For example, if you are using Hexane/EtOAc (an H-bond acceptor), switch to Hexane/DCM (a dipolar solvent) to alter the interactions with the stationary phase.
-
-
Solution 2: Use Gradient Elution.
-
Protocol: Start the column with a low-polarity eluent to wash off non-polar impurities. Gradually increase the percentage of the polar solvent to first elute your product and then the more polar impurities. This technique sharpens peaks and improves resolution.
-
Protocol: Standard Silica Gel Column Chromatography
-
Prepare the Column: Dry-pack the column with silica gel or prepare a slurry in the initial, least polar solvent.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the column eluent. Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[12]
-
Elute: Begin running the column with the starting eluent (e.g., 95:5 Hexane:EtOAc + 0.5% Et₃N).
-
Monitor: Collect fractions and monitor them by TLC, spotting them alongside your crude material and a pure standard if available.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Q4: Can I use a liquid-liquid extraction to simplify my crude mixture before chromatography?
Absolutely. An acid-base extraction is a highly effective preliminary purification step to remove key impurities.
-
Causality: The pyrazole ring system is basic and can be protonated by an acid to form a water-soluble salt.[7] Unreacted pyrazole starting material is also basic. Neutral organic impurities (like isomeric byproducts) will remain in the organic layer.
-
Protocol: Acid-Base Wash
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel and wash with a dilute acid solution (e.g., 1M HCl). The basic pyrazole compounds will move into the aqueous layer as their hydrochloride salts.
-
Separate the layers. The organic layer now contains non-basic impurities.
-
Make the acidic aqueous layer basic by carefully adding a base (e.g., 1M NaOH or saturated NaHCO₃ solution) until the pH is > 8.
-
Extract the now-neutralized pyrazole product back into an organic solvent (e.g., 3x with ethyl acetate).
-
Combine the organic layers, wash with brine to remove excess water, and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the solvent to obtain a pre-purified product, which can then be further purified by column chromatography if needed.
-
This workflow is visualized in the diagram below.
Caption: Workflow for purification via acid-base extraction.
Q5: Is recrystallization a suitable method for this compound?
Recrystallization is most effective for solid compounds with high purity (>90-95%) to remove trace impurities.[14] Since this compound is often an oil or low-melting solid, recrystallization can be challenging.
-
When to Consider It: If you have obtained the product as a solid and suspect it contains small amounts of impurities, recrystallization can be an excellent final polishing step.
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[14] For pyrazole derivatives, solvent pairs like ethanol/water, hexane/ethyl acetate, or cyclohexane are good starting points.[3][4]
-
Troubleshooting: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.[15] If the product "oils out" instead of crystallizing, you may have used too little solvent or the compound's melting point is lower than the boiling point of the solvent. In this case, add more solvent and allow it to cool more slowly.[15]
Part 3: Final Purity Assessment and FAQs
Q6: How do I confirm the identity and purity of my final product?
Never rely on a single method. Use a combination of analytical techniques to confirm both the structure and purity of your this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural confirmation.
-
¹H NMR: Expect to see characteristic signals for the pyrazole ring protons, the methylene (CH₂) group, and the terminal alkyne proton (C≡CH).[16] Integration of these signals should match the expected proton count.
-
¹³C NMR: Will confirm the number of unique carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. Techniques like GC-MS or LC-MS can also provide an indication of purity by showing the relative abundance of other components in the sample.
-
Chromatographic Analysis: A single, sharp peak in a Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) analysis is a strong indicator of high purity.[17] A clean baseline on a final TLC plate (in multiple solvent systems) is also a good qualitative check.
Q7: My final product is a persistent yellow or brown oil. What causes this discoloration and is it a problem?
-
Causality: Discoloration often indicates the presence of minor, highly colored impurities or slight decomposition of the product. N-heterocyclic compounds can be sensitive to air and light over time, leading to the formation of oxidative oligomers.
-
Troubleshooting:
-
Pass Through a Short Plug: If the product is otherwise pure by NMR, you can often remove the color by dissolving it in a minimal amount of solvent and passing it through a short plug of silica gel or activated carbon.
-
Check for Decomposition: Re-run an NMR or TLC. If new spots/peaks have appeared since the initial purification, your compound may be unstable under the storage conditions.
-
Storage: Store the purified product under an inert atmosphere (nitrogen or argon) at a low temperature (-20°C) and protected from light to maximize its shelf life.
-
References
-
Supporting Information. (n.d.). Pyrazole Synthesis via a Cascade Sonogashira Coupling/Cyclization from N-Propargyl Sulfonylhydrazones. Xiamen University. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]
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ResearchGate. (2025-02-16). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]
-
Aturki, Z., D'Acquarica, I., et al. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles. National Institutes of Health. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Wang, X., Liu, Y., et al. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles. National Institutes of Health. Retrieved from [Link]
-
PubChem. (n.d.). Pyrazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2022-04-07). 3.6F: Troubleshooting. Retrieved from [Link]
-
Li, W., Yang, S., et al. (2018). Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazole. Chemical Communications. Retrieved from [Link]
-
Šačkus, A., Arbačiauskienė, E. (2023). Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II. National Institutes of Health. Retrieved from [Link]
-
Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020-10-24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
ResearchGate. (2025-10-26). Copper Catalyzed Regioselective N – Alkynylation of Pyrazoles. Retrieved from [Link]
-
Unexpected Tellurohalogenation of Terminal N‐Alkynyl (Alkenyl) Derivatives of 4‐Functionalized Pyrazoles. (n.d.). National Institutes of Health. Retrieved from [Link]
- Google Patents. (n.d.). Method for purifying pyrazoles.
-
PubMed. (2024-06-28). Kinetic Resolution of N-Allylic Pyrazoles. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides. Retrieved from [Link]
-
Ask Pharmacy. (n.d.). Fundamentals of Heterocyclic Chemistry. Retrieved from [Link]
-
International Journal of Pharmaceutical Research. (2020). Synthesis, Molecular Docking, and Cytotoxic Evaluation of Some Novel 1H-Pyrazole Derivatives from Pentoxifylline. Retrieved from [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Reddit. (2022-05-12). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Retrieved from [Link]
-
OUCI. (n.d.). Copper Catalyzed Regioselective N – Alkynylation of Pyrazoles. Retrieved from [Link]
-
ChemRxiv. (n.d.). Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives. Retrieved from [Link]
-
National Institutes of Health. (2016-08-29). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. Retrieved from [Link]
-
ResearchGate. (2025-08-06). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly Selective N -Alkylation of Pyrazoles. Retrieved from [Link]
-
Novel furan-2-yl-1H-pyrazoles possess inhibitory activity against α-synuclein aggregation. (n.d.). Retrieved from [Link]
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Technical Support Center: Overcoming Challenges in the N-Alkylation of Pyrazole
Welcome to the technical support center for N-alkylation of pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of N-alkylated pyrazoles—a critical scaffold in numerous pharmaceuticals and agrochemicals. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and peer-reviewed literature.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in the N-alkylation of unsymmetrical pyrazoles so challenging?
The primary challenge arises from the similar electronic properties and nucleophilicity of the two adjacent nitrogen atoms (N1 and N2) in the pyrazole ring.[1][2] Upon deprotonation, the negative charge is delocalized across both nitrogens, creating a pyrazolate anion with two potential sites for electrophilic attack.[2][3] This often leads to the formation of a mixture of N1 and N2 alkylated regioisomers, which can be difficult to separate and identify.[1]
Q2: What are the primary factors that control the N1 vs. N2 regioselectivity?
The regiochemical outcome is a delicate balance of several interconnected factors:
-
Steric Effects: This is often the most dominant factor. Alkylation generally occurs at the less sterically hindered nitrogen atom. The bulkiness of both the substituents on the pyrazole ring (at C3 and C5) and the alkylating agent plays a crucial role.[1][4]
-
Electronic Effects: The nature of the substituents on the pyrazole ring (electron-donating vs. electron-withdrawing) modifies the nucleophilicity of the adjacent nitrogens and can influence the reaction pathway.[1][2][3]
-
Reaction Conditions: The choice of base, solvent, temperature, and counter-ion can dramatically influence or even switch the regioselectivity.[1][2][3] For example, the K2CO3/DMSO system is often cited for favoring N1-alkylation.[5][6]
-
Alkylating Agent: The reactivity and structure of the electrophile are critical. Highly reactive agents may show less selectivity, while specialized, bulky reagents can achieve high selectivity.[1]
Q3: How can I reliably distinguish between the N1 and N2 alkylated isomers?
Definitive characterization requires spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and X-ray crystallography.
-
NMR Spectroscopy: 1H and 13C NMR are powerful tools. A consistent steric effect on the chemical shift is often observed; for instance, the chemical shift of a substituent at the C5 position is often influenced by the group attached to the N1 position.[5][6] Advanced 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) can show long-range couplings (e.g., 3-bond coupling) between the N-alkyl protons and the pyrazole ring carbons (C3 and C5), allowing for unambiguous assignment.[7][8]
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unequivocal proof of the structure and regiochemistry.[5][6][9]
Troubleshooting Guides
This section addresses specific experimental issues in a problem/cause/solution format.
Problem 1: Poor or Incorrect Regioselectivity (Mixture of Isomers)
This is the most common challenge in pyrazole alkylation. The formation of an inseparable mixture of N1 and N2 isomers can derail a synthetic route.
Potential Cause A: Steric Hindrance is Not Sufficiently Differentiated If the substituents at the C3 and C5 positions of the pyrazole are of similar size, the alkylating agent may not discriminate effectively between the N1 and N2 positions.
Solution:
-
Modify the Alkylating Agent: Switch to a bulkier alkylating agent. The increased steric demand of the electrophile will amplify the small steric differences on the pyrazole ring, favoring attack at the less hindered nitrogen.
-
Modify the Pyrazole (Protecting Group Strategy): Introduce a large, temporary protecting group at the C3 or C5 position to sterically block the adjacent nitrogen. For example, a triphenylsilyl group has been used to direct alkylation before being removed with a fluoride source.[5]
Potential Cause B: Unfavorable Solvent and Base Combination The solvent and the counter-ion of the base play a critical role in solvating the pyrazolate anion and influencing which nitrogen atom is more accessible or more nucleophilic.
Solution:
-
Systematically Vary Conditions: The regioselectivity can be highly dependent on the specific combination of base and solvent. A systematic screening is often necessary. The table below summarizes common starting points.
-
Utilize Phase-Transfer Catalysis (PTC): PTC offers a mild and efficient alternative, often leading to high yields and improved selectivity.[10] Conditions typically involve a quaternary ammonium salt (like TBAB) with a base like K2CO3 or KOH, sometimes even without an organic solvent.[10][11]
Table 1: Recommended Starting Conditions for Regioselectivity Control
| Target Isomer | Pyrazole Substituent Pattern | Recommended Conditions (Base/Solvent) | Rationale / Comments |
| N1-Alkylation | C3-substituent is larger than C5 | K2CO3 / DMSO | A widely reported, reliable system for achieving N1 selectivity, particularly for 3-substituted pyrazoles.[5][6][12] |
| N1-Alkylation | General | NaH / THF or DMF | A strong, non-nucleophilic base that fully deprotonates the pyrazole. The resulting sodium pyrazolate often favors N1 attack.[1] |
| N2-Alkylation | Substrate Dependent | Cs2CO3 / Acetonitrile or DMF | The larger cesium cation can alter the coordination with the pyrazolate anion, sometimes favoring the N2 position.[2][3] |
| N1-Alkylation | General | t-BuOK / 18-crown-6 / Diethyl Ether | The crown ether sequesters the potassium ion, creating a "naked" and highly reactive pyrazolate anion, which can enhance selectivity.[10][13] |
Potential Cause C: Electronic Effects Override Steric Control Sometimes, strong electron-withdrawing or -donating groups on the pyrazole ring can alter the relative nucleophilicity of the two nitrogen atoms to an extent that overrides steric factors.
Solution:
-
Computational Modeling: Quantum mechanics (QM) calculations can predict the activation energies for N1 versus N2 attack with a specific alkylating agent.[14] This can reveal if electronic factors, such as stabilizing hydrogen bonds in the transition state, are responsible for unexpected selectivity and guide the choice of a different alkylating agent.[14]
-
Alternative Methodologies: If direct alkylation fails, consider alternative reactions. The Mitsunobu reaction (using an alcohol, triphenylphosphine, and an azodicarboxylate like DEAD or DIAD) can sometimes provide different regioselectivity compared to traditional SN2-type alkylations.[4][15][16][17]
Diagram: Troubleshooting Poor Regioselectivity
This workflow guides the decision-making process when facing a regioselectivity issue.
Caption: A decision tree for troubleshooting poor regioselectivity.
Problem 2: Low or No Yield
Even if regioselectivity is not an issue (e.g., with a symmetrical pyrazole), low yields can plague the reaction.
Potential Cause A: Incomplete Deprotonation The pyrazole N-H is acidic, but a sufficiently strong base is required for complete deprotonation to the nucleophilic pyrazolate anion. Weak bases like triethylamine are often insufficient.
Solution:
-
Use a Stronger Base: Switch from a weak base (e.g., K2CO3) to a stronger one (e.g., NaH, KHMDS, or t-BuOK). NaH is a common choice as it provides irreversible deprotonation.[1]
-
Ensure Anhydrous Conditions: Strong bases like NaH are highly water-sensitive. Ensure all glassware is oven- or flame-dried and use anhydrous solvents to prevent quenching of the base.
Potential Cause B: Poor Reactivity of the Alkylating Agent The reactivity of alkyl halides follows the trend R-I > R-Br > R-Cl. If you are using an alkyl chloride, the reaction may be too slow.
Solution:
-
Increase Reactivity: Switch to the corresponding alkyl bromide or iodide.
-
Activate the Electrophile: Convert an alkyl alcohol to a better leaving group, such as a tosylate (R-OTs) or mesylate (R-OMs), which are much more reactive than halides.
-
Increase Temperature: Gently heating the reaction (e.g., to 50-80 °C) can significantly increase the rate, but monitor for side reactions or loss of regioselectivity.[12]
Potential Cause C: Side Reactions
-
Quaternization: If excess alkylating agent is used or if the product is particularly nucleophilic, a second alkylation can occur, leading to a charged pyrazolium salt.
-
Degradation: The starting material or product may be unstable to the reaction conditions (e.g., strong base or high heat).
Solution:
-
Control Stoichiometry: Use a precise stoichiometry, typically 1.0 eq. of pyrazole, 1.05-1.1 eq. of base, and 1.05-1.1 eq. of the alkylating agent.
-
Lower Temperature: Add the alkylating agent slowly at a lower temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature. This can control exotherms and minimize side reactions.
-
Consider Milder Methods:
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times from hours to minutes, often improving yields and reducing side product formation.[18][19][20][21][22]
-
Acid-Catalyzed Alkylation: A newer method uses trichloroacetimidates as electrophiles with a Brønsted acid catalyst (like CSA), avoiding the need for a strong base entirely.[4][23][24]
-
Diagram: Key Factors Influencing N-Alkylation Outcome
This diagram illustrates the interplay of factors that determine the success of the reaction.
Caption: Interconnected factors controlling pyrazole N-alkylation.
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation using K2CO3/DMSO
This protocol is a robust starting point for achieving N1-alkylation of 3-substituted pyrazoles.[5][6]
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the 3-substituted pyrazole (1.0 eq.).
-
Solvent and Base: Add anhydrous dimethyl sulfoxide (DMSO, approx. 0.2 M concentration) followed by powdered, anhydrous potassium carbonate (K2CO3, 2.0 eq.).
-
Reaction Initiation: Stir the suspension at room temperature for 30 minutes.
-
Addition of Electrophile: Add the alkylating agent (e.g., alkyl bromide, 1.1 eq.) dropwise to the stirring suspension.
-
Reaction: Stir the mixture at room temperature (or heat to 40-60 °C if necessary) and monitor the reaction progress by TLC or LC-MS until the starting pyrazole is consumed.
-
Workup: Quench the reaction by pouring it into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (typically using a hexane/ethyl acetate gradient) to isolate the N1-alkylated product.
Protocol 2: N-Alkylation via Phase-Transfer Catalysis (PTC)
This method is advantageous for its mild conditions and often high yields.[10]
-
Preparation: In a round-bottom flask, combine the pyrazole (1.0 eq.), the alkylating agent (1.2 eq.), potassium carbonate (K2CO3, 2.5 eq.), and tetrabutylammonium bromide (TBAB, 0.1 eq.).
-
Reaction: Stir the mixture vigorously at 60-80 °C. Note: This can often be performed neat (without solvent) or with a minimal amount of a solvent like acetonitrile. Monitor the reaction by TLC or GC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. Add water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer with the same organic solvent. Combine the organic extracts, dry over anhydrous MgSO4, filter, and concentrate. Purify the product by column chromatography or distillation.
References
- Jara, S., et al. (2000). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.
- Wu, Y. (n.d.). Activation Energy Estimation for Alkylation of Pyrazole (Part II). WuXi AppTec.
- BenchChem Technical Support Team. (2025).
-
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry. [Link]
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Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. [Link]
-
Abdel-Wahab, B. F., et al. (2012). Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 3-Substituted-1H-pyrazol-2-in-5-ones. ResearchGate. [Link]
- BenchChem Technical Support Team. (2025). Common issues and solutions in 5-Hydrazinyl-4-phenyl-1H-pyrazole reactions. BenchChem.
-
Wang, Y., et al. (2024). Phase-Transfer Catalysis for the Alkylation of Pyrazolones. ChemistryViews. [Link]
-
Katritzky, A. R., et al. (n.d.). Alkylation of pyrazolones via the Mitsunobu reaction. Imperial College London. [Link]
-
De, S., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]
-
Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar. [Link]
-
Patsch, D., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. [Link]
-
Hughes, D. L., et al. (2014). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. [Link]
-
Kelly, C. B., & Levin, M. D. (2025). Strategic atom replacement enables regiocontrol in pyrazole alkylation. Nature. [Link]
-
Kong, Y., et al. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]
-
Chernyak, D., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]
-
Huisgen, R., et al. (2021). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. MDPI. [Link]
- BenchChem Technical Support Team. (2025).
-
De, S., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]
-
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]
-
Katritzky, A. R., et al. (1996). Alkylation of pyrazolones via the mitsunobu reaction. LookChem. [Link]
-
Claramunt, R. M., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]
-
Law, J., et al. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments. [Link]
-
Matos, I., et al. (2012). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. [Link]
-
De, S., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. ResearchGate. [Link]
-
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. [Link]
-
Çetinkaya, Y. (2024). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]
-
Pal, R., et al. (2008). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Arkivoc. [Link]
-
Abreu, A. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
Mitsunobu, O. (n.d.). Mitsunobu Reaction in My Chemistry. [Link]
-
Zhang, Y., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. [Link]
-
Patsch, D., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. PubMed. [Link]
-
Singh, S., & Chhoker, S. (2020). Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Biological and Pharmaceutical Sciences. [Link]
-
Afonso, C. A. M., et al. (2015). N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
-
de la Torre, J. C., et al. (2025). Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. International Journal of Molecular Sciences. [Link]
-
Dawood, K. M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. [Link]
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Technical Support Center: Optimization of Click Reaction Conditions for 1-(prop-2-yn-1-yl)-1H-pyrazole
Welcome to the technical support center for the optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving 1-(prop-2-yn-1-yl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this powerful bioconjugation technique. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format to ensure the success of your experiments.
I. Understanding the Core Reaction: The "Why" Behind the "How"
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K. B. Sharpless in 2001 to describe reactions that are high-yielding, broad in scope, and generate only easily removable byproducts.[1] The reaction between an azide and a terminal alkyne, such as this compound, is dramatically accelerated by a copper(I) catalyst, leading exclusively to the 1,4-disubstituted 1,2,3-triazole regioisomer.[2][3] This is in stark contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which requires harsh conditions and often yields a mixture of 1,4- and 1,5-regioisomers.[1][2]
Understanding the catalytic cycle is paramount for effective troubleshooting. The active Cu(I) species coordinates with the alkyne, increasing its acidity and facilitating the formation of a copper acetylide intermediate.[2][] This intermediate then reacts with the azide in a stepwise manner to form a six-membered copper metallacycle, which ultimately rearranges to the stable triazole product, regenerating the catalyst.[]
Caption: Simplified CuAAC Catalytic Cycle.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common reason for a failed or low-yield click reaction with this compound?
A1: The most frequent culprit is the oxidation of the active Copper(I) catalyst to the inactive Copper(II) state.[5] This is often due to dissolved oxygen in the reaction mixture. To mitigate this, it is crucial to use a reducing agent, such as sodium ascorbate, to continually regenerate Cu(I) from any Cu(II) formed.[1][2] Additionally, ensuring the high purity of all reagents, including the alkyne, azide, and solvents, is critical for optimal results.[5]
Q2: How do I choose the right copper source for my reaction?
A2: You have several options for the copper source. The most convenient method is the in situ generation of Cu(I) from a Cu(II) salt, like copper(II) sulfate (CuSO₄), in the presence of a reducing agent like sodium ascorbate.[1][6] This approach avoids handling potentially unstable Cu(I) salts. Alternatively, you can use Cu(I) salts directly, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr).[6] However, these are more sensitive to oxidation.
Q3: What is the role of a ligand, and do I always need one?
A3: Ligands play a dual role in CuAAC reactions: they stabilize the Cu(I) oxidation state, protecting it from oxidation and disproportionation, and they can accelerate the reaction rate.[7][8][9] For reactions in biological systems or with sensitive substrates, ligands are highly recommended as they also reduce the cytotoxicity of copper.[7][8][10] While not always strictly necessary for simple small molecule reactions, their inclusion often leads to more robust and reproducible results.
Q4: How do I select the appropriate ligand for my experiment?
A4: The choice of ligand depends on the solvent system and the nature of your reactants.
-
For aqueous or biological systems: Water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA are excellent choices.[6][10] THPTA is particularly effective at protecting biomolecules from oxidative damage.[9]
-
For organic solvents: TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) is a widely used and effective ligand, although it is insoluble in water.[10]
Q5: What are the optimal solvent and temperature conditions?
A5: CuAAC reactions are remarkably versatile and can be performed in a wide range of solvents.[1]
-
Solvents: Mixtures of water with organic co-solvents like t-BuOH, DMSO, or DMF are common to ensure all reactants are in solution. For greener alternatives, glycerol and deep eutectic solvents (DESs) have been shown to be effective and allow for catalyst recycling.[11][12]
-
Temperature: Most CuAAC reactions proceed efficiently at room temperature.[1][2] Gentle heating (e.g., to 37-60°C) can sometimes increase the reaction rate, particularly with sterically hindered substrates.[13][14] However, excessively high temperatures can lead to side reactions. Interestingly, for some specialized plasmon-assisted reactions, cooling has been shown to increase the reaction rate.[15][16]
III. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Caption: Troubleshooting workflow for low-yield CuAAC reactions.
Issue 1: Reaction is sluggish or does not proceed to completion.
-
Plausible Cause & Scientific Rationale:
-
Inactive Catalyst: The Cu(I) catalyst has likely been oxidized. The catalytic cycle relies on the copper remaining in the +1 oxidation state.
-
Poor Solubility: One or more of your reactants (the pyrazole alkyne, the azide, or the catalyst/ligand complex) may not be fully dissolved in the chosen solvent system, limiting the reaction rate.
-
Steric Hindrance: While this compound itself is not particularly bulky, a sterically demanding azide partner could slow down the reaction.
-
-
Suggested Solutions & Protocol Adjustments:
-
Degas Your Solvents: Before adding the catalyst, thoroughly degas your solvent(s) by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
Use Fresh Reducing Agent: Prepare a fresh stock solution of sodium ascorbate for each experiment, as it can degrade over time.
-
Optimize Solvent Mixture: If solubility is an issue, try adjusting the ratio of your co-solvents or switch to a solvent known for good solubilizing power, such as DMF or NMP, in a mixture with water.[17]
-
Increase Temperature: Gently warm the reaction to 37-50°C. Monitor the reaction by TLC or LC-MS to avoid potential degradation of starting materials.
-
Issue 2: Multiple spots on TLC/LC-MS, including potential side products.
-
Plausible Cause & Scientific Rationale:
-
Alkyne Homocoupling (Glaser Coupling): In the presence of oxygen, the copper catalyst can promote the oxidative homocoupling of your terminal alkyne to form a 1,3-diyne.[2][18] This is a common side reaction in CuAAC.
-
Degradation of Starting Materials: The azide or alkyne may be unstable under the reaction conditions, especially if elevated temperatures are used for prolonged periods.
-
-
Suggested Solutions & Protocol Adjustments:
-
Strict Exclusion of Oxygen: Maintain an inert atmosphere over the reaction mixture, especially if it is running for an extended period.
-
Ensure Sufficient Reducing Agent: A slight excess of sodium ascorbate can help suppress oxidative side reactions.[1]
-
Add a Ligand: The use of a stabilizing ligand can chelate the copper and often minimizes side reactions.
-
Monitor Reaction Progress: Avoid unnecessarily long reaction times. Once the starting materials are consumed (as determined by TLC or LC-MS), proceed with the workup.
-
Issue 3: Difficulty in purifying the final triazole product.
-
Plausible Cause & Scientific Rationale:
-
Residual Copper: Copper salts can co-elute with your product during column chromatography, leading to broad peaks and impure fractions. The triazole product itself can act as a ligand, binding tightly to copper.
-
"Oiling Out": The product may separate as an oil instead of a solid, especially if impurities are present that depress the melting point.[19]
-
-
Suggested Solutions & Protocol Adjustments:
-
Aqueous Wash with a Chelating Agent: During the workup, wash the organic layer containing your product with an aqueous solution of a chelating agent like EDTA or ammonia to sequester and remove the majority of the copper catalyst.[19]
-
Silica Plug: Before full column chromatography, you can pass your crude product through a short plug of silica gel to remove baseline impurities and some residual copper.
-
Trituration: If your product oils out, try dissolving it in a minimal amount of a good solvent (e.g., dichloromethane) and then adding a poor solvent (e.g., hexanes) dropwise while stirring to induce precipitation of a solid.
-
IV. Optimized Protocol for a Model Reaction
This protocol provides a robust starting point for the reaction of this compound with a generic azide (e.g., benzyl azide).
| Parameter | Recommended Starting Condition | Rationale |
| Stoichiometry | Alkyne:Azide = 1:1.1 | A slight excess of the azide can help drive the reaction to completion. |
| Solvent | t-BuOH:H₂O (1:1) or THF:H₂O (1:1) | Good balance of solubility for both organic substrates and inorganic catalyst components. |
| Catalyst System | 5 mol% CuSO₄·5H₂O | Standard catalytic loading. |
| 10 mol% Sodium Ascorbate | Ensures a reductive environment to maintain Cu(I). | |
| 5-10 mol% Ligand (e.g., THPTA) | Stabilizes Cu(I) and accelerates the reaction. | |
| Concentration | 0.1 - 0.5 M | Higher concentrations can lead to faster reaction rates.[20] |
| Temperature | Room Temperature (20-25°C) | Sufficient for most reactions; avoids thermal degradation. |
| Reaction Time | 2 - 12 hours | Monitor by TLC or LC-MS for completion. |
Step-by-Step Methodology:
-
Preparation: In a clean vial, dissolve this compound (1.0 eq) and the azide (1.1 eq) in the chosen solvent system (e.g., 5 mL of 1:1 t-BuOH:H₂O).
-
Degassing: Bubble argon or nitrogen gas through the solution for 15 minutes.
-
Catalyst Addition: In a separate vial, prepare the catalyst premix. Add CuSO₄·5H₂O (0.05 eq) and THPTA (0.05 eq) to a small amount of water. Add this solution to the reaction mixture.
-
Initiation: Add a freshly prepared aqueous solution of sodium ascorbate (0.10 eq) to the reaction mixture. The solution may turn slightly colored.
-
Reaction: Stir the reaction at room temperature under an inert atmosphere. Monitor its progress every 1-2 hours using an appropriate analytical technique (TLC or LC-MS).
-
Workup: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with an aqueous solution of EDTA (0.5 M) to remove copper, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
V. References
-
Vector Labs. (n.d.). Optimize Your Copper-Catalyzed Click Chemistry With Accelerating Ligands. Retrieved from
-
BenchChem. (2025). Troubleshooting failed click chemistry reactions on oligonucleotides. Retrieved from
-
Lumiprobe. (n.d.). Click chemistry ligands and catalysts. Retrieved from
-
TCI Chemicals. (n.d.). Ligands Accelerating Click Reaction. Retrieved from
-
BenchChem. (2025). Common issues with DBCO-azide click chemistry reactions. Retrieved from
-
Chemistry World. (2021). Plasmon-assisted click reaction reverses typical relationship between temperature and rate. Retrieved from
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from
-
BOC Sciences. (n.d.). Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Retrieved from
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599.
-
ResearchGate. (n.d.). Effect of temperature on 'çlick' reaction. Retrieved from
-
ResearchGate. (n.d.). Optimization of the conditions for CuAAC reaction. Retrieved from
-
Lyutakov, O., et al. (2021). Plasmon-assisted click chemistry at low temperature: an inverse temperature effect on the reaction rate. Chemical Science.
-
Presolski, P. J., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.
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Electrochemical synthesis of triazoles. (n.d.). Retrieved from
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BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry. Retrieved from
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ResearchGate. (2017). Does anyone have any tips or advice for small scale click reactions?. Retrieved from
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AAT Bioquest. (2024). What are the limitations of click chemistry?. Retrieved from
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ResearchGate. (n.d.). Influence of reaction time and temperature on average fluorescence. Retrieved from
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AxisPharm. (2024). Click Chemistry: The Go-To Toolkit for Fast and Efficient Reactions. Retrieved from
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A Comprehensive Guide to Click Chemistry Reaction. (n.d.). Retrieved from
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YouTube. (2022). CuAAC click triazole synthesis - laboratory experiment. Retrieved from
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ACS Publications. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Retrieved from
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baseclick GmbH. (n.d.). Click Reaction Protocol Kits for Imaging, Cytometry & HTS. Retrieved from
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Hein, C. D., Liu, X. M., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216-2230.
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Reddit. (2024). Click Reaction Looking Weird?. Retrieved from
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BenchChem. (n.d.). Technical Support Center: Purification of Substituted 1,2,4-Triazoles. Retrieved from
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Wikipedia. (n.d.). Click chemistry. Retrieved from
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McKay, C. S., & Finn, M. G. (2014). Practical considerations, challenges, and limitations of bioconjugation via azide-alkyne cycloaddition. Chemistry & biology, 21(9), 1076-1101.
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Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883.
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Zhang, H., et al. (2016). Problems and solutions in click chemistry applied to drug probes. Scientific reports, 6(1), 1-8.
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National Institutes of Health. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from
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YouTube. (2021). [Orgo Lab 2] Click Chemistry. Retrieved from
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ResearchGate. (n.d.). Optimization of CuAAC reaction conditions for the synthesis of hybrid 5a a. Retrieved from
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ACS Omega. (2022). Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. Retrieved from
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ResearchGate. (n.d.). Optimization of the reaction conditions a. Retrieved from
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ACS Publications. (2012). Resin-Supported Catalysts for CuAAC Click Reactions in Aqueous or Organic Solvents. Retrieved from
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A Recent Concept of Importance: Click Chemistry. (n.d.). Retrieved from
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National Institutes of Health. (n.d.). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Retrieved from
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Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Retrieved from
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Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on solid phase:[5][7][10]-triazoles by regiospecific copper(I)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides. The Journal of organic chemistry, 67(9), 3057-3064.
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MDPI. (n.d.). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Retrieved from
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PubMed. (n.d.). Use of copper(I) catalyzed azide alkyne cycloaddition (CuAAC) for the preparation of conjugated pyrrolo[2,3-a]carbazole Pim kinase inhibitors. Retrieved from
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Jena Bioscience. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Retrieved from
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National Institutes of Health. (2023). Click Triazole as a Linker for Pretargeting Strategies: Synthesis, Docking Investigations, Fluorescence Diagnosis, and Antibacterial Action Studies. Retrieved from
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SciSpace. (n.d.). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Retrieved from
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common side reactions in the synthesis of propargylated pyrazoles
Welcome to the Technical Support Center for the synthesis of propargylated pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthetic transformation. My aim is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Introduction
The propargylation of pyrazoles is a fundamental reaction in medicinal chemistry and materials science, providing a versatile alkyne handle for further functionalization, such as in "click" chemistry. However, what appears to be a straightforward N-alkylation is often complicated by issues of regioselectivity and the inherent reactivity of the propargyl group. This guide will address the most common side reactions and provide practical, field-tested solutions.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address specific problems you may encounter in the lab.
Issue 1: Formation of a Mixture of Regioisomers
Q: My reaction is producing a mixture of N1- and N2-propargylated pyrazoles that are difficult to separate. How can I improve the regioselectivity?
A: This is the most common challenge in the propargylation of unsymmetrical pyrazoles. The similar nucleophilicity of the two nitrogen atoms in the pyrazole ring often leads to poor selectivity.[1][2] The outcome of the reaction is a delicate interplay of steric and electronic factors, as well as reaction conditions. Here are several strategies to enhance regioselectivity:
-
Choice of Base and Solvent: The nature of the base and solvent system can significantly influence the regioselectivity.[1][2]
-
For N1-Alkylation (less sterically hindered nitrogen): A common approach is to use a carbonate base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent such as DMF or acetonitrile.[3] This combination often favors the thermodynamically more stable N1-isomer.
-
For N2-Alkylation (more sterically hindered nitrogen): Achieving selectivity for the N2-position can be more challenging. Some methods employ metal catalysts, such as magnesium-catalyzed reactions, which have been shown to provide high regioselectivity for N2-alkylation.[4]
-
-
Steric Hindrance on the Pyrazole Ring: The presence of bulky substituents on the pyrazole ring can direct the propargylation to the less sterically hindered nitrogen atom. If you have the flexibility in your molecular design, introducing a bulky group at the C3 or C5 position can be an effective strategy.
-
Protecting Groups: In some cases, a protecting group strategy can be employed to block one of the nitrogen atoms, forcing alkylation at the desired position, followed by deprotection.
| Condition | Favored Isomer | Rationale |
| K₂CO₃ in DMF/Acetonitrile | N1 (less hindered) | Thermodynamic control |
| NaH in THF | Often a mixture | Strong, non-coordinating base |
| MgBr₂ catalyst | N2 (more hindered) | Lewis acid catalysis can alter the nucleophilicity of the nitrogen atoms.[4] |
Issue 2: Isomerization of the Propargyl Group to an Allene
Q: I'm observing a byproduct with a characteristic IR stretch around 1950 cm⁻¹ and my desired alkyne peak is diminished. Is this an allene? How can I prevent this?
A: Yes, you are likely observing the isomerization of your propargyl group to an allene. This is a known side reaction for propargyl derivatives, particularly under basic conditions or at elevated temperatures.[5]
Mechanism of Allene Formation:
Caption: Isomerization of a propargyl group to an allene.
Prevention Strategies:
-
Milder Base: If possible, switch to a weaker base. For instance, if you are using a strong base like sodium hydride (NaH), consider using potassium carbonate (K₂CO₃).
-
Lower Reaction Temperature: This isomerization is often promoted by heat. Running your reaction at a lower temperature, even if it requires a longer reaction time, can significantly reduce the formation of the allene byproduct. A typical procedure involves maintaining the temperature below 5°C during the addition of propargyl bromide.[3]
-
Choice of Propargylating Agent: While propargyl bromide is common, other propargylating agents might be less prone to this side reaction under your specific conditions.
Issue 3: Formation of a Dimerized Byproduct (Glaser Coupling)
Q: I'm seeing a significant amount of a higher molecular weight byproduct, which I suspect is a dimer of my product. What is causing this and how can I avoid it?
A: You are likely encountering Glaser coupling, which is the oxidative homocoupling of terminal alkynes to form 1,3-diynes.[5] This reaction is often catalyzed by copper salts, which can be present as impurities or intentionally added in subsequent reaction steps (like CuAAC "click" chemistry). The presence of an oxidant, such as air (oxygen), is also required.[5]
Prevention Strategies:
-
Protect the Alkyne: The most robust method to prevent Glaser coupling is to protect the terminal alkyne with a bulky silyl group, such as a trimethylsilyl (TMS) or triisopropylsilyl (TIPS) group.[5] This protecting group can be removed later in the synthetic sequence. This strategy requires additional synthetic steps but is highly effective.
-
Degas Solvents: If the coupling is problematic, ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents to minimize the presence of oxygen.
-
Add a Reducing Agent: In the context of subsequent copper-catalyzed reactions, the addition of a reducing agent like sodium ascorbate can help maintain the copper in the Cu(I) oxidation state, which is less prone to promoting Glaser coupling than Cu(II).[6]
Frequently Asked Questions (FAQs)
Q1: What are the most common bases used for the N-propargylation of pyrazoles?
A1: A variety of bases can be used, with the choice often depending on the desired regioselectivity and the substrate's sensitivity. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydride (NaH), and potassium hydroxide (KOH).[7]
Q2: My reaction mixture has turned a dark color. What could be the cause?
A2: The formation of colored impurities can arise from side reactions involving the hydrazine starting material if you are synthesizing the pyrazole ring in situ, or from decomposition of the pyrazole or propargyl bromide under harsh basic conditions.[8] Ensure your starting materials are pure and consider milder reaction conditions.
Q3: How can I purify my propargylated pyrazole from the unreacted starting material and byproducts?
A3: Column chromatography on silica gel is the most common method for purification. A gradient elution with a mixture of a nonpolar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is typically effective. If you have a mixture of regioisomers, separation can be challenging and may require careful optimization of the chromatographic conditions or the use of high-performance liquid chromatography (HPLC).[8] In some cases, crystallization can be used to purify the desired product.[9][10]
Q4: Can I use propargyl alcohol directly for the N-alkylation of pyrazoles?
A4: Direct N-alkylation with propargyl alcohol is less common than using propargyl halides. The hydroxyl group is a poor leaving group.[11] However, there are methods that activate the propargyl alcohol in situ, for example, through the Meyer-Schuster rearrangement followed by cyclization.[12][13]
Experimental Protocol: Regioselective N1-Propargylation of 3-Phenyl-1H-pyrazole
This protocol is a representative example for the N1-propargylation of a substituted pyrazole, emphasizing conditions that favor the less sterically hindered isomer.
Materials:
-
3-Phenyl-1H-pyrazole
-
Propargyl bromide (80% solution in toluene)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Deionized water
-
Brine
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 3-phenyl-1H-pyrazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous DMF to dissolve the starting materials.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add propargyl bromide (1.2 eq) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired 1-propargyl-3-phenyl-1H-pyrazole.
Troubleshooting Workflow:
Caption: A general troubleshooting workflow for propargylation of pyrazoles.
References
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
- Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal.
- Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles.
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar.
- Identifying side reactions in the synthesis of iodin
- Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library.
- Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Semantic Scholar.
- Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Europe PMC.
- Alternative Reaction Medium for the Synthesis of 1-Propargylpyrazoles. ElectronicsAndBooks.
- Preventing side reactions of the propargyl group during synthesis. Benchchem.
- Synthesis of Substituted Pyrazole N-Oxide and Pyrazole
- Pyrazole synthesis. Organic Chemistry Portal.
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar.
- A Comparative Guide to Alternative Pyrazole Synthesis Methods Beyond Ynones. Benchchem.
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
- A kind of preparation method of pyrazole derivatives.
- Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived
- preventing side reactions of Propargyl-PEG9-bromide in click chemistry. Benchchem.
- Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. PMC - NIH.
- Process for the purification of pyrazoles.
- Identifying and removing byproducts in pyrazole synthesis. Benchchem.
- Technical Support Center: Overcoming Side Product Form
- Scope and advances in the catalytic propargylic substitution reaction. RSC Publishing.
- Method for purifying pyrazoles.
- Silver(I)-catalyzed reaction between pyrazole and propargyl acetates: stereoselective synthesis of the scorpionate ligands (E)-allyl-gem-dipyrazoles (ADPs). PubMed.
- 1-BENZYL-3-(4-CHLOROPHENYL)-5-p-TOLYL-1H-PYRAZOLE. Organic Syntheses Procedure.
- Pyrazole. SlideShare.
- Proposed reaction mechanism for the formation of substituted pyrazoles
- Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
- Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 1-(prop-2-yn-1-yl)-1H-pyrazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the scale-up synthesis of 1-(prop-2-yn-1-yl)-1H-pyrazole. This molecule is a critical building block in medicinal chemistry and materials science, often utilized in "click" chemistry reactions. While the N-alkylation of pyrazole with propargyl bromide appears straightforward on a lab scale, its transition to pilot or manufacturing scale introduces significant challenges. This guide is designed for researchers, chemists, and process development professionals to navigate and troubleshoot these complexities effectively.
Our focus is on providing practical, experience-driven advice to ensure a safe, efficient, and reproducible synthesis. We will delve into common issues such as poor regioselectivity, byproduct formation, reaction control, and safety hazards associated with the reagents.
General Reaction Scheme
The synthesis is typically achieved via the N-alkylation of pyrazole with an electrophilic propargyl source, most commonly propargyl bromide, in the presence of a base.
Caption: General N-alkylation of pyrazole.
Troubleshooting Guide
This section addresses specific problems you may encounter during the scale-up process in a question-and-answer format.
Question 1: My reaction yield is low, and I'm recovering a significant amount of unreacted pyrazole. What's going wrong?
Symptoms:
-
In-process controls (e.g., HPLC, GC) show high levels of starting pyrazole even after extended reaction times.
-
Isolated product yield is significantly below theoretical expectation.
Potential Causes:
-
Insufficient Base Strength or Stoichiometry: Pyrazole has a pKa of approximately 14.5 (for the N-H proton), requiring a sufficiently strong base to generate the pyrazolate anion for nucleophilic attack. An insufficient amount of base will result in incomplete deprotonation.
-
Poor Solubility: In many common organic solvents, the pyrazolate salt may have limited solubility, reducing its availability to react with the propargyl bromide. This is a common issue during scale-up as mixing efficiency can decrease.
-
Inadequate Mixing: On a larger scale, inefficient agitation can lead to localized "hot spots" or areas of poor reactant mixing, preventing the reaction from going to completion.
-
Deactivation of Reagents: The base may be hygroscopic and have absorbed moisture, reducing its activity. Propargyl bromide can degrade over time or in the presence of impurities.
Solutions and Recommendations:
-
Base Selection: Ensure you are using at least one equivalent of a suitable base. Potassium carbonate (K₂CO₃) is often a good starting point as it is strong enough to deprotonate pyrazole but mild enough to prevent side reactions.[1] For more challenging cases, consider stronger bases, but be mindful of potential side reactions (see Question 2).
-
Solvent System: Use a polar aprotic solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF) to improve the solubility of the pyrazolate salt.
-
Phase-Transfer Catalysis (PTC): A highly effective strategy for scale-up is to use a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB). PTC facilitates the transfer of the pyrazolate anion from a solid or aqueous phase into the organic phase where the propargyl bromide resides, often allowing for milder conditions and even solvent-free reactions.[2]
-
Process Analytical Technology (PAT): Implement in-line monitoring (e.g., FTIR) to track the disappearance of the pyrazole starting material in real-time, ensuring the reaction has reached completion before work-up.
Question 2: My final product is contaminated with a significant amount of an isomer that is very difficult to separate. How can I improve regioselectivity?
Symptoms:
-
¹H NMR spectrum shows two distinct sets of peaks corresponding to the desired N1-alkylated and the undesired N2-alkylated pyrazole.
-
Chromatographic analysis (TLC, HPLC, GC) reveals two closely eluting spots/peaks.
Potential Causes:
-
Tautomerism of Pyrazole: Pyrazole exists in two tautomeric forms. Alkylation can occur on either nitrogen atom, leading to a mixture of N1 and N2 substituted products.[3] The ratio of these isomers is highly dependent on reaction conditions.
-
Steric Hindrance: While the parent pyrazole is symmetric, substituted pyrazoles will exhibit a steric preference for alkylation at the less hindered nitrogen.
-
Reaction Conditions: The choice of base, solvent, temperature, and counter-ion can significantly influence the N1/N2 ratio.[4] Stronger bases and more polar solvents can sometimes favor the formation of the undesired isomer.
Solutions and Recommendations:
-
Optimize Reaction Conditions: A systematic optimization is crucial. Generally, using a milder base like potassium carbonate and a less polar solvent can favor N1 alkylation. Recent studies have shown that catalyst-free Michael additions can achieve excellent regioselectivity (>99.9:1) for N1-alkylation under specific conditions.[5][6]
-
Temperature Control: Run the reaction at the lowest feasible temperature. Start at room temperature or below and slowly warm if necessary. Lower temperatures often increase selectivity.
-
Protecting Group Strategy: While less ideal for scale-up due to extra steps, a protecting group strategy can be employed for absolute regiocontrol if all else fails.
-
Enzymatic Alkylation: For high-value applications where selectivity is paramount, engineered enzymes have been shown to achieve unprecedented regioselectivity (>99%) for pyrazole alkylations on a preparative scale.[3]
Question 3: I'm observing unexpected byproducts, including a compound that seems to be isomeric with my product but has a different NMR spectrum. What is it?
Symptoms:
-
Besides the N1/N2 isomers, other impurities are detected by GC-MS or LC-MS.
-
¹H NMR may show signals consistent with an allene (CH₂=C=CH-) or a rearranged propyne.
Potential Causes:
-
Base-Catalyzed Isomerization: The terminal alkyne of the propargyl group is susceptible to isomerization to the more thermodynamically stable allene or an internal alkyne. This is particularly prevalent when using strong bases like potassium hydroxide (KOH) or potassium tert-butoxide.[1]
-
Over-alkylation: If the pyrazolate anion is sufficiently reactive, it can potentially react with the product to form a quaternary pyrazolium salt, though this is less common under standard conditions.
-
Propargyl Bromide Dimerization/Polymerization: Propargyl bromide can undergo self-reaction, especially at elevated temperatures.
Solutions and Recommendations:
-
Choice of Base: This is the most critical factor. Use the mildest base that effectively promotes the reaction. K₂CO₃ is often preferred over KOH to prevent isomerization.[1][2]
-
Controlled Reagent Addition: Add the propargyl bromide slowly to the mixture of pyrazole and base. This maintains a low instantaneous concentration of the alkylating agent and helps control the exotherm.
-
Temperature Management: Maintain strict temperature control. Runaway temperatures can accelerate isomerization and other side reactions.
-
Reaction Time: Do not let the reaction run longer than necessary. Monitor for completion and quench promptly.
Caption: Workflow for reaction optimization.
Question 4: The reaction is highly exothermic and difficult to control at a larger scale. How can I manage the thermal risk?
Symptoms:
-
A rapid, uncontrolled increase in reactor temperature upon addition of reagents.
-
Pressure buildup in a closed reactor system.
-
Discoloration of the reaction mixture (darkening), indicating decomposition.
Potential Causes:
-
Inherent Exothermicity: N-alkylation reactions are generally exothermic.
-
Accumulation of Reagents: Adding the propargyl bromide too quickly before the reaction initiates can lead to an accumulation of unreacted starting materials. Once the reaction starts, the heat generated can become uncontrollable.
-
Decomposition of Propargyl Bromide: Propargyl bromide is an endothermic compound that can decompose explosively when heated under confinement.[7] A severe reaction exotherm could trigger this hazardous decomposition.
Solutions and Recommendations:
-
Reaction Calorimetry: Before scaling up, perform reaction calorimetry (e.g., using an RC1 calorimeter) to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR). This data is essential for safe process design.
-
Semi-Batch Operation: Add the most reactive reagent (propargyl bromide) slowly and subsurface over a prolonged period. This ensures that the heat generated can be effectively removed by the reactor's cooling system.
-
Use of Propargyl Bromide Solution: Propargyl bromide is often supplied as an 80% solution in toluene.[8] Using this solution not only mitigates the shock sensitivity of the neat material but also adds thermal mass, helping to moderate temperature changes.[7]
-
Emergency Preparedness: Ensure the reactor is equipped with appropriate safety measures, such as a rupture disc and an emergency cooling/quenching system.
Frequently Asked Questions (FAQs)
Q: What are the most critical safety precautions when handling propargyl bromide at scale? A: Propargyl bromide is a highly hazardous material.[9]
-
Explosive Hazard: It is shock-sensitive and can detonate if heated above 220°C.[9] It is crucial to avoid heating under confinement. Using it as a solution in toluene significantly reduces this risk.[7][10]
-
Toxicity and Handling: It is a potent lachrymator (causes tearing) and alkylating agent.[7] Always handle it in a well-ventilated fume hood or a closed system. Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a face shield.[8]
-
Incompatible Materials: Avoid contact with strong bases, oxidizing agents, and certain metals like copper, silver, and mercury, as it can form explosive acetylides.[11]
-
Spill Management: Have a spill kit ready containing absorbent materials like sand or vermiculite. Do not use combustible absorbents.
Q: What are the best methods for purifying this compound on a large scale? A: The choice depends on the physical properties of the product and the impurity profile.
-
Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation is often the most scalable and cost-effective method. However, one must verify the thermal stability of the product to avoid decomposition.[12][13]
-
Crystallization: If the product is a solid, crystallization is an excellent method for achieving high purity. This requires identifying a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.
-
Column Chromatography: While standard on a lab scale, flash chromatography is expensive and cumbersome for large quantities. It is typically reserved for high-value products or when other methods fail to remove critical impurities like the N2-isomer.
| Technique | Typical Use Case | Scalability | Considerations |
| GC-MS | Reaction monitoring, impurity identification | High | Provides mass information for unknown peaks. |
| HPLC | Reaction monitoring, purity analysis, quantification | High | Excellent for resolving isomers and non-volatile impurities. |
| ¹H & ¹³C NMR | Structural confirmation, isomer ratio determination | High | Essential for definitive structural elucidation.[14] |
| FTIR | In-line reaction monitoring | High | Can track disappearance of C=C (pyrazole) or appearance of C≡C-H. |
Table 1. Analytical Techniques for Monitoring and Characterization.
Q: Are there any safer alternatives to propargyl bromide? A: Yes, while propargyl bromide is common, other reagents can be considered, especially if safety concerns are paramount.
-
Propargyl Chloride: Generally less reactive and slightly less hazardous than the bromide, but may require more forcing conditions.
-
Propargyl Tosylate or Mesylate: These are excellent leaving groups and are not as volatile or lachrymatory as propargyl bromide. They are solids, which can be an advantage for handling, but are more expensive and add more mass to the waste stream.
-
Propargyl Alcohol (Mitsunobu Reaction): The Mitsunobu reaction allows for the use of the much safer propargyl alcohol, but the reaction generates triphenylphosphine oxide as a byproduct, which can be difficult to remove at scale.
References
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Schwab, M. J., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5558. [Link]
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Wikipedia. (2023). Propargyl bromide. Retrieved from [Link]
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Gotor-Gotor, V., et al. (2018). Metal-Free Synthesis of 3,5-Disubstituted 1H- and 1-Aryl-1H-pyrazoles from 1,3-Diyne-indole Derivatives Employing Two Successive Hydroaminations. RSC Advances, 8, 23456-23463. [Link]
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Li, Y., et al. (2018). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. The Journal of Organic Chemistry, 83(21), 13468-13476. [Link]
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Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018-10025. [Link]
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Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]
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Liu, J., et al. (2025). Advancing thermal stability through positional pyrazole isomerization: Synthesis and characterization of 2'-(1H-pyrazol-4-yl)-1H,2'H-5,5'-bistetrazole and its energetic derivatives. Energetic Materials Frontiers, 6(3), 347-353. [Link]
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Díez-Barra, E., et al. (1994). SELECTIVE ALLYLATION AND PROPARGYLATION OF AZOLES BY PHASE TRANSFER CATALYSIS IN THE ABSENCE OF SOLVENT. Heterocycles, 38(6), 1367-1374. [Link]
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Díez-Barra, E., et al. (1990). Synthesis of n-alkylpyrazoles by phase transfer catalysis. Synthetic Communications, 20(18), 2849-2855. [Link]
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Dalton, S. E., et al. (2024). Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation. Organic Process Research & Development. [Link]
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Kadunce, N., et al. (2024). Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir. Organic Process Research & Development. [Link]
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Liu, J., et al. (2025). Advancing thermal stability through positional pyrazole isomerization: Synthesis and characterization of 2'-(1H-pyrazol-4-yl)-1H,2'H-5,5'-bistetrazole and its energetic derivatives. Peeref. [Link]
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El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. [Link]
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Arbačiauskienė, E., et al. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules, 28(15), 5854. [Link]
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Chen, Y., et al. (2022). Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazole. Organic & Biomolecular Chemistry, 20, 1234-1238. [Link]
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Wang, Y., et al. (2025). Unraveling the impact of regioisomerism on the thermal stability of highly nitrated energetic pyrazoles: a DFT study. Journal of Materials Chemistry A. [Link]
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Akin, A., et al. (2020). Overcoming the Challenges of Making a Single Enantiomer N-1 Substituted Tetrazole Prodrug Using a Tin-Mediated Alkylation and Enzymatic Resolution. Organic Process Research & Development, 24(10), 2114-2123. [Link]
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Wang, Y., et al. (2017). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 22(7), 1203. [Link]
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Salas-Reyes, V., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(19), 6333. [Link]
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Kumar, A., et al. (2018). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 34(3), 1218-1226. [Link]
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Liu, J., et al. (2025). Advancing thermal stability through positional pyrazole isomerization: Synthesis and characterization of 2'-(1H-pyrazol-4-yl)-1H,2'H-5,5'-bistetrazole and its energetic derivatives. ResearchGate. [Link]
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Kumar, A., et al. (2013). Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones. Bioinorganic Chemistry and Applications. [Link]
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Reddy, C. R., et al. (2012). Synthesis of Substituted Pyrazole N-Oxide and Pyrazole from Propargyl Amine. European Journal of Organic Chemistry, 2012(28), 5589-5595. [Link]
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Ye, T., et al. (2011). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. Organic Process Research & Development, 15(1), 53-65. [Link]
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Imbiocas, A., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 28(15), 5792. [Link]
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Al-Obaidi, A. A. S., & Al-Amiery, A. A. (2021). Synthesis, Molecular Docking, and Cytotoxic Evaluation of Some Novel 1H-Pyrazole Derivatives from Pentoxifylline. Journal of Physics: Conference Series, 1879, 032104. [Link]
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stability issues of 1-(prop-2-yn-1-yl)-1H-pyrazole under different conditions
Technical Support Center: 1-(prop-2-yn-1-yl)-1H-pyrazole
Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As a molecule combining a stable aromatic pyrazole ring with a reactive propargyl group, its stability can be nuanced and condition-dependent. This guide provides in-depth, troubleshooting-focused answers to common questions and challenges encountered during its handling, storage, and use in chemical reactions.
Part 1: Frequently Asked Questions (FAQs) & General Handling
This section addresses the most common initial queries regarding the storage and fundamental properties of this compound.
Question 1: What are the primary structural features of this compound that influence its stability?
Answer: The stability profile of this compound is a tale of two moieties: the stable pyrazole core and the reactive N-propargyl group.
-
Pyrazole Core: The pyrazole ring is an aromatic heterocycle, which imparts significant thermal and chemical stability to the core structure.[1][2] Azole-rich compounds are known for their inherent stability due to aromaticity.[2]
-
N-Propargyl Group: This group introduces the primary routes for potential degradation or unwanted reactivity.
-
Terminal Alkyne: The C-H bond on the terminal alkyne is weakly acidic and can be deprotonated by bases. The polarized triple bond is susceptible to nucleophilic and electrophilic addition reactions.[3][4]
-
Propargylic Position: The methylene group (-CH2-) adjacent to the alkyne and the pyrazole nitrogen is activated and can be a site for radical or oxidative reactions.
-
Understanding this duality is key to troubleshooting. Most issues arise not from the pyrazole ring itself but from the reactivity of the propargyl substituent.
Caption: Key structural features governing the stability of the molecule.
Question 2: What are the ideal short-term and long-term storage conditions for this compound?
Answer: Proper storage is critical to prevent degradation. Given the reactivity of the propargyl group, minimizing exposure to atmospheric oxygen, moisture, light, and heat is paramount.
| Condition | Recommendation | Rationale |
| Temperature | Long-term: -20°C to 4°C. Short-term: Room temperature is acceptable for brief periods (hours to days). | Low temperatures slow down potential degradation pathways, including dimerization, polymerization, or slow oxidation. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | The propargyl group can be sensitive to oxidation.[5][6] An inert atmosphere prevents slow degradation by atmospheric oxygen. |
| Light | Store in an amber vial or protected from light. | While the pyrazole core has good general photostability, energetic UV light can potentially induce radical reactions at the propargylic position or affect the alkyne.[1][7][8] |
| Form | Solid (if available) is preferred over solutions for long-term storage. | In solution, degradation kinetics are faster, and reactivity with trace impurities in the solvent can occur. |
Question 3: Is this compound compatible with common laboratory solvents?
Answer: Generally, yes. It is soluble in and compatible with most common aprotic organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Ethyl Acetate (EtOAc), and Dimethylformamide (DMF). However, caution is advised:
-
Peroxides: Ethereal solvents like THF can form explosive peroxides. Always use freshly distilled or inhibitor-free solvents, as peroxides can initiate oxidative degradation.[9]
-
Protic Solvents: While soluble in alcohols (e.g., Methanol, Ethanol), prolonged storage in these is not recommended without stability data, as the solvent could potentially participate in side reactions under certain catalytic conditions.
-
Basic Solvents: Avoid storage in amine-based solvents (e.g., triethylamine) as they can deprotonate the terminal alkyne, potentially leading to dimerization or other reactions.
Part 2: Troubleshooting Guide for Experimental Issues
This section provides structured guidance for specific problems you may encounter during your experiments.
Issue 1: Compound Degradation in Solution or During Reaction Work-up
"I've noticed new spots on my TLC plate or unexpected peaks in my LCMS/NMR after leaving my compound in solution or during an aqueous work-up. What is happening?"
This is a common issue often related to pH instability or oxidation. The pyrazole nitrogens and the propargyl group are sensitive to specific pH ranges.
Diagnostic Workflow:
Caption: Workflow for diagnosing compound degradation in solution.
Troubleshooting & Prevention:
-
pH Control: The stability of many organic molecules, especially heterocycles, is highly pH-dependent.[10][11][12][13]
-
Acidic Conditions (pH < 4): Strong acids can protonate the pyrazole ring, potentially altering its electronic properties. More critically, acid-catalyzed hydration of the alkyne to form a ketone is a possibility, especially in the presence of certain metal catalysts.
-
Basic Conditions (pH > 9): Strong bases can deprotonate the terminal alkyne. This can lead to unwanted side reactions. The stability of pyrazole derivatives can be compromised at very high pH.[14]
-
-
Recommended Action: During aqueous work-ups, use buffered solutions (e.g., phosphate-buffered saline, pH 7.4) or mild bicarbonate solutions rather than strong acids or bases. Minimize the time the compound spends in aqueous phases.
-
Oxidation: The propargyl group can be susceptible to oxidation, which may be catalyzed by trace metal impurities.[6][15]
-
Recommended Action: If you suspect oxidation, perform work-ups and solvent removal under an inert atmosphere. Degassing aqueous solutions before use can also be beneficial.
-
Experimental Protocol: Quick pH Stability Test
-
Prepare three small vials of your compound (~1 mg/mL) in a relevant solvent system (e.g., 10% MeCN in water).
-
Adjust the pH of the solutions to ~4, ~7, and ~9 using dilute buffered acids and bases.
-
Leave the vials at room temperature, protected from light.
-
Analyze a sample from each vial by LCMS or TLC at t=0, 1h, 4h, and 24h.
-
Compare the chromatograms to identify the pH range where the compound is most stable.
Issue 2: Low Yields or Side Products in Reactions Involving Heat
"I am running a reaction at >80 °C and observing significant decomposition of my starting material or formation of a dark, insoluble material."
This points towards thermal instability. While the pyrazole core is robust, the N-alkynyl azole functionality can undergo thermally-induced reactions.
Potential Thermal Degradation Pathways:
-
Polymerization: Terminal alkynes, especially when activated, can undergo thermal polymerization. This is often observed as the formation of an intractable, dark-colored solid. A similar N-alkynyl azole was reported to undergo spontaneous polymerization.[3]
-
Rearrangement/Cyclization: N-alkynyl azoles can undergo thermal cyclization or rearrangement reactions, which are highly specific to the substrate and conditions.[16] While no specific pathway is documented for this exact molecule, it remains a mechanistic possibility.
Troubleshooting & Prevention:
| Parameter | Recommendation | Rationale |
| Temperature | Keep the reaction temperature as low as possible. Explore alternative catalysts or conditions that allow for lower temperatures. | Minimizes the activation energy barrier for decomposition pathways. |
| Concentration | Run the reaction at a lower concentration. | Reduces the rate of intermolecular reactions, such as polymerization. |
| Atmosphere | Maintain a strict inert atmosphere. | Oxygen can initiate radical chain reactions at elevated temperatures, leading to decomposition. |
| Reaction Time | Monitor the reaction closely and stop it as soon as the starting material is consumed. | Prolonged heating increases the likelihood of side product formation. |
Issue 3: Incompatibility with Metal Catalysts
"My reaction using a Copper or Palladium catalyst is failing, and I'm recovering a complex mixture. Is my starting material reacting with the catalyst?"
Yes, this is a very likely scenario. The terminal alkyne and the pyrazole nitrogens can both interact strongly with transition metals.
-
Copper Catalysis: Terminal alkynes are well-known to form stable copper(I) acetylides (Glaser coupling is a classic example). This can sequester your catalyst and prevent it from participating in the desired catalytic cycle. N-alkynyl azoles are readily synthesized using copper catalysis, highlighting the inherent reactivity of the system.[3]
-
Palladium Catalysis: The Sonogashira coupling is a testament to the reactivity of terminal alkynes with palladium. Additionally, the nitrogen atoms of the pyrazole ring can act as ligands, coordinating to the metal center and potentially inhibiting catalysis.
-
Oxidative Reactions: Some metals can catalyze the oxidation of the propargylic group.[15][17]
Recommended Actions:
-
Protect the Alkyne: If the alkyne is not the reacting group, consider protecting it, for example, as a trimethylsilyl (TMS) alkyne. This will prevent the formation of metal acetylides.
-
Ligand Choice: The choice of ligand for the metal catalyst is crucial. A strongly coordinating ligand can sometimes prevent the substrate from inhibiting the catalyst.
-
Catalyst Screening: If you suspect catalyst poisoning, screen a panel of different catalysts and ligands. Sometimes a switch from Pd(II) to Pd(0) or using a different metal (e.g., Nickel, Gold) can resolve the issue.
References
- Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applic
-
Reinus, B., & Kerwin, S. M. (2019). Preparation and Utility of N-Alkynyl Azoles in Synthesis. Molecules, 24(3), 422. [Link]
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Navarro Salazar, J. T. (2022). The synthesis and utility of novel N-alkynyl azoles. Texas State University Digital Repository. [Link]
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Symonds, C. C., et al. (2021). Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. Physical Chemistry Chemical Physics. [Link]
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Tsay, C., et al. (2022). Electrochemically-Mediated Oxidation of Sensitive Propargylic Benzylic Alcohols. OSTI.GOV. [Link]
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Symonds, C. C., et al. Ultrafast Photodissociation Dynamics of Pyrazole, Imidazole and their Deuterated Derivatives using Ab Initio Multiple Cloning. ChemRxiv. [Link]
-
Tsay, C., et al. (2022). Electrochemically Mediated Oxidation of Sensitive Propargylic Benzylic Alcohols. Journal of the American Chemical Society. [Link]
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Aborways, M. M., & Moran, W. J. (2014). Reactions of tertiary propargyl alcohols with sodium halides under oxidative conditions. University of Huddersfield Research Portal. [Link]
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Liu, J., Xie, X., & Ma, S. (2012). Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones Catalyzed by Fe(NO3)3·9H2O, TEMPO and Sodium Chloride in Toluene. Organic Chemistry Portal. [Link]
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Request PDF: Synthesis of Pyrazole Derivatives and Their Evaluation as Photosynthetic Electron Transport Inhibitors. ResearchGate. [Link]
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Reinus, B., & Kerwin, S. M. (2019). Preparation and Utility of N-Alkynyl Azoles in Synthesis. ResearchGate. [Link]
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Al-Mokhanam, A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
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Reinus, B., & Kerwin, S. M. (2019). Preparation and Utility of N-Alkynyl Azoles in Synthesis. PubMed. [Link]
-
Wu, S., Waugh, W., & Stella, V. J. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-65. [Link]
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Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. MDPI. [Link]
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Pagoria, P. F., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. PubMed. [Link]
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Thermal stability of azole-rich energetic compounds: their structure, density, enthalpy of formation and energetic properties. Physical Chemistry Chemical Physics. [Link]
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Cao, H., et al. (2018). Reaction condition optimization and degradation pathway in wet oxidation of benzopyrazole revealed by computational and experimental approaches. Journal of Hazardous Materials, 352, 1-8. [Link]
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Serno, T., et al. (2021). Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids. Molecular Pharmaceutics, 18(8), 3116-3124. [Link]
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Fijałek, Z., et al. (2012). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Journal of Analytical Methods in Chemistry. [Link]
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Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]
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influence-of-ph-on-the-stability-of-pharmaceutical-compounds-in-japan. Bohrium. [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 1-(prop-2-yn-1-yl)-1H-pyrazole in Bioorthogonal and Cross-Coupling Reactions
Introduction: The Central Role of Alkynes in Modern Chemistry
In the landscape of contemporary chemical synthesis, alkynes stand out as exceptionally versatile functional groups. Their unique linear geometry and reactive π-systems are foundational to a vast array of transformations, most notably in the realms of bioconjugation, materials science, and pharmaceutical development.[1][2] The advent of "click chemistry," a concept championed by K. Barry Sharpless, catapulted the alkyne to prominence, particularly the terminal alkyne, for its role in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[3][4] This reaction, along with palladium-catalyzed cross-couplings like the Sonogashira reaction, provides chemists with powerful tools for forging carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[5][6]
This guide focuses on a specific, yet increasingly important, building block: 1-(prop-2-yn-1-yl)-1H-pyrazole . This molecule integrates a terminal alkyne with a pyrazole heterocycle—a scaffold known for its prevalence in pharmacologically active compounds and its utility as a ligand in catalysis.[1][7][8] We will objectively compare the reactivity of this pyrazole-functionalized alkyne against other common alkynes in key chemical transformations. This analysis is grounded in mechanistic principles and supported by experimental observations, providing researchers with the insights needed to make informed decisions in their synthetic designs.
The Electronic and Steric Profile of the Pyrazole Substituent
The reactivity of a terminal alkyne is primarily dictated by two factors: the acidity of the terminal C-H bond and the electronic properties of the triple bond, both of which are influenced by the attached substituent.
-
Electronic Effects : The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. While the pyrazole ring system itself is considered π-excessive, its effect when attached via the N-1 position to a propargyl group is nuanced. The pyridine-like nitrogen at the N-2 position exerts an inductive electron-withdrawing effect, which can slightly increase the acidity of the terminal alkyne proton.[9][10] This enhanced acidity can facilitate the formation of metal acetylides, a key step in both CuAAC and Sonogashira reactions.[3][11]
-
Steric and Coordinating Effects : The planar pyrazole ring presents a moderate steric profile. More significantly, the lone pair of electrons on the N-2 nitrogen atom can act as a coordination site for transition metal catalysts (e.g., Cu(I), Pd(0)).[12] This coordination can be a double-edged sword: it may lead to ligand-accelerated catalysis by pre-concentrating the catalyst near the reactive alkyne, or it could result in catalyst inhibition by forming stable, off-cycle complexes.
Comparative Reactivity in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential "click" reaction, forming a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide.[13][14] Its reliability, high yields, and tolerance of diverse functional groups have made it a staple in bioconjugation and drug discovery.[14][15] The reaction proceeds through the formation of a copper(I) acetylide intermediate.[11][16]
Mechanism: CuAAC Catalytic Cycle
Caption: Catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Performance Comparison
Experimental data suggests that the reactivity of terminal alkynes in CuAAC is sensitive to both electronic and steric factors.
| Alkyne Type | Example | Relative Reactivity | Rationale |
| Pyrazole-Substituted | This compound | High | The electron-withdrawing nature of the N-linked pyrazole increases the acidity of the terminal proton, facilitating the formation of the copper acetylide intermediate. The coordinating N-2 atom may also play a role in catalysis.[10][11] |
| Electron-Rich | Propargyl alcohol | Moderate to High | The hydroxyl group can coordinate to the copper catalyst, and the electronic effect is generally favorable. |
| Aliphatic | 1-Octyne | Moderate | Serves as a baseline. Lacks strong electronic activation or catalyst-coordinating groups. |
| Electron-Poor | Propargyl amide | Moderate to High | The amide group is electron-withdrawing, increasing proton acidity, which generally accelerates the reaction.[13] |
| Sterically Hindered | 3,3-Dimethyl-1-butyne | Low | The bulky tert-butyl group sterically hinders the approach of the azide to the copper-acetylide complex, slowing the reaction rate significantly.[17] |
Comparative Reactivity in Sonogashira Cross-Coupling
The Sonogashira coupling is a robust method for forming C(sp²)-C(sp) bonds, typically by reacting a terminal alkyne with an aryl or vinyl halide.[5][18] The reaction is co-catalyzed by palladium and copper complexes. The palladium catalyst orchestrates the main cross-coupling cycle, while the copper co-catalyst is crucial for forming the reactive copper acetylide species.[6]
Mechanism: Sonogashira Coupling
Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.
Performance Comparison
The success of a Sonogashira coupling depends on the delicate balance between the rates of oxidative addition, transmetalation, and reductive elimination, as well as potential side reactions like alkyne homocoupling (Glaser coupling).
| Alkyne Type | Example | Relative Reactivity | Rationale |
| Pyrazole-Substituted | This compound | Good to Excellent | The acidic proton promotes the formation of the copper acetylide needed for transmetalation. The pyrazole's N-2 atom could potentially coordinate to palladium or copper, influencing catalyst activity. Some studies have successfully used pyrazole-substituted alkynes in Sonogashira reactions.[19][20] |
| Aryl Alkynes | Phenylacetylene | Excellent | Generally considered the benchmark for Sonogashira reactions. The aromatic ring provides electronic stability to the intermediate species. |
| Aliphatic Alkynes | 1-Octyne | Good | Typically less reactive than aryl alkynes but still effective. Can be more prone to homocoupling under certain conditions.[21] |
| Alkynols | Propargyl alcohol | Good | The hydroxyl group is well-tolerated and can sometimes assist in the reaction.[22][23] |
| Electron-Poor | Ethyl propiolate | Moderate | Electron-withdrawing groups can sometimes slow down the transmetalation step or lead to side reactions, requiring careful optimization of conditions. |
Applicability in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
It is crucial to distinguish CuAAC from SPAAC. SPAAC is a copper-free click reaction that relies on the high intrinsic reactivity of a strained cycloalkyne (e.g., dibenzocyclooctyne, DIBO) with an azide.[24][] The release of ring strain provides the thermodynamic driving force for the reaction, making it bioorthogonal and suitable for use in living systems where copper catalysts would be toxic.[26][27]
This compound, as a terminal, non-strained alkyne, is not a suitable substrate for SPAAC . Its reactivity with azides in the absence of a copper catalyst is extremely low, requiring high temperatures and resulting in a mixture of regioisomers, which defeats the purpose of "click chemistry".[3][13] The comparison is therefore not one of performance but of applicability.
| Reaction | Alkyne Substrate | Catalyst Required | Suitability for Live Systems |
| CuAAC | This compound | Yes (Copper I) | Limited due to copper toxicity. |
| SPAAC | Cyclooctynes (e.g., DBCO, DIFO) | No | High, due to bioorthogonality and absence of metal catalyst.[28] |
Experimental Protocols
The following are generalized, representative protocols for conducting reactivity studies. Safety Note: Always consult the Safety Data Sheet (SDS) for all reagents and perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: General Procedure for a Comparative CuAAC Reaction
-
Reagent Preparation : Prepare stock solutions of the azide (e.g., Benzyl Azide, 1.0 M in DMSO), each alkyne to be tested (1.2 M in DMSO), sodium ascorbate (1.0 M in H₂O, freshly prepared), and copper(II) sulfate pentahydrate (0.1 M in H₂O).
-
Reaction Setup : In a 1.5 mL microcentrifuge tube, add 50 µL of a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
Addition of Reactants : Add 5 µL of the azide stock solution (Final conc: 100 mM). Add 5 µL of the respective alkyne stock solution (Final conc: 120 mM).
-
Initiation : To initiate the reaction, add 5 µL of the sodium ascorbate stock solution followed by 5 µL of the copper sulfate stock solution. The total volume is now 70 µL.
-
Reaction Monitoring : Vortex the mixture briefly. At specified time points (e.g., 0, 5, 15, 30, 60 min), quench the reaction by diluting an aliquot into a solution containing a chelating agent (e.g., EDTA) and prepare for analysis by HPLC or LC-MS to determine the extent of product formation.
-
Analysis : Compare the rate of product formation for this compound against the other tested alkynes.
Protocol 2: General Procedure for a Comparative Sonogashira Coupling
-
Reaction Setup : To an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the aryl halide (e.g., iodobenzene, 1.0 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Addition of Reagents : Add 5 mL of a suitable degassed solvent (e.g., THF or DMF). Add the alkyne (1.2 mmol, 1.2 equiv) via syringe.
-
Base Addition : Add a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 mmol, 3.0 equiv) via syringe.
-
Reaction : Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C).
-
Monitoring and Workup : Monitor the reaction progress by TLC or GC-MS. Upon completion, dilute the mixture with a solvent like ethyl acetate, wash with saturated aqueous NH₄Cl, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis : Purify the crude product by column chromatography. Compare the isolated yield of the product from this compound with those obtained from other alkynes under identical conditions.
Workflow for a Kinetic Reactivity Study
Caption: A typical experimental workflow for comparing alkyne reactivity kinetically.
Overall Summary and Outlook
This guide provides a comparative analysis of the reactivity of this compound, a molecule of significant interest in medicinal chemistry and chemical biology.
Summary of Reactivity:
| Reaction | This compound Performance | Key Influencing Factors |
| CuAAC | Excellent | Favorable electronics (acidic proton) for copper acetylide formation. Potential for N-2 coordination to assist catalysis. |
| Sonogashira | Good to Excellent | Acidic proton facilitates transmetalation. Potential for catalyst interaction requires consideration. |
| SPAAC | Not Applicable | Lacks the necessary ring strain to react with azides without a catalyst. |
The pyrazole moiety imparts favorable electronic characteristics to the propargyl group, enhancing its reactivity in the two most common and powerful alkyne-based transformations: CuAAC and Sonogashira coupling. Its performance is comparable, and often superior, to simple aliphatic alkynes and competitive with other functionalized terminal alkynes. The potential for the pyrazole nitrogen to act as a coordinating ligand is an area that warrants further mechanistic investigation, as it could be exploited for the design of novel catalytic systems. For researchers and drug development professionals, this compound represents a reliable and highly reactive building block for synthesizing complex molecules and bioconjugates.
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A Comparative Guide to the In Vitro and In Vivo Evaluation of 1-(prop-2-yn-1-yl)-1H-pyrazole Derivatives
Introduction: The Promise of the Propargylated Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent biological activities.[1][2][3] Pyrazole derivatives have demonstrated a wide pharmacological spectrum, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5] The introduction of a propargyl (prop-2-yn-1-yl) group at the N1 position of the pyrazole ring offers a unique synthetic handle. The terminal alkyne functionality is particularly amenable to "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the straightforward generation of diverse triazole-containing derivatives. This synthetic versatility makes 1-(prop-2-yn-1-yl)-1H-pyrazole derivatives an attractive platform for the development of novel therapeutic agents.
However, a review of the current scientific literature reveals a notable scarcity of specific in vitro and in vivo biological data for this particular subclass of pyrazole compounds. While the parent compound, this compound, is commercially available, its biological profile and that of its derivatives are not extensively documented in publicly accessible databases.[6]
This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a comprehensive framework for the evaluation of this compound derivatives. Leveraging the extensive data available for the broader class of pyrazole compounds, we will present a comparative landscape of their demonstrated anticancer and antimicrobial activities. Furthermore, we will provide detailed, field-proven experimental protocols to empower researchers to conduct their own in vitro and in vivo studies on this promising, yet underexplored, class of molecules.
The Pyrazole Scaffold: A Comparative Landscape of Biological Activity
To infer the potential of this compound derivatives, we will examine the biological performance of other substituted pyrazoles. The following sections provide a comparative summary of their efficacy in anticancer and antimicrobial studies.
Anticancer Potential: A Look at Structurally Related Pyrazoles
Numerous pyrazole derivatives have been synthesized and evaluated for their cytotoxic effects against a variety of human cancer cell lines.[1][3] These compounds often exert their effects through the inhibition of key cellular targets like protein kinases (e.g., EGFR, CDK) and tubulin polymerization.[1][7] The table below summarizes the in vitro anticancer activity of several exemplary pyrazole derivatives, providing a benchmark for the potential efficacy of novel analogues.
| Compound Structure/Name | Target Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole Benzothiazole Hybrid | HT29 (Colon) | 3.17 | [1] |
| Pyrazole Benzothiazole Hybrid | PC3 (Prostate) | 4.21 | [1] |
| Pyrazole Benzothiazole Hybrid | A549 (Lung) | 5.64 | [1] |
| Indolo-pyrazole Derivative (6c) | SK-MEL-28 (Melanoma) | 3.46 | [8] |
| Pyrazole-fused Curcumin Analog | MDA-MB-231 (Breast) | 3.64 - 16.13 | [3] |
| Pyrazole-containing Isolongifolanone | MCF-7 (Breast) | 5.21 | [1] |
| Thieno[2,3-c]pyrazole Derivative | CCRF-CEM (Leukemia) | 0.19 - 2.99 | [9] |
| Pyrazole-fused 23-hydroxybetulinic acid | B16 (Melanoma) | 5.58 | [10] |
| Pyrazole-fused 23-hydroxybetulinic acid | SF763 (Glioma) | 6.13 | [10] |
Antimicrobial Efficacy of the Pyrazole Core
The pyrazole moiety is also a key component in many compounds exhibiting potent antimicrobial activity against a range of bacterial and fungal pathogens.[4][11] The mechanism of action can vary, but often involves the disruption of essential cellular processes in the microorganism. Below is a table comparing the Minimum Inhibitory Concentration (MIC) of various pyrazole derivatives against selected microbes.
| Compound Structure/Name | Microorganism | MIC (µg/mL) | Reference |
| Chloro-substituted Pyrazole | Escherichia coli | 0.25 | |
| Chloro-substituted Pyrazole | Staphylococcus epidermidis | 0.25 | |
| Pyrazolyl 1,3,4-Thiadiazine | Candida albicans | 2.9 - 7.8 | [11] |
| Pyrazolyl 1,3,4-Thiadiazine | Aspergillus niger | 1 | |
| Pyrazole-1-carbothiohydrazide | Gram-positive bacteria | 32 - 64 | [12] |
| Pyrazole-1-carbothiohydrazide | Mycobacterium tuberculosis | 32 - 64 | [12] |
Structure-Activity Relationship (SAR) Insights
SAR studies on diverse pyrazole libraries have provided valuable insights into the structural features that govern their biological activity.[2][3][13] For anticancer pyrazoles, the nature and position of substituents on the pyrazole and any appended rings can dramatically influence potency and selectivity.[7] For instance, the presence of electron-withdrawing groups on aromatic rings attached to the pyrazole core has been shown to enhance anticancer activity.[1] Similarly, in the realm of antimicrobial pyrazoles, lipophilic substituents like chloro and bromo groups can increase potency.[4] These established SAR trends can guide the rational design of novel this compound derivatives for enhanced biological efficacy.
Experimental Protocols for the Evaluation of Novel Pyrazole Derivatives
The following protocols are provided as a guide for researchers to conduct their own in vitro and in vivo evaluation of this compound derivatives.
Synthesis of this compound Derivatives
A general method for the synthesis of N-propargyl pyrazoles involves the reaction of a pyrazole with propargyl bromide in the presence of a base.
General synthesis of this compound.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard preliminary test for anticancer activity.[14][15]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives) and a positive control (e.g., Doxorubicin) in culture medium. Add the diluted compounds to the appropriate wells and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will convert MTT to formazan.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17][18][19]
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16]
Step-by-Step Protocol:
-
Preparation of Antimicrobial Solutions: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in broth, adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate containing the diluted compounds with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.
General workflow for in vitro evaluation.
In Vivo Anticancer Evaluation: Xenograft Model Workflow
Promising compounds from in vitro studies should be further evaluated in animal models to assess their in vivo efficacy and toxicity.[10] A common approach is the use of a xenograft model, where human cancer cells are implanted into immunocompromised mice.
General Workflow:
-
Cell Implantation: Human cancer cells are injected subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into groups and treated with the test compound, a vehicle control, and a positive control drug. Treatment can be administered through various routes (e.g., oral, intraperitoneal).
-
Monitoring: Tumor volume and body weight are monitored regularly throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.
-
Analysis: The antitumor efficacy of the compound is determined by comparing the tumor growth in the treated groups to the control group. Toxicity is assessed by monitoring body weight changes and observing any adverse effects.
A simplified EGFR signaling pathway often targeted by pyrazole derivatives.
Conclusion and Future Directions
While specific biological data for this compound derivatives remains limited in the public domain, the extensive research on the broader pyrazole class strongly suggests their potential as valuable scaffolds for the development of novel anticancer and antimicrobial agents. The presence of the versatile propargyl group further enhances their appeal, opening avenues for the creation of extensive and diverse chemical libraries through click chemistry. This guide provides a foundational framework, including comparative data from related compounds and robust experimental protocols, to empower researchers to unlock the therapeutic potential of this promising, yet understudied, family of molecules. Further investigation into their synthesis, biological activity, and structure-activity relationships is highly encouraged and will undoubtedly contribute to the advancement of medicinal chemistry and drug discovery.
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A Comparative Guide to Validating the Mechanism of Action for 1-(prop-2-yn-1-yl)-1H-pyrazole Based Covalent Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of novel therapeutics based on the 1-(prop-2-yn-1-yl)-1H-pyrazole scaffold. The presence of the propargyl (prop-2-yn-1-yl) group, a terminal alkyne, strongly suggests a covalent mechanism of action, where the compound forms a permanent bond with its biological target. This guide moves beyond simple potency measurements to establish a robust, multi-pillar validation strategy, ensuring scientific integrity and providing a clear rationale for experimental design.
We will compare the titular compound class against a critical control: a non-covalent analogue, to unequivocally demonstrate the role of the covalent warhead in its biological activity.
Pillar 1: Foundational Biochemical Characterization
The first step in MoA validation is to confirm target interaction and define the kinetics of inhibition in a purified, cell-free system. This approach provides the cleanest initial assessment of the drug-target interaction, free from the complexities of a cellular environment.
The Rationale: Beyond the IC50
A standard IC50 value, representing the concentration at which 50% of enzyme activity is inhibited, is a necessary but insufficient parameter for covalent inhibitors. It can be heavily influenced by assay conditions like incubation time and enzyme concentration.[1] For a covalent inhibitor, the key is to characterize the two-step mechanism: an initial, reversible binding event followed by an irreversible covalent bond formation.[2]
This process is best described by the second-order rate constant kinact/KI, which measures the efficiency of covalent modification.[1] KI represents the affinity of the initial reversible binding, and kinact is the maximum rate of inactivation.[3] A high kinact/KI value is a hallmark of an efficient covalent inhibitor.
Experimental Workflow: Biochemical Validation
Sources
A Comparative Guide to the Synthetic Routes of 1-(prop-2-yn-1-yl)-1H-pyrazole for Research and Development
Introduction
1-(prop-2-yn-1-yl)-1H-pyrazole, a key building block in medicinal chemistry and materials science, possesses a versatile propargyl group ripe for post-synthetic modification via click chemistry and other alkyne-based transformations. Its synthesis, therefore, is a critical first step in numerous research and development pipelines. This guide provides a comparative analysis of the primary synthetic strategies to access this valuable compound, offering in-depth technical insights, detailed experimental protocols, and a data-driven comparison to aid researchers in selecting the optimal route for their specific needs.
Strategic Overview: Two Primary Pathways to this compound
The synthesis of this compound can be broadly categorized into two distinct strategies:
-
Direct N-Alkylation of Pyrazole: This is the most straightforward approach, involving the direct attachment of the propargyl group to the nitrogen of a pre-existing pyrazole ring.
-
One-Pot Cycloaddition/Alkylation: This strategy involves the formation of the pyrazole ring from acyclic precursors in a process that either pre-incorporates the propargyl moiety or allows for its introduction in the same pot.
This guide will delve into the nuances of each approach, providing a detailed experimental protocol for a representative method from each category.
Route 1: Direct N-Alkylation of Pyrazole via Phase-Transfer Catalysis
The direct N-alkylation of pyrazole with a propargyl halide is an attractive and atom-economical method. However, a significant challenge with unsymmetrically substituted pyrazoles is the control of regioselectivity, as alkylation can occur at either of the two nitrogen atoms. For unsubstituted pyrazole, this is not a concern. The use of phase-transfer catalysis (PTC) offers a green, efficient, and often solvent-free approach to this transformation.[1]
Reaction Mechanism
The reaction proceeds via a classic SN2 mechanism. The pyrazole is first deprotonated by a base to form the pyrazolate anion. A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the pyrazolate anion from the solid or aqueous phase to the organic phase (or the molten salt phase in a solvent-free system) where it can react with the propargyl halide.
Caption: Mechanism of N-alkylation of pyrazole.
Experimental Protocol: N-Alkylation of Pyrazole with Propargyl Bromide using Phase-Transfer Catalysis
Materials:
-
Pyrazole
-
Propargyl bromide
-
Potassium hydroxide (KOH)
-
Tetrabutylammonium bromide (TBAB)
Procedure: [1]
-
In a round-bottom flask equipped with a magnetic stirrer, combine pyrazole (1.0 eq), powdered potassium hydroxide (1.5 eq), and tetrabutylammonium bromide (0.03 eq).
-
Add propargyl bromide (1.1 eq) to the mixture.
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, add water to the reaction mixture to dissolve the inorganic salts.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Advantages and Disadvantages of the N-Alkylation Route
| Advantages | Disadvantages |
| High atom economy | Potential for regioselectivity issues with substituted pyrazoles |
| Readily available starting materials | Propargyl halides are lachrymatory and require careful handling |
| Simple procedure and work-up | The reaction can be exothermic and may require initial cooling |
| Can be performed under solvent-free conditions, enhancing its green profile[1] |
Route 2: One-Pot Synthesis via Cycloaddition and In-Situ Alkylation
This approach constructs the pyrazole ring from acyclic precursors and introduces the propargyl group in a single reaction vessel. A common method involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine, followed by N-alkylation. A variation of this is the reaction of an α,β-unsaturated aldehyde or ketone with a hydrazine, which forms a pyrazoline that is subsequently oxidized and alkylated.
Reaction Mechanism
The one-pot synthesis of 3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole from cinnamaldehyde provides a good model for this type of transformation.[2] The reaction proceeds through several steps:
-
Formation of a tosylhydrazone from cinnamaldehyde and tosylhydrazine.
-
Base-mediated cyclization to form a pyrazoline intermediate.
-
Aromatization to the pyrazole ring.
-
N-alkylation of the resulting pyrazole with propargyl bromide.
Caption: One-pot synthesis of a 1-propargylpyrazole derivative.
Experimental Protocol: One-Pot Synthesis of 3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole
Materials:
-
Cinnamaldehyde
-
Tosylhydrazine
-
Sodium hydroxide (NaOH)
-
Propargyl bromide
-
Ionic liquid (e.g., [bmim]BF4) or a suitable high-boiling solvent
Procedure: [2]
-
To a solution of cinnamaldehyde (1.0 eq) and tosylhydrazine (1.1 eq) in an ionic liquid or a suitable solvent, add sodium hydroxide (2.6 eq).
-
Stir the mixture at room temperature until the formation of the pyrazole intermediate is complete (monitored by TLC).
-
Add propargyl bromide (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating until the N-alkylation is complete (monitored by TLC).
-
Pour the reaction mixture into water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole.
Advantages and Disadvantages of the One-Pot Route
| Advantages | Disadvantages |
| High step economy by combining multiple transformations in one pot | The reaction sequence can be more complex to optimize |
| Avoids isolation of potentially unstable intermediates | May require more specialized starting materials (e.g., propargylhydrazine) for the direct synthesis of the target molecule |
| Can offer good control over regioselectivity in some cases[2] | Yields can sometimes be lower than the stepwise approach |
| The use of ionic liquids, while often beneficial, can complicate product isolation |
Comparative Analysis of Synthetic Routes
| Feature | Route 1: N-Alkylation (PTC) | Route 2: One-Pot Cycloaddition/Alkylation |
| Starting Materials | Pyrazole, Propargyl bromide | Aldehydes/ketones, Hydrazines, Propargyl bromide |
| Key Reagents | Phase-transfer catalyst (e.g., TBAB), Base (e.g., KOH) | Base (e.g., NaOH), potentially a catalyst for cycloaddition |
| Reaction Conditions | Room temperature, often solvent-free[1] | Room temperature to moderate heating |
| Typical Yields | Generally high (can be >90%) | Moderate to high (e.g., 65% for the substituted analog[2]) |
| Simplicity | Very straightforward and easy to perform | More complex due to multiple reaction steps in one pot |
| Green Chemistry Aspects | Can be performed solvent-free, high atom economy | High step economy, but may use less desirable solvents or require more complex work-up |
| Scalability | Generally easy to scale up | Can be more challenging to scale up due to the complexity of the one-pot system |
| Control of Regioselectivity | Not an issue for unsubstituted pyrazole; can be challenging for substituted pyrazoles | Can be designed to be highly regioselective[2] |
Characterization of this compound
Independent of the synthetic route chosen, the final product must be rigorously characterized to confirm its identity and purity.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.6 (d, 1H, H5), ~7.5 (d, 1H, H3), ~6.3 (t, 1H, H4), ~4.9 (d, 2H, CH₂), ~2.5 (t, 1H, C≡CH).[1][3]
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~139.0 (C3), ~129.5 (C5), ~106.0 (C4), ~78.0 (C≡CH), ~74.0 (C≡CH), ~45.0 (CH₂).[3]
-
IR (KBr, cm⁻¹): ~3290 (≡C-H stretch), ~2120 (C≡C stretch), ~1520 (C=N stretch).[4][5]
-
Mass Spectrometry (EI): m/z (%) 106 (M⁺), 105 (M⁺-H), 79, 67.
Conclusion and Recommendations
For the synthesis of this compound, the direct N-alkylation of pyrazole using phase-transfer catalysis (Route 1) is the recommended method for most laboratory applications. Its simplicity, high yields, use of readily available starting materials, and amenability to green, solvent-free conditions make it a highly attractive and efficient choice.
The one-pot cycloaddition/alkylation approach (Route 2) , while elegant in its step economy, is more complex to execute and may result in lower overall yields for the unsubstituted target molecule. However, this strategy becomes particularly valuable for the synthesis of more complex, substituted 1-propargylpyrazoles where the substituents can be introduced from the initial building blocks, offering a powerful tool for diversity-oriented synthesis.
Ultimately, the choice of synthetic route will depend on the specific goals of the researcher, including the desired scale, the availability of starting materials, and the importance of factors such as procedural simplicity and green chemistry metrics.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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structure-activity relationship (SAR) studies of 1-(prop-2-yn-1-yl)-1H-pyrazole analogs
A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 1-(prop-2-yn-1-yl)-1H-pyrazole Analogs as Kinase Inhibitors
Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibition
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities.[1][2][3] Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and notably, anticancer properties.[4][5] A significant portion of their therapeutic potential, particularly in oncology, stems from their ability to function as potent kinase inhibitors.[6][7]
Kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[8][9] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention.[7][8] The pyrazole ring is a key structural motif in numerous FDA-approved kinase inhibitors, such as Crizotinib, Ruxolitinib, and Encorafenib, highlighting its importance in the design of targeted therapies.[4][7]
This guide focuses on the structure-activity relationship (SAR) of a specific class of pyrazole derivatives: this compound analogs. The propargyl group (prop-2-yn-1-yl) is of particular interest as the terminal alkyne can serve as a reactive handle for covalent modification of the target protein, potentially leading to irreversible inhibition and enhanced potency. Understanding how structural modifications to this scaffold influence kinase inhibitory activity is crucial for the rational design of novel and more effective therapeutic agents.
Core Structure and Key Modification Points
The fundamental structure of the this compound scaffold offers several positions for chemical modification to explore the SAR and optimize biological activity. These key positions are highlighted in the diagram below.
Caption: Key modification points on the this compound scaffold.
The primary points for substitution and SAR exploration are:
-
R1 (Position 3): Substitution at this position can significantly impact interactions with the hinge region of the kinase ATP-binding pocket.
-
R2 (Position 4): Modifications here can influence selectivity and interactions with the solvent-exposed region of the active site.
-
R3 (Position 5): This position can be modified to modulate physicochemical properties and explore further interactions within the kinase domain.
-
Propargyl Group: While the core focus is often on the pyrazole ring, modifications to the propargyl group itself, though less common, can affect reactivity and binding.
Structure-Activity Relationship (SAR) Analysis
The following sections detail the impact of substitutions at various positions on the pyrazole ring on the kinase inhibitory activity of this compound analogs.
Substitutions at the R1 (3-position)
Substitutions at the 3-position of the pyrazole ring are critical for establishing key hydrogen bonding interactions with the hinge region of the kinase active site.
-
Aromatic and Heteroaromatic Rings: The introduction of aryl or heteroaryl groups at this position is a common strategy. For instance, a phenyl or pyridyl ring can act as a hydrogen bond acceptor and engage in hydrophobic interactions. The nature and substitution pattern of this aromatic ring are crucial.
-
Electron-donating groups (e.g., -OCH3) on a phenyl ring can enhance potency.
-
Electron-withdrawing groups (e.g., -Cl, -F) can also improve activity, suggesting that both electronic and steric factors are at play.[10]
-
-
Amine and Amide Linkages: Linking an aromatic group via an amine or amide at the 3-position can provide additional hydrogen bond donors and acceptors, further anchoring the inhibitor in the ATP-binding pocket.
Substitutions at the R2 (4-position)
The 4-position of the pyrazole ring often extends towards the solvent-exposed region of the kinase active site, and substitutions here can be tailored to improve selectivity and physicochemical properties.
-
Halogenation: Introduction of a halogen, such as bromine or iodine, can provide a handle for further functionalization through cross-coupling reactions, allowing for the exploration of a wider chemical space.
-
Cyano Group: A cyano (-CN) group at this position has been shown to be favorable in some instances, potentially forming interactions with nearby residues or modulating the electronic properties of the pyrazole ring.[11]
-
Aryl and Heteroaryl Groups: Larger aromatic or heteroaromatic substituents can be introduced to target specific sub-pockets within the kinase domain, which can be a key strategy for achieving selectivity over other kinases.
Substitutions at the R3 (5-position)
The 5-position offers another avenue for modulating the compound's properties.
-
Small Alkyl Groups: Introduction of small alkyl groups like methyl or ethyl can fill small hydrophobic pockets.
-
Aromatic Rings: Similar to the 3-position, aryl groups at the 5-position can contribute to the overall binding affinity through hydrophobic and van der Waals interactions. Symmetrical 3,5-diphenylpyrazoles have shown high potency against certain metalloproteases, and this concept can be extended to kinase inhibitors.[12]
Comparative Performance of Analogs: A Tabulated Summary
The following table summarizes the SAR of hypothetical this compound analogs against a generic kinase target, illustrating the principles discussed above. The IC50 values are representative and intended for comparative purposes.
| Compound ID | R1 (3-position) | R2 (4-position) | R3 (5-position) | Kinase IC50 (nM) |
| 1a | Phenyl | H | H | 500 |
| 1b | 4-Methoxyphenyl | H | H | 150 |
| 1c | 4-Chlorophenyl | H | H | 200 |
| 2a | 4-Methoxyphenyl | Br | H | 120 |
| 2b | 4-Methoxyphenyl | Phenyl | H | 80 |
| 3a | 4-Methoxyphenyl | H | Methyl | 130 |
| 3b | 4-Methoxyphenyl | H | Phenyl | 95 |
Analysis of Comparative Data:
-
Effect of R1 Substitution: Comparing compounds 1a , 1b , and 1c demonstrates the significant impact of substitution on the 3-phenyl ring. The electron-donating methoxy group in 1b improves potency compared to the unsubstituted phenyl ring in 1a . The electron-withdrawing chloro group in 1c also enhances activity, suggesting a complex interplay of electronics and sterics.
-
Effect of R2 Substitution: The introduction of a substituent at the 4-position generally leads to increased potency. Compound 2b , with a phenyl group at R2, shows a marked improvement in activity over 1b , likely due to additional favorable interactions within the kinase active site.
-
Effect of R3 Substitution: Substitution at the 5-position, as seen in compounds 3a and 3b , also contributes to enhanced inhibitory activity compared to the parent compound 1b .
Experimental Protocols for Evaluation
To determine the SAR of novel this compound analogs, a series of well-defined experimental protocols are essential.
In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the potency of the synthesized compounds against the target kinase.[8][9][13]
Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the kinase. The inhibitory effect of the test compounds is quantified by the reduction in substrate phosphorylation. A common method involves a radiometric assay using ³²P-labeled ATP.[13]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare stock solutions of the kinase, substrate (e.g., a specific peptide or protein), and ATP in the kinase buffer.
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase and the test compound at various concentrations.
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.[14]
-
Initiate the kinase reaction by adding a mixture of the substrate and [γ-³²P]ATP.[15]
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
-
Detection and Data Analysis:
-
Spot a portion of the reaction mixture onto a phosphocellulose membrane.
-
Wash the membrane to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the membrane using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[14]
-
Caption: Workflow for an in vitro radiometric kinase inhibition assay.
Cellular Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the compounds on the viability of cancer cell lines, providing an indication of their potential therapeutic efficacy and toxicity.[16][17][18][19][20]
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity.[19] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[18] The amount of formazan produced is directly proportional to the number of living cells.[18]
Step-by-Step Protocol:
-
Cell Culture:
-
Culture the desired cancer cell line in appropriate media and conditions.
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and an untreated control.[19]
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[19]
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value from the dose-response curve.
-
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Conclusion and Future Directions
The this compound scaffold is a promising starting point for the development of novel kinase inhibitors. The structure-activity relationship studies reveal that strategic modifications at the 3-, 4-, and 5-positions of the pyrazole ring are crucial for optimizing potency and selectivity. The presence of the propargyl group at the 1-position offers the potential for covalent inhibition, a strategy that can lead to compounds with enhanced efficacy and duration of action.
Future research in this area should focus on:
-
Exploring a wider range of substituents at the key positions to build a more comprehensive SAR model.
-
Investigating the mechanism of inhibition to determine if these compounds act as reversible or irreversible inhibitors.
-
Profiling lead compounds against a panel of kinases to assess their selectivity and potential off-target effects.
-
Conducting in vivo studies with promising candidates to evaluate their pharmacokinetic properties and anti-tumor efficacy in animal models.
By systematically applying the principles of medicinal chemistry and utilizing robust biological assays, the this compound scaffold can be further developed into clinically viable therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase activity.
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The Ascendant Profile of Pyrazole Derivatives: A Comparative Analysis Against Standard Anticancer Agents
A Technical Guide for Drug Development Professionals
The landscape of oncology is in a perpetual state of innovation, with a continuous demand for novel therapeutic agents that exhibit enhanced efficacy and improved safety profiles over established treatments. Within this dynamic field, heterocyclic compounds, particularly pyrazole derivatives, have emerged as a promising class of molecules. Their versatile scaffold allows for extensive structural modifications, leading to the development of compounds with potent and selective anticancer activities. This guide provides a comparative analysis of the efficacy of a representative 1-(prop-2-yn-1-yl)-1H-pyrazole derivative against standard anticancer drugs, supported by experimental data and detailed protocols.
Mechanism of Action: Targeting the Cellular Scaffolding
A significant number of pyrazole derivatives exert their anticancer effects by interfering with microtubule dynamics, a critical component of cellular integrity and division.[1][2] Microtubules are polymeric structures composed of α- and β-tubulin dimers that are essential for the formation of the mitotic spindle during cell division. Disruption of the dynamic equilibrium between polymerization and depolymerization of microtubules triggers a mitotic checkpoint, leading to cell cycle arrest and subsequent apoptosis.
One notable pyrazole derivative, referred to in the literature as compound 5b (3-((5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-3-yl)amino)-N-methylbenzamide), has been identified as a potent inhibitor of tubulin polymerization.[1] This compound is believed to bind to the colchicine-binding site on β-tubulin, preventing the incorporation of tubulin dimers into growing microtubules.[1] This disruption of the microtubule network ultimately leads to the cessation of cell division and induction of programmed cell death.
Caption: Mechanism of action of a pyrazole derivative as a tubulin polymerization inhibitor.
Comparative Efficacy: A Quantitative Analysis
The cytotoxic potential of novel compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table presents a comparative analysis of the IC50 values for the pyrazole derivative 5b and the standard anticancer drugs ABT-751 and Doxorubicin against a panel of human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole Derivative (5b) | K562 (Human erythroleukemia) | 0.04 | [1] |
| MCF-7 (Human breast cancer) | 0.28 | [1] | |
| A549 (Human lung cancer) | 0.05 | [1] | |
| ABT-751 | K562 (Human erythroleukemia) | 1.41 | [1] |
| MCF-7 (Human breast cancer) | 0.35 | [1] | |
| A549 (Human lung cancer) | 0.25 | [1] | |
| Doxorubicin | K562 (Human erythroleukemia) | 0.03-0.06 | |
| MCF-7 (Human breast cancer) | 0.1-0.5 | [3] | |
| A549 (Human lung cancer) | 0.1-0.4 |
The data clearly indicates that the pyrazole derivative 5b exhibits potent anticancer activity, with IC50 values in the nanomolar to low micromolar range.[1] Notably, against the K562 and A549 cell lines, compound 5b is significantly more potent than the clinical trial candidate ABT-751.[1] Its efficacy is comparable to that of the widely used chemotherapeutic agent, Doxorubicin.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The determination of IC50 values is commonly achieved through a colorimetric method known as the MTT assay.[4][5][6] This assay measures the metabolic activity of cells and is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[4] The intensity of the purple color is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest cancer cells from culture and perform a cell count to determine cell density.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound (e.g., pyrazole derivative) and the standard drug in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, carefully remove the medium containing the test compounds.
-
Add 50 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT solution from the wells.
-
Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value from the resulting dose-response curve.
-
Caption: A generalized workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The presented data underscores the potential of this compound derivatives as a promising class of anticancer agents. Their ability to inhibit tubulin polymerization at low concentrations, coupled with potent cytotoxic effects against various cancer cell lines, positions them as strong candidates for further preclinical and clinical development. The comparative analysis demonstrates that these novel compounds can exhibit efficacy comparable or even superior to existing and investigational drugs. Future research should focus on optimizing the structure-activity relationship of this pyrazole scaffold to enhance potency, improve selectivity, and minimize off-target effects, with the ultimate goal of translating these promising laboratory findings into effective cancer therapies.
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A Researcher's Comparative Guide to Cytotoxicity Assays for Novel 1-(prop-2-yn-1-yl)-1H-pyrazole Compounds
In the landscape of oncological drug discovery, pyrazole derivatives have emerged as a privileged scaffold, demonstrating a wide spectrum of pharmacological activities, including potent anticancer effects.[1][2][3] The synthesis of novel compounds, such as those derived from 1-(prop-2-yn-1-yl)-1H-pyrazole, necessitates a robust and nuanced approach to evaluating their cytotoxic potential. This guide provides a comparative analysis of key cytotoxicity assays, offering insights into their principles, applications, and the rationale behind selecting the most appropriate method for characterizing these novel pyrazole-based agents. Numerous pyrazole derivatives have been synthesized and evaluated for their anticancer potential against various cancer cell lines.[1][4] These compounds often exert their effects through diverse mechanisms, including the inhibition of tubulin polymerization, cyclin-dependent kinases (CDKs), and various other signaling pathways crucial for cancer cell proliferation.[1][2][5]
The Foundational Pillar: Choosing the Right Cytotoxicity Assay
The initial screening of novel compounds invariably involves assessing their ability to inhibit cell growth or induce cell death. The choice of assay is critical and should be guided by the anticipated mechanism of action of the compound and the specific research question. A multi-faceted approach, employing assays that measure different cellular parameters, is often the most scientifically rigorous strategy.
Here, we compare several widely adopted cytotoxicity assays, detailing their mechanisms, strengths, and limitations in the context of screening novel pyrazole derivatives.
Comparative Analysis of Key Cytotoxicity Assays
| Assay | Principle | Endpoint Measured | Advantages | Limitations | Ideal For |
| MTT Assay | Enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[6] | Mitochondrial metabolic activity.[6] | Well-established, cost-effective, high-throughput. | Can be affected by compounds that alter cellular metabolism; requires a solubilization step. | Initial high-throughput screening of large compound libraries. |
| SRB Assay | Stoichiometric binding of the bright pink aminoxanthene dye, Sulforhodamine B (SRB), to total cellular protein content under mildly acidic conditions.[7][8][9][10][11] | Total cellular biomass.[7] | Unaffected by metabolic interference, simple, reproducible, and sensitive.[8][11] | Less sensitive to early cytotoxic events that don't immediately result in protein loss. | Screening compounds where metabolic interference is a concern; adherent cell lines. |
| LDH Release Assay | Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon cell membrane damage.[12][13][14] | Plasma membrane integrity.[14] | Direct measure of cytotoxicity (cell death), non-destructive to remaining cells, allowing for kinetic studies.[15] | Does not distinguish between apoptosis and necrosis without additional assays.[13] | Assessing membrane-disrupting compounds; time-course experiments. |
| Neutral Red Uptake Assay | Based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[16][17][18][19][20] | Lysosomal integrity and function.[18] | Sensitive to lysosomal damage, cost-effective. | Can be influenced by compounds affecting lysosomal pH. | Evaluating compounds that may target lysosomal pathways. |
| alamarBlue™ (Resazurin) Assay | Reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin by metabolically active cells.[21][22][23][24][25] | Cellular reducing capacity.[25] | Homogeneous (no-wash) format, highly sensitive, non-toxic to cells, allowing for kinetic monitoring.[23] | Signal can be influenced by changes in cellular redox state independent of viability. | Real-time monitoring of cell viability; sensitive detection in low cell number applications. |
Delving Deeper: Mechanistic Insights
While the initial cytotoxicity screen provides crucial IC50 values, understanding the underlying mechanism of cell death is paramount for further drug development. Pyrazole derivatives have been shown to induce apoptosis and cause cell cycle arrest.[26][27][28] Therefore, secondary assays are essential to elucidate the specific pathways affected by novel this compound compounds.
Workflow for Comprehensive Cytotoxicity and Mechanistic Evaluation
Caption: A logical workflow for evaluating novel compounds.
Experimental Protocols: A Step-by-Step Guide
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is a cornerstone for initial high-throughput screening due to its simplicity and cost-effectiveness.[6][29]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells.[6]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[29]
-
Compound Treatment: Treat cells with serial dilutions of the novel pyrazole compounds for the desired exposure time (e.g., 24, 48, or 72 hours).[29]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[29]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.[6]
Sulforhodamine B (SRB) Assay
The SRB assay is an excellent alternative to the MTT assay, particularly when there is a concern that the test compound might interfere with cellular metabolism.[7][8]
Principle: SRB is a fluorescent dye that binds to basic amino acid residues of cellular proteins under mildly acidic conditions.[7] The amount of bound dye is proportional to the total cellular protein mass.[8]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After compound treatment, gently add cold 10% (w/v) trichloroacetic acid (TCA) to fix the cells for 1 hour at 4°C.[7][9]
-
Staining: Wash the plates with water and stain with 0.4% (w/v) SRB solution for 30 minutes at room temperature.[7]
-
Washing: Remove the unbound dye by washing with 1% (v/v) acetic acid.[7]
-
Dye Solubilization: Air-dry the plates and add a 10 mM Tris base solution to solubilize the protein-bound dye.[9]
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm.[7]
LDH (Lactate Dehydrogenase) Release Assay
This assay is a direct measure of cytotoxicity as it quantifies cell membrane damage.[14]
Principle: LDH is a cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity.[12] The released LDH activity is measured through a coupled enzymatic reaction that results in a colored product.[14]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After treatment, carefully collect a small aliquot of the cell culture supernatant.[15]
-
LDH Reaction: Add the supernatant to a new plate containing the LDH assay reaction mixture.
-
Incubation: Incubate at room temperature, protected from light, for up to 30 minutes.[14]
-
Absorbance Measurement: Measure the absorbance at approximately 490 nm.[14]
Delineating the Mechanism of Action: Apoptosis and Cell Cycle Analysis
Many pyrazole derivatives exert their anticancer effects by inducing apoptosis and/or causing cell cycle arrest.[30][31][32] Flow cytometry is a powerful tool for investigating these mechanisms.[33][34][35]
Caspase Activity Assays
Caspases are a family of proteases that are key mediators of apoptosis.[36][37][38]
Principle: These assays utilize specific peptide substrates conjugated to a fluorophore or a chromophore.[36] In apoptotic cells, activated caspases cleave the substrate, releasing the reporter molecule, which can then be detected.[37][39]
Caption: A simplified diagram of the caspase activation cascade in apoptosis.
Cell Cycle Analysis by Flow Cytometry
Principle: Cells are stained with a fluorescent dye, such as propidium iodide (PI), that binds stoichiometrically to DNA.[34] The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[34][40] Compounds that induce cell cycle arrest will cause an accumulation of cells in a specific phase.
Conclusion
The evaluation of novel this compound derivatives requires a systematic and multi-pronged approach to cytotoxicity testing. The initial screen, employing robust and high-throughput assays such as MTT or SRB, provides essential data on the cytotoxic potency of the compounds. Subsequent mechanistic studies, including caspase activity assays and cell cycle analysis, are crucial for elucidating the mode of action. By carefully selecting and executing the appropriate assays, researchers can effectively characterize the anticancer potential of these promising novel compounds and pave the way for their further development as therapeutic agents.
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Bio-Rad Antibodies. (n.d.). Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. Retrieved from [Link]
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A Comparative Guide to Analytical Methods for Purity Validation of 1-(prop-2-yn-1-yl)-1H-pyrazole
Introduction: The Imperative for Purity in Modern Synthesis
In the landscape of pharmaceutical and materials science research, 1-(prop-2-yn-1-yl)-1H-pyrazole stands out as a versatile heterocyclic building block. Its unique structure, featuring both a pyrazole ring and a terminal alkyne, makes it a valuable precursor in the synthesis of novel therapeutic agents and functional materials.[1][2] The presence of impurities, even in trace amounts, can significantly alter the pharmacological, toxicological, and material properties of the final product, potentially leading to failed experiments, compromised safety, and regulatory hurdles.[3]
Therefore, rigorous validation of its chemical purity is not merely a quality control checkpoint but a foundational pillar of scientific integrity. This guide provides an in-depth comparison of the principal analytical methodologies for assessing the purity of this compound. We will move beyond procedural descriptions to explore the causality behind methodological choices, empowering researchers to select and implement the most appropriate technique for their specific objectives, from routine quality control to the certification of reference standards. All validation discussions are framed within the context of the International Council for Harmonisation (ICH) guidelines, which provide a harmonized international approach to ensuring analytical data is reliable and reproducible.[3][4][5]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The Workhorse for Routine Analysis
RP-HPLC is often the primary choice for purity analysis in drug development due to its high resolving power, sensitivity, and adaptability for quantifying non-volatile and thermally labile compounds.
Expertise & Experience: The Rationale Behind Method Design
The fundamental principle of RP-HPLC involves the partitioning of the analyte between a nonpolar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase. For this compound, a moderately polar compound, a C18 column is an excellent starting point as it provides sufficient hydrophobic interaction to achieve retention and separation from both more polar and less polar impurities.
The choice of detector is critical. A Photo Diode Array (PDA) detector is superior to a simple UV detector because it provides spectral information across a range of wavelengths. This allows for the simultaneous monitoring of the analyte at its absorbance maximum (λmax) while also assessing the spectral purity of the peak, helping to identify co-eluting impurities that might otherwise go unnoticed.
Data Presentation: Comparative Validation Parameters for HPLC
The following table summarizes typical performance characteristics for a validated RP-HPLC method for a small molecule like this compound, based on ICH validation principles.[5][6]
| Parameter | Typical Acceptance Criteria | Performance Data (Illustrative) | Causality/Justification |
| Specificity | No interference from blank, placebo, or known impurities at the analyte's retention time. | Peak Purity Index > 0.999 | Demonstrates the method's ability to unequivocally assess the analyte in the presence of other components.[6] |
| Linearity | Correlation Coefficient (R²) ≥ 0.999 | R² = 0.9994 over 2.5–50 µg/mL[7] | Confirms a direct, proportional relationship between detector response and analyte concentration across a defined range.[3] |
| Accuracy | 98.0% - 102.0% recovery | 99.5% - 101.2% recovery | Measures the closeness of the experimental value to the true value, ensuring the method is not biased.[6] |
| Precision (RSD) | Repeatability (Intra-day) ≤ 2.0%; Intermediate Precision (Inter-day) ≤ 2.0% | RSD < 1.5% | Assesses the degree of scatter between a series of measurements, indicating the method's reproducibility.[3] |
| LOD | Signal-to-Noise Ratio ≥ 3:1 | 2.43 µg/mL[7] | The lowest amount of analyte that can be detected but not necessarily quantified. |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 | 7.38 µg/mL[7] | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
Experimental Protocol: RP-HPLC Purity Assay
-
Instrumentation : HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Chromatographic Conditions :
-
Column : Eclipse XBD-C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[8]
-
Mobile Phase : Isocratic elution with Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 40:60 v/v). The acidic modifier ensures pyrazole nitrogen atoms are protonated, leading to sharper, more symmetrical peaks.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 35 °C for improved peak shape and reproducible retention times.
-
Detection : PDA detection at the λmax of this compound (determined by scanning a standard), with a monitoring range of 200-400 nm.
-
Injection Volume : 10 µL.
-
-
Sample Preparation :
-
Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter to remove particulates.
-
-
Analysis :
-
Inject a blank (mobile phase), followed by the sample solution.
-
Integrate the chromatogram and calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
Mandatory Visualization: HPLC Workflow
Caption: Workflow for RP-HPLC Purity Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): Superior for Volatile Impurities and Isomer Identification
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For this compound, which is sufficiently volatile and thermally stable, GC-MS offers unique advantages, particularly in identifying structural isomers and process-related impurities that may be difficult to resolve by HPLC.[9]
Expertise & Experience: The Rationale Behind Method Design
The choice of a GC column is paramount. A mid-polarity column, such as a DB-5ms (5% phenyl-methylpolysiloxane), provides an effective balance of dispersive and dipole-dipole interactions, enabling the separation of a wide range of potential impurities.[9] The key advantage of GC is its coupling with Mass Spectrometry. Electron Ionization (EI) at 70 eV is a standard, robust method that generates reproducible fragmentation patterns. These patterns act as a chemical "fingerprint," allowing for the confident identification of impurities by comparing them to spectral libraries or by interpreting the fragmentation logic.[10] This is invaluable for identifying unknown peaks, a task where HPLC-PDA offers limited information.
Data Presentation: Comparative Validation Parameters for GC-MS
| Parameter | Typical Acceptance Criteria | Performance Data (Illustrative) | Causality/Justification |
| Specificity | Unique retention time and mass spectrum for the analyte. No interfering peaks from blank. | Analyte peak is spectrally pure and distinct from known regioisomers. | The combination of retention time and mass spectrum provides orthogonal confirmation of identity.[9] |
| Linearity | R² ≥ 0.995 | R² = 0.998 | Establishes a quantitative relationship between concentration and MS signal response. |
| Accuracy | 95.0% - 105.0% recovery | 97.5% - 103.0% recovery | Ensures quantitative accuracy for impurity profiling. |
| Precision (RSD) | ≤ 5.0% for impurity analysis | RSD < 4.0% | Demonstrates method reproducibility, which can be more variable than HPLC due to injection techniques. |
| LOD/LOQ | Method-dependent, typically in the low ppm range. | LOD: ~1 ppm; LOQ: ~5 ppm | GC-MS offers excellent sensitivity for trace volatile impurities. |
Experimental Protocol: GC-MS Purity Assay
-
Instrumentation : Gas chromatograph coupled to a Mass Spectrometer (e.g., a single quadrupole or ion trap).
-
Chromatographic Conditions :
-
Column : DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[9]
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min.
-
Injector : Split mode (e.g., 20:1 ratio) at 250 °C. A split injection prevents column overloading with the main component.
-
Oven Program : Initial temperature 80 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min). This temperature program ensures elution of both volatile and less volatile impurities.
-
MS Transfer Line : 280 °C.
-
-
MS Conditions :
-
Ion Source : Electron Ionization (EI) at 70 eV.
-
Source Temperature : 230 °C.
-
Scan Range : m/z 40-400. This range covers the molecular ion of the analyte and expected fragments.
-
-
Sample Preparation :
-
Prepare a ~1 mg/mL solution of the sample in a volatile solvent like Dichloromethane or Ethyl Acetate.
-
-
Analysis :
-
Inject 1 µL of the sample.
-
Identify the main peak corresponding to this compound.
-
Analyze smaller peaks by comparing their mass spectra to a library (e.g., NIST) and interpreting fragmentation patterns to identify impurities.
-
Purity is calculated via area percent, similar to HPLC.
-
Mandatory Visualization: GC-MS Workflow
Caption: Workflow for GC-MS Purity and Impurity ID.
Quantitative NMR (qNMR): The Gold Standard for Absolute Purity
While chromatographic methods provide relative purity (area %), quantitative Nuclear Magnetic Resonance (qNMR) stands apart as a primary ratio method capable of determining absolute purity (mass %).[11][12] It does so by comparing the integral of a specific proton signal from the analyte against the integral of a signal from an internal standard of known purity and weight.[12]
Expertise & Experience: The Rationale Behind Method Design
The power of qNMR lies in its near-universal detection principle: the signal intensity is directly proportional to the number of nuclei (protons, in ¹H qNMR) giving rise to that signal, irrespective of the molecule's structure.[12] This makes it an inherently quantitative technique. The method is non-destructive and provides structural confirmation simultaneously with quantification.[13][14]
The choice of an internal standard is crucial. It must be stable, non-volatile, have a simple spectrum with at least one signal that does not overlap with the analyte's signals, and be accurately weighable. Maleic acid or dimethyl sulfone are common choices. The experiment must be run under specific conditions (e.g., long relaxation delay, T1) to ensure all protons fully relax between pulses, which is essential for accurate integration.
Data Presentation: Comparative Validation Parameters for qNMR
| Parameter | Typical Acceptance Criteria | Performance Data (Illustrative) | Causality/Justification |
| Specificity | Resolution of at least one analyte proton signal from all other signals (standard, impurities, solvent). | Baseline resolution of the alkyne proton (~2.5 ppm) from all other signals. | Ensures the integrated signal arises solely from the target analyte. |
| Linearity | R² ≥ 0.999 | R² = 0.9998 | Confirms the quantitative response of the NMR signal. |
| Accuracy | 98.5% - 101.5% of theoretical value | 99.2% - 100.8% | qNMR is highly accurate and is often used to certify reference materials. |
| Precision (RSD) | ≤ 1.0% | RSD < 0.5% | Demonstrates the high reproducibility of the method when performed correctly.[13] |
| LOD/LOQ | Dependent on field strength and number of scans. | LOQ typically ~0.1% w/w | Can quantify impurities at low levels with high confidence. |
Experimental Protocol: Absolute Purity by ¹H qNMR
-
Instrumentation : High-field NMR spectrometer (≥400 MHz).
-
Sample Preparation :
-
Accurately weigh ~10 mg of an internal standard (e.g., maleic acid) into a vial. Record the exact weight and purity.
-
Accurately weigh ~15 mg of the this compound sample into the same vial. Record the exact weight.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
-
NMR Data Acquisition :
-
Acquire a ¹H NMR spectrum.
-
Crucial Parameters : Use a calibrated 90° pulse and a long relaxation delay (D1) of at least 5 times the longest T1 of any proton being integrated. A D1 of 30-60 seconds is common.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio (>250:1) on the internal standard peak.
-
-
Data Processing & Calculation :
-
Apply Fourier transform, phase correction, and baseline correction.
-
Carefully integrate a well-resolved signal from the analyte (e.g., the alkyne proton, 1H) and a signal from the internal standard (e.g., the vinyl protons of maleic acid, 2H).
-
Calculate the purity using the following formula[12]:
-
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%)
-
Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P = Purity of the standard.
-
-
Mandatory Visualization: qNMR Workflow
Caption: Workflow for Absolute Purity by qNMR.
Conclusion: Selecting the Right Tool for the Job
The validation of this compound purity is not a one-size-fits-all endeavor. The optimal analytical method is dictated by the specific requirements of the analysis.
| Method | Primary Strengths | Primary Limitations | Recommended Application |
| RP-HPLC | High throughput, excellent precision, robust for routine use, good for non-volatile impurities.[8] | Limited identification power for unknowns, provides relative purity only. | Routine quality control, batch release testing, stability studies. |
| GC-MS | Excellent for volatile impurities, superior for isomer separation, definitive identification of unknowns via MS fragmentation.[9] | Requires analyte to be volatile and thermally stable, potentially less precise than HPLC. | Impurity profiling, identification of unknown synthesis byproducts, analysis of starting materials. |
| qNMR | Provides absolute (mass %) purity, requires no analyte-specific reference standard, non-destructive, provides structural confirmation.[13][15] | Lower throughput, requires high-field NMR and careful experimental setup, less sensitive for trace impurities than chromatography. | Certification of primary reference standards, purity assignment for compounds used in biological assays where exact concentration is critical.[13] |
As a Senior Application Scientist, my recommendation is to employ an orthogonal approach. Use RP-HPLC for rapid and precise routine quality control. Complement this with GC-MS during process development to identify and control for volatile and isomeric impurities. Finally, utilize qNMR to certify the purity of your final reference standard, providing an anchor of absolute truth for all other relative measurements. This multi-faceted strategy creates a self-validating system, ensuring the highest degree of confidence in the purity of your this compound.
References
- GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures. Benchchem.
- ICH Guidelines for Analytical Method Valid
- Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
- Why do we use NMR spectroscopy in purity analysis? Quora.
- Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).
- Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PubMed Central (PMC)
- Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency (EMA).
- Understanding ICH Q2(R2)
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.
- Validation of Analytical Procedures Q2(R2).
- Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies.
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications. [Link]
- Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”.
- A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Deriv
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central (PMC)
- A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Derivative.
- Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
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- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 14. quora.com [quora.com]
- 15. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(prop-2-yn-1-yl)-1H-pyrazole
For professionals in research and drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 1-(prop-2-yn-1-yl)-1H-pyrazole, a compound featuring both a biologically active pyrazole core and a reactive propargyl group. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally analogous compounds and authoritative regulatory guidelines to establish a robust and safety-centric disposal framework. Our primary directive is to ensure the protection of laboratory personnel and the environment.
Hazard Assessment and Chemical Profile
A thorough understanding of a compound's potential hazards is the foundation of its safe disposal. The structure of this compound presents two key areas of concern: the pyrazole ring and the terminal alkyne of the propargyl group.
-
Pyrazole Derivatives : This class of N-heterocyclic compounds is known for a wide spectrum of biological activities.[1] Consequently, they should be treated as potentially toxic and harmful if swallowed, inhaled, or absorbed through the skin.[2] SDSs for various pyrazole derivatives consistently list skin irritation, serious eye irritation, and potential respiratory irritation as primary hazards.[3][4]
-
Acetylenic (Propargyl) Compounds : The terminal alkyne is a high-energy functional group. A significant, though context-dependent, hazard associated with terminal acetylenes is their potential to form explosive metal acetylides, particularly with heavy metals like copper, silver, and mercury.[5] Therefore, contact with plumbing or equipment containing these metals must be strictly avoided.[5] OSHA regulations for acetylene, a related compound, emphasize careful handling to prevent pressurization and ignition.[5][6]
Given these characteristics, this compound must be managed as hazardous chemical waste . Under no circumstances should it be disposed of down the drain or in regular solid waste.[7][8]
Table 1: Summary of Hazards from Analogous Pyrazole Compounds
| Hazard Statement | Classification | Commonality Across Analogs |
| Harmful if swallowed | Acute Toxicity, Oral | Frequent[2][3] |
| Toxic in contact with skin | Acute Toxicity, Dermal | Possible |
| Causes skin irritation | Skin Corrosion/Irritation | High[2][3][4] |
| Causes serious eye irritation/damage | Serious Eye Damage/Irritation | High[2][3][4] |
| May cause respiratory irritation | STOT - Single Exposure | Frequent[2][3] |
Regulatory Compliance Framework
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[9]
-
EPA : Defines and lists hazardous wastes. A chemical waste generator is legally responsible for correctly identifying, managing, and disposing of their waste.[9]
-
OSHA : Mandates safe workplace practices, including the proper handling of hazardous materials and the use of Personal Protective Equipment (PPE).[10]
This guide is designed to align with the principles of these regulations, but it is imperative to consult with your institution's Environmental Health & Safety (EHS) office, as they will provide specific procedures that comply with local, state, and federal laws.[11][12]
Essential Safety and Handling Protocols
Prior to beginning any disposal procedures, ensure all necessary safety measures are in place.
Personal Protective Equipment (PPE)
A proactive approach to safety is non-negotiable. The following PPE must be worn at all times when handling this compound or its waste containers:
-
Eye Protection : Chemical safety goggles or a face shield.[2]
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and use proper removal technique to avoid skin contact.[13]
-
Body Protection : A laboratory coat.[2]
Engineering Controls
All handling and segregation of this chemical waste should be performed inside a certified chemical fume hood to minimize the risk of inhalation.[2] An eyewash station and safety shower must be readily accessible.[2]
Step-by-Step Disposal Procedure
The cornerstone of proper chemical disposal is meticulous segregation and clear labeling at the point of generation.
Step 1: Waste Identification and Segregation
Immediately classify all materials contaminated with this compound as hazardous waste. Use dedicated waste streams to prevent dangerous reactions.
-
Solid Waste :
-
What to collect : Unused or expired solid this compound, contaminated weighing paper, gloves, pipette tips, and other disposable labware.
-
Procedure : Place these items in a designated, robust, sealable container, such as a polyethylene-lined drum or a dedicated waste pail.[11] Do not use simple biohazard bags.[8]
-
-
Liquid Waste :
-
What to collect : Solutions containing this compound, including reaction mixtures, mother liquors from crystallization, and contaminated solvents from cleaning glassware.
-
Procedure :
-
Segregate by Solvent Type : Use separate, clearly labeled containers for halogenated and non-halogenated organic solvents. This is critical as disposal methods and costs differ significantly.
-
Aqueous Waste : Collect aqueous solutions in a separate, dedicated container.
-
Compatibility : Ensure the waste container material is compatible with the solvents being used. For instance, do not store corrosive wastes in metal containers.[12]
-
pH Neutralization : Do not attempt to neutralize acidic or basic solutions unless it is a validated part of your laboratory's standard operating procedure and approved by your EHS office.
-
-
Step 2: Containerization and Labeling
Proper container management is crucial for safety and regulatory compliance.
-
Select the Right Container : Use only approved hazardous waste containers that are in good condition, leak-proof, and have a secure, screw-top cap.[12]
-
Headspace : Fill containers to no more than 80-90% capacity to allow for vapor expansion and to prevent spills.[8]
-
Labeling : The moment you add the first drop of waste, the container must be labeled. The label must include:
Step 3: Storage in a Satellite Accumulation Area (SAA)
Store sealed and labeled waste containers in a designated SAA within your laboratory.
-
Location : The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Containment : Store liquid waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.
-
Segregation : Do not store incompatible waste types (e.g., acids and bases, oxidizers and flammables) in the same secondary containment.
Caption: Disposal workflow for this compound waste.
Step 4: Arranging for Final Disposal
Do not attempt to dispose of the chemical waste yourself.
-
Contact EHS : Once your waste container is full or you are finished with the project, follow your institution's specific procedures to request a pickup from the EHS department.[11]
-
Provide Information : Be prepared to provide EHS with a complete inventory of the waste container's contents.
-
Professional Disposal : EHS will then arrange for the transport and ultimate disposal of the waste by a licensed hazardous waste contractor, typically via high-temperature incineration.
Emergency Procedures for Spills
In the event of a spill, prioritize personnel safety.
-
Evacuate : Alert personnel in the immediate area and evacuate if necessary.
-
Contain : If the spill is small and you are trained to handle it, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit). Do not use combustible materials like paper towels to absorb large quantities of flammable solvent spills.
-
Collect : Carefully sweep or scoop the absorbent material into a designated container for hazardous waste.
-
Decontaminate : Clean the spill area as appropriate.
-
Dispose : Label the container with the spilled chemical's name and "Spill Debris" and dispose of it as hazardous waste.
-
Report : Report the spill to your laboratory supervisor and EHS office, regardless of its size.
By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible, thereby upholding the highest standards of laboratory practice.
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- 13. sigmaaldrich.com [sigmaaldrich.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(prop-2-yn-1-yl)-1H-pyrazole
In the landscape of pharmaceutical research and fine chemical synthesis, the precision of our work is matched only by the stringency of our safety protocols. The compound 1-(prop-2-yn-1-yl)-1H-pyrazole, a molecule combining a pyrazole ring with a terminal alkyne (propargyl group), presents a unique set of handling challenges. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE). Our objective is to move beyond mere compliance and cultivate a culture of intrinsic safety, ensuring that every researcher is empowered to work confidently and securely.
Hazard Profile: Understanding the Compound
-
Pyrazole Derivatives: Pyrazole and its derivatives are known to be hazardous. They can be harmful if swallowed, toxic in contact with skin, cause serious eye damage, and lead to organ damage through prolonged or repeated exposure.[1][2][3] Skin and eye irritation are also common hazards associated with this class of compounds.[1][3][4]
-
Propargyl Group (Terminal Alkyne): The propargyl group introduces additional risks. Propargyl alcohol, a related compound, is toxic, flammable, and highly reactive.[5][6] It can be absorbed through the skin and cause severe burns.[5][7] The terminal alkyne functionality can also form explosive acetylides with certain metals, a reactivity consideration that influences not just handling but also experimental design and waste disposal.
Based on this analysis, we must assume this compound is a hazardous substance requiring stringent protective measures.
Table 1: Anticipated Hazard Classification for this compound
| Hazard Class | Anticipated GHS Classification | Rationale |
| Acute Toxicity, Dermal | Category 3 (Toxic in contact with skin) | Based on pyrazole toxicity.[2][3] |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | Based on pyrazole toxicity.[1][3] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Common to both pyrazoles and propargyl compounds.[1][3][7] |
| Serious Eye Damage/Irritation | Category 1 or 2 (Causes serious eye damage/irritation) | A significant risk with pyrazole derivatives.[1][3][4] |
| Flammability | Potential Flammable Solid/Liquid | Propargyl groups can impart flammability.[5] |
| Reactivity | Potentially Unstable/Reactive | Terminal alkynes can be highly reactive.[5] |
The Hierarchy of Controls: A Foundational Safety Principle
Personal Protective Equipment is, and must always be considered, the last line of defense.[8] Its effectiveness is contingent on the proper implementation of higher-level controls. This structured approach is fundamental to robust laboratory safety.
Caption: A procedural workflow for safely handling this compound.
Spill and Exposure Procedures
-
Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [7][9]Seek immediate medical attention.
-
Eye Exposure: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. [10]Seek immediate medical attention.
-
Small Spill (in fume hood): Absorb the spill with a non-combustible material like sand or earth. [11]Collect the material using non-sparking tools into a designated hazardous waste container. [11]* Large Spill: Evacuate the laboratory and alert emergency personnel.
Waste Disposal
All materials contaminated with this compound must be treated as hazardous waste.
-
Containers: Use only approved, compatible, and clearly labeled hazardous waste containers. [12][13]The original chemical container is often the best choice for waste. [12]* Segregation: Waste must be segregated from incompatible materials. [14]Due to the alkyne group, avoid contact with metals that could form explosive acetylides.
-
Disposal Protocol: Dispose of waste through your institution's Environmental Health and Safety office, following all local and national regulations. [14][15]Never dispose of this chemical down the drain or in regular trash. [1][12]Empty containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container can be discarded. [14] By integrating this comprehensive PPE strategy with robust engineering controls and meticulous operational planning, researchers can confidently and safely unlock the potential of this compound in their work.
References
-
OSHA Lab Safety Equipment: Requirements & Compliance Guide. (n.d.). Labcompare. Retrieved from [Link]
-
A Guide for Evaluating the Performance of Chemical Protective Clothing (90-109). (2014, June 6). National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]
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Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager. Retrieved from [Link]
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Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
-
Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety, University of Colorado Boulder. Retrieved from [Link]
-
Safety and Handling Measures for Propargyl Alcohol. (2025, January 29). Rawsource. Retrieved from [Link]
-
Hazardous Waste Disposal Procedures Handbook. (n.d.). Lehigh University. Retrieved from [Link]
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Laboratories - Standards. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
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Chemical Waste Management Best Practices. (2025, January 1). Enva. Retrieved from [Link]
-
OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems. Retrieved from [Link]
-
Pyrazole - Substance Information. (2025, October 7). European Chemicals Agency (ECHA). Retrieved from [Link]
-
Proper Handling of Hazardous Waste Guide. (n.d.). Environmental Protection Agency (EPA). Retrieved from [Link]
-
Propargyl Alcohol Hazard Summary. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
Protective Clothing and Ensembles. (n.d.). National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]
-
How to Manage Chemical Waste Safely. (2025, November 10). US Ecology. Retrieved from [Link]
-
Recommendations for Chemical Protective Clothing. (n.d.). National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]
-
Current global standards for chemical protective clothing: how to choose the right protection for the right job? (2017). Industrial Health. Retrieved from [Link]
-
Pyrazole. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]
-
NIOSH Recommendations for Chemical Protective Clothing. (n.d.). Centers for Disease Control and Prevention (CDC). Retrieved from [Link]
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- 5. rawsource.com [rawsource.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

